molecular formula C17H32O6 B8180475 Ascr#18

Ascr#18

Cat. No.: B8180475
M. Wt: 332.4 g/mol
InChI Key: AHRWSOYISAIFOZ-JRBZFYFNSA-N
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Description

Ascr#18 is a useful research compound. Its molecular formula is C17H32O6 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O6/c1-12(9-7-5-3-4-6-8-10-16(20)21)22-17-15(19)11-14(18)13(2)23-17/h12-15,17-19H,3-11H2,1-2H3,(H,20,21)/t12-,13+,14-,15-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRWSOYISAIFOZ-JRBZFYFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC(C)CCCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Ecology of Ascr#18: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Structure, Function, and Analysis of a Key Nematode Signaling Molecule

Ascr#18, a member of the ascaroside family of nematode-derived signaling molecules, has emerged as a pivotal compound in the study of inter-kingdom communication and plant immunity. Initially identified as a component of nematode pheromone systems, this compound is now recognized as the first Nematode-Associated Molecular Pattern (NAMP) that can elicit broad-spectrum disease resistance in plants.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and analytical methodologies related to this compound, tailored for researchers in the fields of chemical biology, plant science, and drug development.

Chemical Structure and Properties of this compound

This compound is a glycoside composed of the dideoxy sugar ascarylose linked to a fatty acid-derived side chain. Its systematic IUPAC name is (10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid.[4] The molecule's amphiphilic nature, conferred by the hydrophilic sugar moiety and the lipophilic side chain, is crucial for its biological activity.

Below is a simplified 2D representation of the chemical structure of this compound, generated using the DOT language.

G Chemical Structure of this compound cluster_ascarylose Ascarylose Moiety cluster_sidechain Undecanoic Acid Side Chain O1 O C1 C1 O1->C1 C2 C2 C1->C2 O_link O C1->O_link glycosidic bond C3 C3 C2->C3 C4 C4 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 C5->O1 C6 C6 (CH3) C5->C6 OH5 OH C5->OH5 C10_prime C10' O_link->C10_prime chain (CH2)8 C10_prime->chain COOH COOH chain->COOH

Caption: A simplified diagram illustrating the key components of the this compound molecule.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C17H32O6[4][5][6]
Molecular Weight 332.43 g/mol [4][5][6]
CAS Number 1355681-10-5[5][7]
Solubility Soluble in DMSO (120 mg/mL)[5][8]
Biological Concentration for Plant Response Picomolar to micromolar range[3]

Biological Function and Signaling Pathways

This compound is a potent elicitor of plant defense responses, conferring resistance against a wide array of pathogens including viruses, bacteria, fungi, and other nematodes.[1][3][7] This protective effect is initiated through the plant's innate immune system, which recognizes this compound as a molecular signature of nematode presence.

Plant Immune Activation

In plants, this compound is perceived by the leucine-rich repeat (LRR) receptor protein NILR1, which triggers a cascade of downstream signaling events characteristic of Pattern-Triggered Immunity (PTI).[2][9] This signaling pathway involves the activation of mitogen-activated protein kinases (MAPKs) and the induction of defense-related hormones such as salicylic acid (SA) and jasmonic acid (JA).[1][3] The activation of these pathways leads to the expression of defense-related genes, such as PR1 and PDF1.2, and the accumulation of antimicrobial compounds.[3][10]

G Ascr18 This compound (NAMP) NILR1 NILR1 Receptor Ascr18->NILR1 binds to MAPK MAPK Cascade NILR1->MAPK activates SA Salicylic Acid (SA) Pathway MAPK->SA JA Jasmonic Acid (JA) Pathway MAPK->JA DefenseGenes Defense Gene Expression (e.g., PR1, PDF1.2) SA->DefenseGenes JA->DefenseGenes PTI Pattern-Triggered Immunity (PTI) DefenseGenes->PTI

Caption: this compound-induced Pattern-Triggered Immunity (PTI) in plants.

Auxin Signaling Repression: An Alternative Defense Mechanism

Recent studies have revealed a novel defense mechanism activated by this compound that operates independently of the canonical PTI pathway.[2][9] This mechanism involves the repression of auxin transport and signaling.[2][9] By downregulating auxin-related genes, such as the influx carrier AUX1, this compound interferes with the establishment of nematode feeding sites, which are highly dependent on auxin signaling.[2][9] This mode of action provides an additional layer of defense against parasitic nematodes.

Metabolic Conversion in Plants

Plants are not passive recipients of the this compound signal. They can metabolically alter this compound through the peroxisomal β-oxidation pathway, converting it into shorter-chain ascarosides like ascr#9.[2][11][12] This metabolic editing is significant, as ascr#9 has been shown to act as a nematode repellent, actively deterring nematodes from the plant.[2]

G cluster_plant_cell Plant Cell Ascr18_uptake This compound (asc-C11) BetaOxidation Peroxisomal β-oxidation Ascr18_uptake->BetaOxidation Ascr9 Ascr#9 (asc-C5) BetaOxidation->Ascr9 Repellence Nematode Repellence Ascr9->Repellence Nematode Nematode Repellence->Nematode repels Nematode->Ascr18_uptake secretes

Caption: Metabolic conversion of this compound to Ascr#9 in plants leads to nematode repellence.

Experimental Protocols

Ascaroside Extraction and Analysis

The analysis of ascarosides from biological samples is typically performed using liquid chromatography-mass spectrometry (LC-MS).[13][14][15]

Protocol for Ascaroside Extraction from Nematode Culture Medium:

  • Culture Growth: Grow nematodes in a liquid culture medium for a specified period (e.g., 7-9 days).[14][16]

  • Harvesting: Separate the nematodes from the culture medium by centrifugation.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge to capture the lipophilic ascarosides.

  • Elution: Elute the ascarosides from the cartridge using a solvent with higher organic content, such as methanol.

  • Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis.

LC-MS Analysis:

  • Column: A C18 reversed-phase column is commonly used for separation.[16]

  • Mobile Phase: A gradient of water and acetonitrile, often with a formic acid modifier, is employed.

  • Mass Spectrometry: Detection is typically performed using an electrospray ionization (ESI) source, operating in either positive or negative ion mode.[13][15] Ascarosides can be identified and quantified by comparing their retention times and mass-to-charge ratios (m/z) to synthetic standards.[14]

Plant Immunity Assays

Protocol for Testing this compound-Induced Pathogen Resistance:

  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana, tomato) under controlled conditions.

  • This compound Treatment: Treat the plant roots by immersing them in a solution containing this compound at a specific concentration (e.g., 1 µM) for 24 hours.[3] Control plants are treated with a mock solution.

  • Pathogen Inoculation: Inoculate the leaves of both treated and control plants with a pathogen (e.g., Pseudomonas syringae).[3]

  • Disease Assessment: Monitor the development of disease symptoms over several days. Quantify pathogen growth by, for example, counting bacterial colony-forming units.

  • Gene Expression Analysis (RT-qPCR): Harvest plant tissue at various time points after treatment to analyze the expression of defense-related genes. Total RNA is extracted, converted to cDNA, and used for quantitative real-time PCR with primers specific to genes of interest (e.g., PR1, PDF1.2).[2][3]

G Start Start: Grow Plants Treatment This compound Root Treatment (24 hours) Start->Treatment Inoculation Pathogen Inoculation (Leaves) Treatment->Inoculation Assessment Assess Disease Symptoms & Pathogen Growth Inoculation->Assessment Analysis Gene Expression Analysis (RT-qPCR) Inoculation->Analysis End End Assessment->End Analysis->End

Caption: Experimental workflow for assessing this compound-induced pathogen resistance in plants.

Conclusion

This compound is a multifaceted signaling molecule with significant implications for both nematode biology and plant-pathogen interactions. Its ability to activate robust defense responses in a wide range of plants makes it a promising candidate for the development of novel, environmentally friendly crop protection strategies. The detailed understanding of its chemical structure, biological function, and the signaling pathways it modulates provides a solid foundation for future research and application in agriculture and beyond. The experimental protocols outlined in this guide offer a starting point for researchers aiming to investigate the fascinating world of ascaroside-mediated chemical communication.

References

Ascr#18: A Nematode-Derived Elicitor Forging Plant Immunity Through a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ascaroside#18 (ascr#18), a conserved signaling molecule from the ascaroside family of nematode pheromones, has emerged as a potent elicitor of plant defense responses.[1] This technical guide delves into the intricate mechanisms by which this compound activates plant immunity, providing a comprehensive overview for researchers and professionals in plant science and drug development. This compound perception in plants triggers a sophisticated, dual-pronged defense strategy, encompassing both canonical pattern-triggered immunity (PTI) and a novel, non-canonical pathway that suppresses auxin signaling. This multifaceted approach offers broad-spectrum resistance against a wide array of pathogens and pests, including viruses, bacteria, fungi, oomycetes, and nematodes.[1][2]

Core Mechanisms of this compound Action

This compound acts as a Nematode-Associated Molecular Pattern (NAMP), a molecular signature that alerts the plant to the presence of potential threats.[1][3] The plant's recognition of this compound initiates at least two distinct signaling cascades, providing a robust and multi-layered defense response.

Canonical Pattern-Triggered Immunity (PTI) via NILR1 Perception

One of the primary mechanisms of this compound action is through the activation of a classical PTI pathway. This is initiated by the direct binding of this compound to the leucine-rich repeat receptor-like kinase (LRR-RLK) NEMATODE-INDUCED LRR-RLK1 (NILR1) .[3] This recognition event triggers a cascade of downstream signaling events characteristic of PTI:

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): this compound perception leads to the rapid activation of MAPKs, key signaling components in plant immunity.[1][4]

  • Induction of Phytohormone Signaling: The signaling cascade involves the salicylic acid (SA) and jasmonic acid (JA) pathways, two crucial hormonal signaling networks that regulate plant defense against biotrophic and necrotrophic pathogens, respectively.[1][5]

  • Transcriptional Reprogramming: The activation of these pathways leads to the upregulation of defense-related genes, such as PR-1, PDF1.2, FRK1, AOS, and PR4, fortifying the plant's defense arsenal.[1][4][5]

This NILR1-dependent pathway culminates in enhanced resistance to a broad spectrum of pathogens.[3]

Non-Canonical, NILR1-Independent Suppression of Auxin Signaling

Intriguingly, this compound also triggers a novel, non-canonical defense mechanism that operates independently of the NILR1 receptor.[5][6] This pathway is characterized by the suppression of auxin transport and signaling.[5][7] Auxin is a critical plant hormone that nematodes manipulate to induce the formation of specialized feeding sites.[5] By downregulating auxin-related genes, this compound disrupts the establishment of these feeding structures, thereby inhibiting nematode parasitism.[5][6]

Key features of this non-canonical pathway include:

  • No Reactive Oxygen Species (ROS) Burst: Unlike typical PTI responses, this pathway does not involve a rapid production of ROS.[6][7]

  • No Defense-Related Growth Inhibition: this compound-mediated resistance through this pathway does not come at the cost of plant growth, a common trade-off in plant defense.[6][7]

  • Independence from Peroxisomal β-oxidation: The conversion of this compound to the shorter-chain ascr#9, which acts as a nematode repellent, is not required for this auxin-suppressing defense mechanism.[5][6]

Transcriptome analysis has revealed that this compound treatment leads to the downregulation of auxin influx carriers like AUX1 and auxin-responsive genes such as SAUR69 and IAA27.[5][6] This targeted suppression of auxin signaling represents a unique strategy to combat biotrophic pathogens that rely on manipulating host developmental pathways.

Quantitative Data on this compound-Induced Resistance

The following tables summarize the quantitative effects of this compound treatment on pathogen and nematode resistance across various plant species, as reported in the cited literature.

Table 1: Effect of this compound on Nematode Infection

Plant SpeciesNematode SpeciesThis compound ConcentrationReduction in InfectionReference
Arabidopsis thalianaHeterodera schachtii (cyst nematode)10 nMSignificant reduction in female nematodes[1]
Arabidopsis thalianaMeloidogyne incognita (root-knot nematode)10 nMSignificant reduction in infection[1]
Arabidopsis thalianaHeterodera schachtii1 µM, 10 µM, 100 µMSignificant reduction in female and total nematodes[5]

Table 2: Effect of this compound on Microbial Pathogen Infection

Plant SpeciesPathogen SpeciesThis compound ConcentrationReduction in Disease/Pathogen GrowthReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µM (root treatment)Reduced bacterial growth[1]
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µM (root treatment)Enhanced resistance, reduced viral coat protein[1]
Wheat (Triticum aestivum)Puccinia triticina (leaf rust)0.01 nM - 10 µM (foliar spray)Reduction in rust pustules[8][9]
SoybeanViral, bacterial, and oomycete pathogensLow nM to low µMPartial to strong protection[2]
Maize, Rice, WheatVarious pathogensLow nM to low µMPartial to strong protection[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in the literature.

This compound Treatment of Plants
  • Root Application: Arabidopsis thaliana seedlings are typically grown on sterile agar plates or in a hydroponic system. For treatment, this compound is added to the liquid medium or the surface of the agar to the desired final concentration (e.g., 10 nM to 100 µM). Plants are incubated for a specified period (e.g., 24 hours) before pathogen inoculation.[1][5]

  • Foliar Application: For pathogens that infect aerial tissues, a solution of this compound in water, often with a surfactant like Silwet L-77 (e.g., 0.01%), is sprayed onto the leaves until runoff. Plants are then kept under controlled conditions for a set time (e.g., 24 hours) prior to inoculation.[8][9]

Nematode Infection Assays
  • Cyst Nematode (Heterodera schachtii) Infection: this compound-pretreated and control plants are inoculated with a suspension of second-stage juveniles (J2s) of H. schachtii. The number of female nematodes (cysts) on the roots is counted under a stereomicroscope at a specific time point post-inoculation (e.g., 12-14 days).[1][5]

  • Root-Knot Nematode (Meloidogyne incognita) Infection: Pre-treated plant roots are inoculated with M. incognita J2s. Infection is assessed by counting the number of galls or egg masses on the roots after a defined period.[1]

Quantitative RT-PCR for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from this compound-treated and mock-treated plant tissues at various time points using a commercial kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The relative expression levels of target defense genes (e.g., PR-1, PDF1.2, AUX1, SAUR69) are quantified using a qPCR machine with SYBR Green or a probe-based detection method. A housekeeping gene (e.g., UBQ10 or β-tubulin) is used as an internal control for normalization.[4][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying this compound's effects.

ascr18_signaling cluster_canonical Canonical PTI Pathway cluster_non_canonical Non-Canonical Pathway ascr18_c This compound NILR1 NILR1 Receptor ascr18_c->NILR1 MAPK MAPK Cascade NILR1->MAPK Hormones SA/JA Signaling MAPK->Hormones Defense_Genes_C Defense Gene Upregulation (e.g., PR-1, FRK1) Hormones->Defense_Genes_C PTI_Response Pattern-Triggered Immunity (PTI) Defense_Genes_C->PTI_Response ascr18_nc This compound Unknown_Receptor Unknown Receptor (NILR1-independent) ascr18_nc->Unknown_Receptor Auxin_Repression Auxin Signaling Repression Unknown_Receptor->Auxin_Repression Auxin_Genes Auxin Gene Downregulation (e.g., AUX1, SAUR69) Auxin_Repression->Auxin_Genes Nematode_Resistance Nematode Feeding Site Disruption Auxin_Genes->Nematode_Resistance

Caption: Dual signaling pathways of this compound in plant immunity.

experimental_workflow cluster_analysis Downstream Analysis start Plant Growth (e.g., Arabidopsis) treatment This compound Treatment (Root or Foliar Application) start->treatment inoculation Pathogen/Nematode Inoculation treatment->inoculation phenotype Phenotypic Analysis (Disease Scoring, Nematode Counting) inoculation->phenotype molecular Molecular Analysis (qRT-PCR, RNA-Seq) inoculation->molecular

Caption: General experimental workflow for this compound studies.

References

A Technical Guide to the Ascaroside#18 (Ascr#18) Signaling Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Ascr#18 signaling pathway in the model plant Arabidopsis thaliana. This compound, a nematode-derived ascaroside, acts as a potent elicitor of plant defense responses, offering novel avenues for the development of sustainable crop protection strategies. This document details the molecular mechanisms of this compound perception and downstream signaling, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of the signaling cascade.

Core Signaling Pathway

This compound triggers a unique defense signaling pathway in Arabidopsis thaliana that diverges from classical pattern-triggered immunity (PTI). While recognized as a Nematode-Associated Molecular Pattern (NAMP), this compound does not typically induce hallmark PTI responses such as a reactive oxygen species (ROS) burst or defense-related growth inhibition[1][2]. The signaling cascade involves both receptor-dependent and -independent mechanisms, culminating in the suppression of auxin signaling, a novel strategy for plant defense against nematodes.

The primary receptor for this compound is the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1 (NEMATODE-INDUCED LRR-RLK1)[1][2][3]. Binding of this compound to NILR1 is believed to initiate a signaling cascade that contributes to plant immunity[3][4]. However, a crucial aspect of this compound signaling is the NILR1-independent repression of auxin-related genes[2][5]. This auxin suppression pathway is considered a key mechanism for the enhanced resistance to nematodes observed upon this compound treatment[1][5].

Earlier studies also suggested the involvement of mitogen-activated protein kinase (MAPK) cascades and the phytohormones salicylic acid (SA) and jasmonic acid (JA) in the this compound-induced defense response[6].

Signaling Pathway Diagram

Ascr18_Signaling_Pathway Ascr18 This compound NILR1 NILR1 Ascr18->NILR1 Auxin_Signaling_Repression Repression of Auxin Signaling Ascr18->Auxin_Signaling_Repression ? MAPK_Cascade MAPK Cascade NILR1->MAPK_Cascade SA_JA_Signaling SA/JA Signaling MAPK_Cascade->SA_JA_Signaling Nematode_Resistance Enhanced Nematode Resistance SA_JA_Signaling->Nematode_Resistance Auxin_Genes Downregulation of: AUX1, SAUR69, IAA27 Auxin_Signaling_Repression->Auxin_Genes Auxin_Signaling_Repression->Nematode_Resistance NILR1_Independent NILR1-Independent Pathway

Caption: this compound signaling in Arabidopsis thaliana.

Quantitative Data

The following tables summarize key quantitative findings from studies on this compound signaling in Arabidopsis thaliana.

Table 1: Effect of this compound Treatment on Nematode Infection

This compound Concentration (µM)PathogenEffect on InfectionReference
0.001, 0.01, 1Heterodera schachtiiSignificant reduction in the number of females and total nematodes.[2]
0.01Heterodera schachtiiSignificant reduction in infection.[7]
0.01Meloidogyne incognitaSignificant reduction in gall formation.[7]

Table 2: Relative Gene Expression Changes in Arabidopsis Roots Upon this compound Treatment

GeneTreatmentFold Change (vs. Mock)GenotypeReference
AUX11 µM this compound~0.5Col-0[2]
AUX11 µM this compound~0.6nilr1[2]
IAA271 µM this compound~0.4Col-0[2]
IAA271 µM this compound~0.5nilr1[2]
SAUR691 µM this compound~0.3Col-0[2]
SAUR691 µM this compound~0.4nilr1[2]
GH3.61 µM this compound~0.7Col-0[2]
GH3.61 µM this compound~0.8nilr1[2]

Note: Fold change values are estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. This compound Treatment of Arabidopsis thaliana Seedlings

This protocol is adapted for general gene expression analysis and phenotypic assays.

  • Plant Growth: Grow Arabidopsis thaliana seedlings on a suitable sterile medium (e.g., half-strength Murashige and Skoog [MS] medium) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment: For root treatment, apply a solution of this compound in sterile water to the growth medium to achieve the desired final concentration (e.g., 1 µM). For mock treatment, use sterile water.

  • Incubation: Incubate the treated seedlings for the desired duration (e.g., 24 hours for gene expression analysis).

  • Harvesting: Harvest the appropriate tissue (e.g., roots, whole seedlings) and immediately freeze in liquid nitrogen for subsequent analysis.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of auxin-related genes.

  • RNA Extraction: Extract total RNA from frozen, ground plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target genes (AUX1, IAA27, SAUR69) and a reference gene (e.g., UBQ10).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow for qRT-PCR

qRT_PCR_Workflow Start This compound Treated Arabidopsis Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase DNase Treatment RNA_Extraction->DNase cDNA cDNA Synthesis DNase->cDNA qRT_PCR qRT-PCR with Gene-Specific Primers cDNA->qRT_PCR Data_Analysis Data Analysis (2-ΔΔCt) qRT_PCR->Data_Analysis End Relative Gene Expression Data_Analysis->End

Caption: Workflow for qRT-PCR analysis.

3. Promoter-Reporter (GUS) Assay for Auxin-Responsive Genes

This protocol is designed to visualize the activity of auxin-responsive promoters in response to this compound.

  • Plant Material: Use transgenic Arabidopsis thaliana lines expressing the β-glucuronidase (GUS) reporter gene under the control of an auxin-responsive promoter (e.g., proAUX1::GUS).

  • This compound Treatment: Treat seedlings as described in Protocol 1.

  • GUS Staining:

    • Harvest whole seedlings or roots and place them in a GUS staining solution (containing X-Gluc).

    • Infiltrate the staining solution into the tissue using a vacuum.

    • Incubate the samples at 37°C until a blue color develops.

    • Clear the chlorophyll from the tissue by incubating in 70% ethanol.

  • Microscopy: Observe and document the GUS staining pattern using a light microscope.

4. Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

This protocol can be used to test for the interaction between NILR1 and other proteins.

  • Protein Extraction: Extract total protein from Arabidopsis tissue expressing a tagged version of the protein of interest (e.g., NILR1-GFP) using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the protein extract with an antibody specific to the tag (e.g., anti-GFP).

    • Add protein A/G-agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against the protein of interest and its potential interacting partners.

Logical Relationship for Co-IP

Co_IP_Logic Start Protein Extract with Tagged NILR1 and Potential Interactors Antibody Add Anti-Tag Antibody Start->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash to Remove Non-specific Proteins Beads->Wash Elute Elute Bound Proteins Wash->Elute Western Western Blot Analysis Elute->Western Result Detection of Interacting Proteins Western->Result

Caption: Logical flow of a Co-IP experiment.

This technical guide provides a comprehensive foundation for understanding and investigating the this compound signaling pathway in Arabidopsis thaliana. The unique mechanism of auxin suppression highlights a novel aspect of plant-nematode interactions and presents exciting opportunities for the development of innovative pest control strategies.

References

Ascr#18: A Dual-Pronged Approach to Inducing Systemic Resistance in Plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ascaroside #18 (ascr#18), a conserved signaling molecule from a family of nematode pheromones, has emerged as a potent elicitor of systemic resistance in a wide array of plants.[1] This glycolipid, secreted by plant-parasitic nematodes, is recognized by plants as a Nematode-Associated Molecular Pattern (NAMP), triggering a robust immune response.[2][3] Research has unveiled a fascinating dual mechanism through which this compound orchestrates plant defense, offering promising avenues for the development of novel, broad-spectrum crop protection strategies. This technical guide synthesizes the current understanding of this compound-induced systemic resistance, presenting key data, experimental methodologies, and signaling pathway visualizations.

The Canonical Pathway: Pattern-Triggered Immunity

The primary and most well-characterized mechanism of this compound-induced resistance aligns with the classical model of Pattern-Triggered Immunity (PTI). This pathway is initiated by the perception of this compound, leading to the activation of downstream defense signaling cascades.

Signaling Pathway

The perception of this compound as a NAMP initiates a signaling cascade that involves the activation of mitogen-activated protein kinases (MAPKs) and the induction of key defense-related phytohormone pathways, namely salicylic acid (SA) and jasmonic acid (JA).[1][3][4] The leucine-rich repeat receptor kinase NILR1 has been identified as a receptor for this compound, linking its perception to downstream PTI responses.[2][5] This signaling culminates in the expression of defense-related genes, leading to broad-spectrum resistance against a variety of pathogens.[1][4]

ascr18_PTI_pathway cluster_perception Perception at Cell Surface cluster_signaling Intracellular Signaling Cascade cluster_response Immune Response This compound This compound NILR1 NILR1 (LRR-RK) This compound->NILR1 MAPKs MAPK Activation (MPK3, MPK6) NILR1->MAPKs SA_pathway Salicylic Acid (SA) Signaling MAPKs->SA_pathway JA_pathway Jasmonic Acid (JA) Signaling MAPKs->JA_pathway Defense_Genes Defense Gene Expression (e.g., PR-1, PDF1.2) SA_pathway->Defense_Genes JA_pathway->Defense_Genes Resistance Broad-Spectrum Resistance Defense_Genes->Resistance

Figure 1: this compound-induced Pattern-Triggered Immunity (PTI) signaling pathway.
Experimental Evidence and Data

Treatment with this compound has been shown to confer resistance against a wide range of pathogens in various plant species. The effective concentrations typically range from the low nanomolar to the low micromolar.[1][4]

Plant SpeciesPathogenThis compound ConcentrationObserved EffectReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µMReduced bacterial growth[4]
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µMEnhanced resistance, reduced viral coat protein[4][6]
Arabidopsis thalianaHeterodera schachtii (cyst nematode)10 nM - 1 µMReduced number of females and total nematodes, smaller females and syncytia[6][7]
Arabidopsis thalianaMeloidogyne incognita (root-knot nematode)10 nMSignificantly reduced infection[6]
Tomato (Solanum lycopersicum)Phytophthora infestans1 nM, 10 nMStrong protection, reduction in sporangia number and lesion size[6]
Wheat (Triticum aestivum)Puccinia triticina (leaf rust)0.01 nM - 10 µMReduced number of rust pustules[8]
SoybeanViral, bacterial, and oomycete pathogensNot specifiedEnhanced resistance[1]
Maize, RiceVarious pathogensNot specifiedPartial to strong protection[1]
Key Experimental Protocols

Pathogen Resistance Assays in Arabidopsis thaliana

  • Plant Growth: Arabidopsis thaliana seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • This compound Treatment: For root treatment, seedlings are transferred to a hydroponic system or plates containing sterile water supplemented with the desired concentration of this compound (e.g., 1 µM) for 24 hours prior to pathogen inoculation.[4] For leaf treatment, a solution of this compound is infiltrated into the leaves using a needleless syringe.[6]

  • Pathogen Inoculation:

    • Pseudomonas syringae: Bacterial suspensions are infiltrated into the abaxial side of the leaves. Bacterial growth is quantified at various days post-inoculation (dpi) by plating serial dilutions of leaf extracts.[4]

    • Turnip Crinkle Virus (TCV): Leaves are mechanically inoculated with TCV. Viral accumulation is assessed by immunoblot analysis of the viral coat protein at different dpi.[4]

    • Heterodera schachtii: A suspension of second-stage juvenile nematodes is inoculated onto the roots of seedlings. The number of female nematodes and the size of syncytia are quantified at 12-14 dpi using a stereomicroscope.[7]

  • Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is used to compare the pathogen susceptibility between this compound-treated and mock-treated plants.[7]

The Non-Canonical Pathway: Repression of Auxin Signaling

More recent findings have revealed a novel, non-canonical mechanism of this compound-induced resistance that operates independently of the classical PTI pathway. This pathway is characterized by the suppression of auxin signaling and is particularly effective against nematodes.

Signaling Pathway

This alternative defense strategy does not involve a reactive oxygen species (ROS) burst or defense-related growth inhibition, which are hallmarks of PTI.[2][5] Transcriptome analysis of Arabidopsis roots treated with this compound showed a significant downregulation of genes involved in auxin transport and signaling.[5][7] This suppression of auxin signaling is independent of the NILR1 receptor.[5] By repressing auxin signaling, this compound interferes with the nematode's ability to manipulate host developmental pathways for the formation of feeding sites.[2][5]

ascr18_auxin_pathway cluster_perception Perception (NILR1-Independent) cluster_signaling Downstream Signaling cluster_response Defense Response This compound This compound Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor Auxin_Signaling_Repression Suppression of Auxin Transport & Signaling Genes (e.g., AUX1, SAUR69, IAA27) Unknown_Receptor->Auxin_Signaling_Repression Impaired_Nematode_Feeding Impaired Nematode Feeding Site Development Auxin_Signaling_Repression->Impaired_Nematode_Feeding Nematode_Resistance Enhanced Resistance to Nematodes Impaired_Nematode_Feeding->Nematode_Resistance

Figure 2: this compound-induced resistance through the suppression of auxin signaling.
Experimental Evidence and Data

Transcriptome analysis of Arabidopsis roots treated with this compound revealed a significant downregulation of auxin-related genes. This effect was observed to be independent of the NILR1 receptor.[5]

GeneFunctionLog2 Fold Change (this compound vs. mock)Reference
AUX1Auxin influx carrierDownregulated[5]
SAUR69Auxin-responsive geneDownregulated[5]
IAA27Auxin-responsive geneDownregulated[5]
GH3.6Auxin-responsive geneDownregulated[7]
Key Experimental Protocols

Transcriptome Analysis (RNA-Seq)

  • Plant Material and Treatment: Arabidopsis thaliana seedlings are grown hydroponically and treated with this compound (e.g., 1 µM) or a mock solution for a specified period (e.g., 24 hours). Root tissues are then harvested.

  • RNA Extraction and Library Preparation: Total RNA is extracted from the root samples using a commercial kit. RNA quality and quantity are assessed. RNA-Seq libraries are prepared following the manufacturer's instructions (e.g., Illumina TruSeq RNA Sample Preparation Kit).

  • Sequencing and Data Analysis: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq). The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then mapped to the Arabidopsis thaliana reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Gene Ontology (GO) enrichment analysis is conducted to identify over-represented biological processes in the set of differentially expressed genes.[5][7]

Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated and mock-treated plant tissues. First-strand cDNA is synthesized from the RNA templates using a reverse transcriptase.

  • PCR Amplification: qRT-PCR is performed using gene-specific primers for the target auxin-related genes and a reference gene (e.g., UBQ10) for normalization. The reaction is carried out in a real-time PCR system.

  • Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct method (2-ΔΔCt).[7]

Conclusion

This compound induces systemic resistance in plants through at least two distinct, yet potentially interconnected, mechanisms. The canonical PTI pathway provides broad-spectrum protection against a wide range of pathogens by activating conserved defense signaling cascades. In parallel, the non-canonical pathway, characterized by the suppression of auxin signaling, offers a more targeted defense strategy, particularly against nematodes that rely on manipulating host auxin pathways for successful parasitism. This dual-pronged approach highlights the sophistication of plant-nematode interactions and presents this compound as a highly promising candidate for the development of innovative and sustainable crop protection solutions. Further research into the interplay between these two pathways and the identification of the unknown receptor in the auxin-related pathway will undoubtedly unlock new possibilities for enhancing plant resilience.

References

Ascaroside #18: A Dual-Function Molecule in Nematode Communication and Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #18 (Ascr#18), a conserved signaling molecule within the ascaroside family of nematode pheromones, has emerged as a critical player in the intricate chemical dialogues between nematodes and their plant hosts. Initially identified for its role in mediating nematode behavior, recent discoveries have unveiled its unexpected and potent function as an elicitor of plant innate immunity. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, detailing its function in nematode communication, its mechanism of action in triggering plant defense responses, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in nematology, plant pathology, and drug development seeking to understand and harness the potential of this fascinating molecule.

The Role of this compound in Nematode Communication

Ascarosides are a class of glycolipid pheromones that regulate key aspects of nematode life, including mating, aggregation, and entry into the stress-resistant dauer larval stage. While the specific communicative functions of this compound are still being fully elucidated, evidence points to a context-dependent role in nematode attraction and repulsion.

Studies have shown that juvenile stages of some plant-parasitic nematodes are attracted to this compound, suggesting it may act as a cue for aggregation or host location.[1] Conversely, a mixture of this compound and its plant-metabolized derivative, ascaroside #9 (ascr#9), has been found to repel these same nematodes.[1] This suggests a sophisticated chemical communication system where the perception of this compound alone signals presence, while the combination with its metabolic byproduct indicates a host that has recognized the nematode threat and is mounting a defense, thus acting as a deterrent.

This compound as a Potent Elicitor of Plant Defense

This compound is recognized by plants as a Nematode-Associated Molecular Pattern (NAMP), triggering a robust defense response known as Pattern-Triggered Immunity (PTI).[2][3] This recognition confers broad-spectrum resistance against a wide array of pathogens, including nematodes, bacteria, viruses, fungi, and oomycetes, in diverse plant species such as Arabidopsis, tomato, potato, and barley.[4][5]

Signaling Pathways in Plant Defense Activation

The perception of this compound initiates a cascade of downstream signaling events, primarily through two interconnected pathways:

  • Canonical Pattern-Triggered Immunity (PTI) Pathway: this compound is perceived by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1.[2] This recognition leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the subsequent upregulation of defense genes associated with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[2][6] This pathway shares hallmarks with the perception of other well-characterized Microbe-Associated Molecular Patterns (MAMPs).

  • Auxin Signaling Repression Pathway: Intriguingly, this compound can also trigger a non-canonical immune response characterized by the suppression of auxin transport and signaling genes.[3] This mechanism is significant as many plant-parasitic nematodes manipulate host auxin signaling to facilitate the formation of feeding sites. By repressing auxin signaling, this compound interferes with nematode establishment and development. Notably, this pathway appears to be independent of the NILR1 receptor and does not involve a reactive oxygen species (ROS) burst, a typical feature of PTI.[3]

Plant Metabolism of this compound

Plants have evolved the ability to metabolize this compound into shorter-chain ascarosides, such as ascr#9, through the peroxisomal β-oxidation pathway.[3] Ascr#9 itself acts as a potent nematode repellent, adding another layer to the plant's defense strategy.[3] This metabolic conversion effectively turns a nematode signaling molecule into a defensive compound.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on plant defense responses as reported in the literature.

Table 1: Efficacy of this compound in Reducing Pathogen Infection

Plant SpeciesPathogenThis compound ConcentrationReduction in InfectionReference
Arabidopsis thalianaHeterodera schachtii10 nMSignificant reduction in nematode infection[4]
Arabidopsis thalianaMeloidogyne incognita10 nMSignificant reduction in nematode infection[4]
Arabidopsis thalianaPseudomonas syringae pv. tomato1 µMReduced bacterial growth[4]
Wheat (Triticum aestivum)Puccinia triticina (Leaf Rust)0.01 nM - 1 µMSignificant reduction in rust pustules (up to 81%)[7][8]
Tomato, PotatoPhytophthora infestansNot specifiedEnhanced resistance[4]
BarleyBlumeria graminis f. sp. hordeiNot specifiedEnhanced resistance[7]

Table 2: this compound-Induced Changes in Gene Expression

Plant SpeciesGene(s)This compound TreatmentFold ChangeSignaling PathwayReference
Arabidopsis thalianaAUX1, GH3.6, IAA27, SAUR691 µM, 6 hoursDownregulationAuxin Signaling[3]
Arabidopsis thalianaPR11 µMUpregulationSalicylic Acid (SA)[9]
Arabidopsis thalianaPDF1.2, LOX2, AOS1 µMUpregulationJasmonic Acid (JA)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Protocol 1: Ascaroside Extraction from Nematodes

This protocol is adapted from methods used for Caenorhabditis elegans and can be modified for plant-parasitic nematodes.

Materials:

  • Nematode cultures

  • S-complete medium

  • Ethanol

  • Centrifuge and centrifuge tubes

  • Lyophilizer

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Culture nematodes in liquid S-complete medium until the desired population density is reached.

  • Separate the nematodes from the culture medium by centrifugation.

  • Collect the supernatant (culture medium) and lyophilize it to dryness.

  • Extract the dried material with ethanol.

  • Evaporate the ethanol extract to dryness and redissolve the residue in water.

  • For purification, the aqueous extract can be passed through a C18 SPE cartridge, and ascarosides are eluted with a methanol-water gradient.

  • Analyze the fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of this compound.[2][5]

Protocol 2: Nematode Chemotaxis Assay

This assay is used to determine the attractive or repellent effect of this compound on nematodes.

Materials:

  • Agar plates (e.g., Nematode Growth Medium - NGM)

  • This compound stock solution

  • Control solution (solvent for this compound)

  • Synchronized population of nematodes

  • Microscope

Procedure:

  • Prepare chemotaxis assay plates with a defined agar medium.

  • On opposite sides of the plate, spot a small volume of the this compound solution and the control solution.

  • Place a population of synchronized nematodes at the center of the plate, equidistant from the two spots.

  • Incubate the plates for a defined period (e.g., 1-4 hours).

  • Count the number of nematodes that have migrated to the this compound spot and the control spot.

  • Calculate a chemotaxis index: (Number of nematodes at this compound - Number of nematodes at control) / (Total number of nematodes that moved from the origin). A positive index indicates attraction, while a negative index indicates repulsion.[10]

Protocol 3: Plant Treatment and Pathogen Infection Assay

This protocol describes the application of this compound to plants and subsequent challenge with a pathogen.

Materials:

  • Potted plants or seedlings grown on agar plates

  • This compound solution at desired concentrations

  • Mock solution (control)

  • Pathogen inoculum (e.g., nematode juveniles, bacterial suspension, fungal spores)

Procedure:

  • Root Treatment: For soil-grown plants, drench the soil with the this compound or mock solution. For plate-grown seedlings, transfer them to a liquid medium containing this compound or mock solution for a specified duration (e.g., 24 hours).[4]

  • Foliar Application: Spray the leaves of the plants with the this compound or mock solution until runoff.

  • Inoculation: After the pretreatment period, inoculate the plants with the pathogen. For nematodes, apply a suspension of infective juveniles to the soil or roots. For foliar pathogens, spray a suspension of bacteria or fungal spores onto the leaves.

  • Disease Assessment: Incubate the plants under conditions conducive to disease development. After a specific period, assess the level of infection. This can be done by counting nematode galls or cysts, measuring lesion size for fungal or bacterial pathogens, or quantifying pathogen biomass using qPCR.[6][7]

Protocol 4: MAPK Activation Assay

This assay detects the phosphorylation of MAP kinases in plant tissues upon this compound treatment, indicating the activation of the PTI pathway.

Materials:

  • Plant seedlings

  • This compound solution

  • Liquid nitrogen

  • Protein extraction buffer

  • Antibodies: anti-phospho-p44/42 MAPK (Erk1/2) antibody, secondary antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat plant seedlings with this compound or a mock solution for a short duration (e.g., 10-15 minutes).

  • Immediately freeze the tissue in liquid nitrogen.

  • Extract total proteins from the plant tissue using a suitable extraction buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with the anti-phospho-p44/42 MAPK antibody, which recognizes the activated (phosphorylated) forms of MAPKs.

  • Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. An increase in the signal in this compound-treated samples compared to the control indicates MAPK activation.[7][11]

Protocol 5: Analysis of Auxin-Responsive Gene Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to measure changes in the expression of auxin-related genes in response to this compound.

Materials:

  • Plant root tissue treated with this compound or mock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR machine and reagents (e.g., SYBR Green)

  • Primers for target auxin-responsive genes (e.g., AUX1, IAA27, SAUR69) and a reference gene.

Procedure:

  • Treat plant roots with this compound or a mock solution for the desired time (e.g., 6 hours).

  • Harvest the root tissue and immediately freeze it in liquid nitrogen.

  • Extract total RNA from the tissue using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for the target auxin-responsive genes and a stably expressed reference gene for normalization.

  • Calculate the relative fold change in gene expression in this compound-treated samples compared to the mock-treated samples using the ΔΔCt method.[3]

Visualizations

Signaling Pathways

Ascr18_Signaling cluster_nematode Nematode Communication cluster_plant_metabolism Plant Metabolism cluster_plant Plant Defense cluster_pti Canonical PTI cluster_auxin Auxin Repression Ascr18_n This compound Nematode Nematode Ascr18_n->Nematode Attraction Ascr9 ascr#9 Ascr18_n->Ascr9 β-oxidation Ascr9->Nematode Repulsion Ascr18_p This compound NILR1 NILR1 Receptor Ascr18_p->NILR1 Suppression Suppression Ascr18_p->Suppression NILR1-independent MAPK MAPK Cascade NILR1->MAPK SA_JA SA/JA Signaling MAPK->SA_JA PTI_genes Defense Gene Upregulation SA_JA->PTI_genes Resistance Broad-Spectrum Resistance PTI_genes->Resistance Auxin_genes Auxin Signaling Genes Auxin_genes->Resistance Reduced Nematode Susceptibility Suppression->Auxin_genes

Caption: Signaling pathways of this compound in nematode communication and plant defense.

Experimental Workflow: Plant Treatment and Infection Assay

Infection_Workflow start Start plant_prep Prepare Plants (e.g., 12-day-old seedlings) start->plant_prep treatment This compound Treatment (e.g., 1 µM for 24h) plant_prep->treatment mock_treatment Mock Treatment (Control) plant_prep->mock_treatment inoculation Pathogen Inoculation treatment->inoculation mock_treatment->inoculation incubation Incubation under Conducive Conditions inoculation->incubation assessment Disease Assessment (e.g., count lesions/nematodes) incubation->assessment analysis Data Analysis (Compare treated vs. mock) assessment->analysis end End analysis->end

Caption: General workflow for assessing this compound-induced plant resistance.

Conclusion

Ascaroside #18 stands at the crossroads of nematode chemical ecology and plant immunity, serving as a compelling example of the co-evolutionary arms race between plants and their pathogens. Its dual role as a nematode signaling molecule and a potent plant defense elicitor opens up exciting avenues for research and application. For drug development professionals, this compound and its derivatives present a novel class of natural compounds that could be developed into environmentally friendly biopesticides or plant immune-priming agents. A deeper understanding of its perception and signaling mechanisms in both nematodes and plants will be crucial for unlocking its full potential in sustainable agriculture and crop protection. This guide provides a foundational resource to stimulate and support further investigation into this remarkable molecule.

References

Ascaroside Ascr#18: A Nematode-Derived Elicitor of Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Natural Sources, and Mechanism of Action of a Key Nematode Signaling Molecule

Authored by: Gemini

November 2025

Abstract

Ascaroside Ascr#18, a conserved signaling molecule from the ascaroside family of nematode pheromones, has emerged as a significant modulator of plant-pathogen interactions. Initially identified for its role in nematode development and behavior, this compound is now recognized as a potent Nematode-Associated Molecular Pattern (NAMP) that elicits broad-spectrum disease resistance in a variety of plant species. This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthesis of this compound. It further details the molecular mechanisms of this compound perception and signaling in plants, leading to the activation of defense responses. This document is intended for researchers, scientists, and drug development professionals in the fields of plant science, nematology, and agricultural biotechnology.

Discovery and Natural Sources of Ascaroside this compound

The discovery of ascarosides as signaling molecules originated from studies on the model nematode Caenorhabditis elegans, where they were found to regulate developmental diapause and mating behavior. Subsequent research revealed that this family of glycolipid molecules is evolutionarily conserved across the Nematoda phylum.

This compound was identified as the most abundant and widely conserved ascaroside produced by a range of economically important plant-parasitic nematodes.[1][2] Mass spectrometry-based analyses of nematode exudates have confirmed the presence of this compound in genera such as:

  • Meloidogyne (root-knot nematodes)[2][3]

  • Heterodera (cyst nematodes)[1][2]

  • Pratylenchus (lesion nematodes)[1][2]

The consistent production of this compound by these diverse plant-parasitic nematodes suggests its fundamental role in their biology and its subsequent recognition by host plants as a signal of nematode presence.

This compound-Mediated Plant Defense Signaling

Plants have evolved sophisticated surveillance systems to detect potential threats, including the recognition of conserved microbial molecules known as Microbe-Associated Molecular Patterns (MAMPs). This compound is the first identified NAMP, activating a signaling cascade that results in broad-spectrum resistance to viruses, bacteria, fungi, oomycetes, and even other nematodes.[3][4][5]

Two primary signaling pathways have been elucidated for this compound-induced plant immunity:

MAMP-Triggered Immunity (MTI) Pathway

Similar to the perception of bacterial flagellin or fungal chitin, this compound is recognized by a plant cell surface receptor. This recognition event initiates a canonical MAMP-triggered immunity (MTI) response characterized by:

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): this compound treatment leads to the rapid phosphorylation and activation of MAPKs, key signaling components in plant defense.[5]

  • Induction of Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling: These phytohormones are central to the regulation of plant defense pathways. This compound treatment results in the upregulation of genes involved in SA and JA biosynthesis and signaling.[1]

  • Expression of Defense-Related Genes: The activation of MAPK and hormone signaling cascades culminates in the transcriptional upregulation of a suite of defense-related genes, such as Pathogenesis-Related (PR) genes.[2]

Ascr18_MTI_Pathway Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 Perception MAPK_Cascade MAPK Cascade (MPK3/MPK6) NILR1->MAPK_Cascade Activation SA_JA Salicylic Acid (SA) & Jasmonic Acid (JA) Signaling NILR1->SA_JA Activation Defense_Genes Defense Gene Expression (e.g., PR genes) MAPK_Cascade->Defense_Genes SA_JA->Defense_Genes Immunity Broad-Spectrum Immunity Defense_Genes->Immunity

This compound-Induced MAMP-Triggered Immunity Pathway.
Auxin Signaling Suppression Pathway

Recent studies have unveiled a novel mechanism of this compound-mediated defense that operates through the suppression of auxin signaling.[6] Plant-parasitic nematodes are known to manipulate host auxin pathways to facilitate the formation of feeding sites. By downregulating auxin transport and signaling genes, this compound interferes with this manipulation, thereby hindering nematode establishment and development.[6] This mode of action appears to be distinct from the canonical MTI pathway and does not involve a reactive oxygen species (ROS) burst.[6]

Ascr18_Auxin_Pathway cluster_plant Plant Cell Ascr18 This compound Auxin_Signaling Auxin Signaling (e.g., AUX1, SAUR69, IAA27) Ascr18->Auxin_Signaling Suppression Plant_Cell Plant Root Cell Feeding_Site Nematode Feeding Site Formation Auxin_Signaling->Feeding_Site Nematode_Susceptibility Reduced Nematode Susceptibility Feeding_Site->Nematode_Susceptibility Inhibition

This compound-Mediated Suppression of Auxin Signaling.

Quantitative Data on this compound Activity

The biological activity of this compound is concentration-dependent, with effective concentrations ranging from nanomolar to micromolar levels for inducing plant defense responses.

Plant SpeciesPathogenThis compound ConcentrationObserved EffectReference
Arabidopsis thalianaPseudomonas syringae1 µMReduced bacterial growth[7]
Arabidopsis thalianaTurnip Crinkle Virus1 µMReduced viral replication[7]
Arabidopsis thalianaHeterodera schachtii0.001, 0.01, 1 µMReduced number of nematodes[1]
WheatPuccinia triticina0.01 nM - 10 µMReduced number of rust pustules[8][9][10]
SoybeanSoybean Mosaic Virus2.5 µM - 10 µMPartial suppression of virus accumulation[4]
MaizeColletotrichum graminicola0.01 µM - 1 µMReduced disease symptoms[4]

Experimental Protocols

Extraction and Purification of this compound from Nematodes

This protocol is a generalized procedure for the extraction of ascarosides from nematode cultures.

Materials:

  • Nematode culture (liquid or plate-based)

  • M9 buffer

  • Ethanol (190 proof)

  • Methanol

  • Centrifuge and tubes

  • Lyophilizer

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Nematode Collection and Washing:

    • Collect nematodes from liquid culture by centrifugation or from plates by washing with M9 buffer.

    • Wash the nematode pellet multiple times with M9 buffer to remove bacteria and debris.

  • Extraction:

    • Homogenize the nematode pellet in methanol or ethanol.

    • Alternatively, for secreted ascarosides, collect the culture supernatant, lyophilize it to dryness, and resuspend in ethanol.[11][12]

    • Incubate the ethanol/methanol suspension with shaking for several hours to overnight.[11]

    • Centrifuge to pellet the nematode debris and collect the supernatant.

  • Purification:

    • Concentrate the supernatant using a rotary evaporator.[12]

    • Perform solid-phase extraction (SPE) to partially purify the ascarosides.

    • Further purify this compound using reverse-phase HPLC.

  • Identification and Quantification:

    • Confirm the identity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Quantify the amount of this compound using a standard curve on an LC-MS system.

Ascr18_Extraction_Workflow start Start: Nematode Culture collection Collection & Washing start->collection extraction Solvent Extraction collection->extraction purification SPE & HPLC Purification extraction->purification analysis MS & NMR Analysis purification->analysis end End: Pure this compound analysis->end

Workflow for this compound Extraction and Purification.
Plant Treatment with this compound for Defense Assays

This protocol describes a general method for treating plants with this compound to assess its impact on disease resistance.

Materials:

  • Arabidopsis thaliana seedlings (or other plant of interest) grown on sterile media.

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO).

  • Sterile water or mock solution (solvent control).

  • Pathogen inoculum (e.g., bacterial suspension, fungal spores).

  • Growth chambers or controlled environment rooms.

Procedure:

  • Plant Growth:

    • Grow seedlings under sterile conditions on agar plates or in a hydroponic system to the desired developmental stage (e.g., 12-day-old Arabidopsis seedlings).[1]

  • This compound Treatment:

    • Prepare working solutions of this compound at the desired concentrations in sterile water or the appropriate buffer.

    • Apply the this compound solution to the plant roots by flooding the plates or adding it to the hydroponic solution. For foliar application, spray the leaves until runoff.[4][13]

    • Include a mock treatment with the solvent alone as a control.

    • Incubate the treated plants for a specific period (e.g., 24-48 hours) before pathogen inoculation.[13]

  • Pathogen Inoculation:

    • Inoculate the plants with the pathogen of interest using standard methods (e.g., root dipping, leaf infiltration, spray inoculation).

  • Disease Assessment:

    • Incubate the inoculated plants under conditions conducive to disease development.

    • Assess disease symptoms and quantify pathogen growth at specific time points post-inoculation.

Western Blot Analysis of MAPK Activation

This protocol outlines the steps for detecting the phosphorylation of MAPKs in plant tissues following this compound treatment.

Materials:

  • Plant tissue treated with this compound and mock control.

  • Liquid nitrogen.

  • Protein extraction buffer.

  • Bradford assay reagents.

  • SDS-PAGE gels and running buffer.

  • Western blotting apparatus and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody (e.g., anti-phospho-p44/42 MAPK).[14][15]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Harvest plant tissue at various time points after this compound treatment and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder and resuspend in protein extraction buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging:

    • Detect the signal using an appropriate imaging system. An increase in the signal for the phosphorylated MAPK bands in the this compound-treated samples compared to the mock control indicates MAPK activation.

MAPK_Assay_Workflow start Start: This compound-Treated Plant Tissue extraction Protein Extraction start->extraction quantification Protein Quantification (Bradford Assay) extraction->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot immunodetection Immunodetection (Primary & Secondary Antibodies) western_blot->immunodetection imaging Chemiluminescent Imaging immunodetection->imaging end End: Detection of Phosphorylated MAPKs imaging->end

Experimental Workflow for MAPK Activation Assay.
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol provides a method for quantifying the expression of defense-related genes in response to this compound treatment.

Materials:

  • Plant tissue treated with this compound and mock control.

  • Liquid nitrogen.

  • RNA extraction kit or TRIzol reagent.

  • DNase I.

  • Reverse transcription kit.

  • SYBR Green or probe-based qPCR master mix.

  • qRT-PCR instrument.

  • Gene-specific primers for target and reference genes.

Procedure:

  • RNA Extraction and DNase Treatment:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or TRIzol reagent.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.

    • Run the reactions in a qRT-PCR instrument using a standard cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of one or more stable reference genes.[16]

Conclusion and Future Perspectives

Ascaroside this compound represents a fascinating example of a small molecule that bridges the chemical communication of nematodes with the innate immune system of plants. Its role as a conserved NAMP opens up new avenues for the development of novel, environmentally friendly strategies for crop protection. By activating the plant's own defense mechanisms, this compound and its derivatives have the potential to provide broad-spectrum resistance against a wide range of agricultural pests and diseases.

Future research in this area will likely focus on:

  • Identifying and characterizing additional plant receptors for ascarosides.

  • Elucidating the downstream signaling components and their interplay in greater detail.

  • Optimizing the application of ascarosides for agricultural use, including formulation and delivery methods.

  • Investigating the potential for synergistic effects when combined with other known plant defense elicitors.

The continued exploration of the intricate chemical dialogue between plants and nematodes, exemplified by the this compound interaction, holds immense promise for the future of sustainable agriculture.

References

Ascr#18 as a Nematode-Associated Molecular Pattern (NAMP).

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ascr#18 as a Nematode-Associated Molecular Pattern (NAMP)

Executive Summary

Ascaroside #18 (this compound) is an evolutionarily conserved signaling molecule and the most abundant pheromone produced by plant-parasitic nematodes[1][2]. It is the first identified Nematode-Associated Molecular Pattern (NAMP), a class of molecules that plants recognize to initiate immune responses[3][4][5][6]. Perception of this compound at concentrations ranging from picomolar to micromolar can induce broad-spectrum resistance against a wide array of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes themselves, in both monocot and dicot plants[1][7]. This guide provides a comprehensive technical overview of this compound, detailing its signaling pathways, the quantitative effects on plant immunity, and the experimental protocols used to elucidate its function. The information is intended for researchers, scientists, and drug development professionals working in plant science and agriculture.

Recognition and Signaling Pathways of this compound

The plant's perception of this compound triggers a complex immune response that is understood to operate through at least three distinct, potentially parallel, mechanisms: a canonical Pattern-Triggered Immunity (PTI) pathway, a non-canonical pathway involving auxin signaling suppression, and a "semiotic defense" pathway based on metabolic editing.

Canonical Pattern-Triggered Immunity (PTI)

Initial research established that this compound elicits hallmark features of PTI. This pathway involves the recognition of this compound by a cell-surface receptor, which initiates a signaling cascade leading to broad-spectrum defense.

  • Perception : this compound is perceived by the Leucine-Rich Repeat (LRR) receptor kinase NILR1 (Nematode-Induced Leucine-Rich Repeat 1)[3][5].

  • Downstream Signaling : This recognition activates mitogen-activated protein kinases (MAPKs), key components in MAMP signaling[1][3][7].

  • Hormonal Pathways : The signal is further transduced through salicylic acid (SA) and jasmonic acid (JA) signaling pathways[1][3][6][7].

  • Immune Response : This cascade culminates in the expression of defense-related genes (e.g., PR-1, PDF1.2, FRK1) and enhanced resistance to pathogens[1][5].

G cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space This compound This compound NILR1 NILR1 Receptor This compound->NILR1 Perception MAPK MAPK Cascade NILR1->MAPK Activation SA_JA SA/JA Signaling MAPK->SA_JA Defense Defense Gene Expression (e.g., PR-1, FRK1) SA_JA->Defense Immunity Broad-Spectrum Immunity Defense->Immunity

Figure 1: Canonical PTI pathway initiated by this compound perception.
Non-Canonical Resistance via Auxin Suppression

More recent studies have revealed a non-canonical defense mechanism that is independent of classical PTI hallmarks like reactive oxygen species (ROS) bursts or defense gene activation[3][8][9]. This pathway enhances resistance, particularly to cyst nematodes, by modulating plant hormone signaling.

  • Mechanism : this compound treatment leads to the downregulation of auxin transport and signaling genes, such as AUX1, SAUR69, and IAA27[5][8][10].

  • NILR1 Independence : This downregulation of auxin-related genes occurs independently of the NILR1 receptor[8][10].

  • Effect : Nematodes rely on manipulating host auxin signaling to establish their feeding sites (syncytia)[5][8]. By suppressing auxin signaling, this compound impairs the development of these feeding sites, thereby reducing nematode susceptibility[8][9].

G This compound This compound Receptor Unknown Receptor/ Mechanism This compound->Receptor Auxin Downregulation of Auxin Transport & Signaling Genes (AUX1, IAA27, SAUR69) Receptor->Auxin FeedingSite Impaired Nematode Feeding Site (Syncytium) Development Auxin->FeedingSite Resistance Enhanced Resistance to Cyst Nematodes FeedingSite->Resistance

Figure 2: Non-canonical defense via suppression of auxin signaling.
Semiotic Defense via Metabolic Editing

Plants can metabolically alter this compound, converting it into a different ascaroside that functions as a repellent. This represents a "semiotic defense" strategy that runs in parallel to conventional immunity[4].

  • Conversion : Plants utilize the peroxisomal β-oxidation pathway to metabolically edit the C11 ascaroside this compound into the shorter-chain C5 variant, ascr#9[3][5][6].

  • Repellent Signal : While this compound can be an attractant to nematodes, the metabolic product ascr#9 acts as a deterrent, actively repelling root-knot nematodes from the roots[3][6].

  • Dual Function : This metabolic shift creates a chemical environment that is hostile to invading nematodes, complementing the internal immune responses triggered by this compound perception[4][6].

G cluster_plant Plant Root Cell cluster_rhizo Rhizosphere ascr18_in This compound BetaOx Peroxisomal β-oxidation ascr18_in->BetaOx ascr9_out ascr#9 BetaOx->ascr9_out Metabolic Conversion Nematode Nematode ascr9_out->Nematode Repels

Figure 3: Semiotic defense via metabolic editing of this compound to ascr#9.

Quantitative Data on this compound-Induced Resistance

The application of this compound has been shown to quantitatively reduce disease and pest susceptibility across a range of plant-pathogen systems.

Table 1: Effect of this compound on Nematode Infection
Plant SpeciesNematode SpeciesThis compound ConcentrationMeasured EffectQuantitative Result
Arabidopsis thalianaHeterodera schachtii (Cyst)10 nMNumber of FemalesSignificant reduction in infection[1]
Arabidopsis thalianaMeloidogyne incognita (Root-knot)10 nMNumber of GallsSignificant reduction in infection[1]
Arabidopsis thalianaH. schachtii0.001, 0.01, 1 µMNumber of FemalesSignificant reduction at all concentrations[5][11]
Arabidopsis thalianaH. schachtii0.001, 0.01, 1 µMFemale & Syncytia SizeSignificantly smaller females and syncytia[5][11]
Table 2: Effect of this compound on Microbial Pathogen Infection
Plant SpeciesPathogenThis compound ConcentrationMeasured EffectQuantitative Result
Arabidopsis thalianaPseudomonas syringae pv. tomato1 µM (root treatment)Bacterial Growth (cfu/cm²)~10-fold reduction
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µM (root treatment)Viral Coat Protein LevelSignificant reduction in local and systemic leaves[1]
BarleyBlumeria graminis f. sp. hordei1 µM (leaf spray)Fungal Pustules~50% reduction in pustules[1]
WheatPuccinia triticina (Leaf Rust)0.01 nM - 1 µM (leaf spray)Fungal PustulesSignificant reduction in uredinia formation[12][13]

Experimental Protocols

The following are summaries of key methodologies used to study the effects of this compound.

General Plant Treatment with this compound
  • Objective : To prime plants with this compound before pathogen or pest challenge.

  • Materials : this compound stock solution (typically in ethanol), sterile water, plant growth medium (e.g., KNOP medium for Arabidopsis), pots or plates.

  • Procedure :

    • Prepare working solutions of this compound at desired concentrations (e.g., 10 nM, 1 µM) by diluting the stock in sterile water or a buffer. An equivalent concentration of the solvent (e.g., 0.1% ethanol) is used for mock/control treatments[1][12].

    • Root Treatment : For soil-grown plants, pots are placed in trays containing the this compound solution for a set duration (e.g., 24-48 hours)[1]. For plate-grown seedlings, the solution is added directly to the growth medium[1].

    • Leaf Spraying : Plants are sprayed with the this compound solution until runoff, typically 24-48 hours before inoculation. A surfactant (e.g., 0.02% Tween-20) may be included[1][12].

    • Leaf Infiltration : A needleless syringe is used to gently infiltrate the this compound solution into the apoplast of the leaf tissue[1].

Nematode Infection Assay (H. schachtii on Arabidopsis)
  • Objective : To quantify the effect of this compound pretreatment on nematode susceptibility.

  • Procedure :

    • Grow Arabidopsis seedlings (e.g., Col-0 ecotype) on a suitable medium for 12 days[5].

    • Pre-treat seedlings with this compound solution (e.g., 1 µM) or a mock solution for 24 hours[5][11].

    • Inoculate each seedling with a suspension of freshly hatched, surface-sterilized infective second-stage juveniles (J2s) (e.g., 60-80 J2s per plant)[1][5].

    • Incubate the plants under standard growth conditions.

    • At 12-14 days post-inoculation (dpi), count the number of developed females on the roots using a stereomicroscope[5][11]. At 14 dpi, measure the size of females and their associated syncytia using imaging software[5][11].

MAPK Activation Assay
  • Objective : To detect the phosphorylation of MAPKs as an indicator of PTI activation.

  • Procedure :

    • Treat plant tissue (e.g., leaf discs) with this compound solution (e.g., 1 µM) or a mock solution[1].

    • Collect samples at various time points post-treatment (e.g., 0, 5, 15, 30 minutes).

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder[1].

    • Extract total proteins using an appropriate SDS buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Perform immunoblot analysis using a primary antibody specific to the phosphorylated form of MAPKs (e.g., anti-phospho-p44/42 MAPK)[1].

    • Use a secondary antibody conjugated to a reporter enzyme (e.g., HRP) for chemiluminescent detection. An increase in the signal indicates MAPK activation.

Gene Expression Analysis (RT-qPCR)
  • Objective : To measure changes in the transcript levels of defense or signaling genes.

  • Procedure :

    • Treat plants with this compound or a mock solution as described above.

    • Harvest tissue at specific time points (e.g., 6 hours post-treatment for auxin genes)[5].

    • Extract total RNA from the tissue.

    • Synthesize cDNA from the RNA template using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using gene-specific primers for target genes (e.g., AUX1, IAA27, PR-1) and a reference/housekeeping gene (e.g., β-tubulin, UBQ10) for normalization[1][5][10].

    • Calculate the relative fold change in gene expression using a method like the 2-ΔΔCt analysis.

Experimental Workflow Visualization

The general logic for assessing this compound's protective effects follows a consistent workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Plant Grow Plants (e.g., Arabidopsis, Wheat) Treat Treat Plants with This compound or Mock (Root/Spray/Infiltrate) Plant->Treat Ascr Prepare this compound & Mock Solutions Ascr->Treat Incubate1 Incubate (e.g., 24-48 hours) Treat->Incubate1 Inoculate Inoculate with Pathogen or Pest Incubate1->Inoculate Incubate2 Incubate for Disease Development Inoculate->Incubate2 Phenotype Phenotypic Analysis (e.g., Count Pustules/Females) Incubate2->Phenotype Molecular Molecular Analysis (e.g., qRT-PCR, Western Blot) Incubate2->Molecular Data Data Analysis & Interpretation Phenotype->Data Molecular->Data

Figure 4: General experimental workflow for studying this compound effects.

References

Understanding the function of Ascr#18 in plant-nematode interactions.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of Ascr#18 in Plant-Nematode Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides (ascrs) are a conserved class of small-molecule pheromones that regulate development, reproduction, and social behaviors in nematodes[1][2]. Initially identified in the model organism Caenorhabditis elegans as components of the "dauer pheromone," which triggers a diapause state, their roles are now known to be far more extensive[1][3]. Within the complex chemical language of nematodes, ascaroside#18 (this compound) has emerged as a key signaling molecule. It is the most abundant and widely conserved ascaroside produced by various genera of plant-parasitic nematodes (PPNs), including sedentary endoparasites like Meloidogyne (root-knot) and Heterodera (cyst) nematodes, as well as migratory nematodes like Pratylenchus (lesion)[1][4][5].

Beyond its function in nematode-nematode communication, this compound has been identified as a potent elicitor of plant defense responses[4][6]. Plants have evolved to recognize this compound as a Nematode-Associated Molecular Pattern (NAMP), analogous to how they perceive Microbe-Associated Molecular Patterns (MAMPs) like flagellin from bacteria[4][7]. This recognition triggers a cascade of immune responses, conferring broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and even other nematodes[1][4][6][8]. Recent research has revealed that this compound's function is multifaceted, involving at least three distinct mechanisms: a classical pattern-triggered immunity (PTI) pathway, a novel defense strategy based on auxin suppression, and metabolic conversion into a nematode-repellent compound. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanisms of Action

This compound leverages a sophisticated, multi-pronged approach to induce plant immunity. These mechanisms can operate independently or in concert to protect the plant from parasitic threats.

Canonical Pattern-Triggered Immunity (PTI) via NILR1 Perception

The first identified mechanism involves the recognition of this compound as a NAMP by a plant pattern recognition receptor (PRR).

  • Perception: this compound is directly perceived by the NEMATODE-INDUCED LEUCINE-RICH REPEAT RECEPTOR-LIKE KINASE 1 (NILR1), a membrane-localized protein in Arabidopsis[1][9]. The this compound molecule binds to the ligand-binding domain of NILR1, initiating a signaling cascade[1].

  • Downstream Signaling: This binding event activates hallmark PTI responses, including the activation of mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6[4][10]. This leads to the induction of defense-related signaling pathways mediated by the key defense hormones salicylic acid (SA) and jasmonic acid (JA)[1][4][6].

  • Immune Response: The activation of these pathways results in the transcriptional upregulation of defense-related genes, such as PATHOGENESIS-RELATED PROTEIN 1 (PR-1, an SA marker) and PLANT DEFENSIN 1.2 (PDF1.2, a JA marker), leading to enhanced resistance against a broad spectrum of pathogens[4][5][10]. This PTI response provides protection in various plant species, including Arabidopsis, tomato, potato, and barley[4][11][12].

G Ascr18 This compound (NAMP) NILR1 NILR1 (PRR) Ascr18->NILR1 Binding MAPK_cascade MAPK Cascade (MPK3/MPK6) NILR1->MAPK_cascade Activation SA_JA SA/JA Signaling Pathways MAPK_cascade->SA_JA Defense_Genes Defense Gene Expression (e.g., PR-1, PDF1.2) SA_JA->Defense_Genes Resistance Broad-Spectrum Resistance Defense_Genes->Resistance

Caption: this compound perception by NILR1 triggers a canonical PTI signaling cascade.

Non-Canonical Defense via Auxin Suppression

More recently, a novel defense mechanism has been identified that operates independently of the classical PTI pathway and the NILR1 receptor. This pathway is characterized by the suppression of auxin signaling, a crucial hormone pathway that nematodes often manipulate to establish their feeding sites[1][13].

  • NILR1-Independence: This response occurs even in nilr1 mutant plants, demonstrating it is a separate pathway[1][14].

  • Atypical PTI Features: Unlike canonical PTI, this compound-mediated auxin suppression does not induce a reactive oxygen species (ROS) burst or cause the typical defense-related growth inhibition in plants[1][13].

  • Transcriptional Reprogramming: Transcriptome profiling of Arabidopsis roots treated with this compound revealed a significant downregulation of genes related to auxin transport and signaling, while classical defense genes remained largely unchanged[1][13][14]. Key downregulated genes include the auxin influx carrier AUX1 and the auxin-responsive genes SAUR69 and IAA27[1][13].

  • Mechanism of Resistance: Nematode establishment and the development of specialized feeding cells (syncytia or giant cells) are heavily dependent on the host's auxin signaling machinery[1]. By preemptively suppressing this pathway upon detecting this compound, the plant makes itself a less hospitable environment, thereby reducing nematode susceptibility and limiting the size and success of developing nematodes and their feeding sites[1][14].

G Ascr18 This compound Unknown_Receptor Unknown Perception (NILR1-Independent) Ascr18->Unknown_Receptor Auxin_Genes Downregulation of Auxin-Related Genes (AUX1, IAA27, SAUR69) Unknown_Receptor->Auxin_Genes Auxin_Signaling Suppression of Auxin Signaling & Transport Auxin_Genes->Auxin_Signaling Nematode_Dev Impaired Nematode Feeding Site Development Auxin_Signaling->Nematode_Dev Resistance Reduced Nematode Susceptibility Nematode_Dev->Resistance

Caption: this compound suppresses auxin signaling independently of NILR1 to inhibit nematodes.

Metabolic Editing to a Nematode Repellent

Plants can actively modify this compound through their own metabolic pathways, converting it into a different ascaroside with a distinct function.

  • Metabolic Conversion: Through the peroxisomal β-oxidation pathway, plants metabolically edit the long-chain this compound (asc-C11) into a shorter-chain variant, ascr#9 (asc-C5)[1][7]. This conversion has been confirmed in multiple plant species, including tomato and Arabidopsis, using stable-isotope labeling[1][3].

  • Functional Switch: While this compound can act as an attractant to nematodes, the resulting ascr#9 functions as a potent deterrent, actively repelling nematodes from the plant roots[1][7].

  • Dual-Defense Layer: This metabolic editing represents an independent defense mechanism. Even in mutant plants (acx1acx5) unable to perform this conversion, pretreatment with this compound still confers resistance, highlighting that this pathway is complementary to the auxin suppression and PTI responses[1]. Ascr#9 itself has also been reported to be an elicitor of plant immunity[1][7].

G cluster_plant Plant Root Cell cluster_rhizosphere Rhizosphere Ascr18_in This compound Uptake Beta_Oxidation Peroxisomal β-oxidation Ascr18_in->Beta_Oxidation Metabolic Conversion Ascr9_out ascr#9 Release Beta_Oxidation->Ascr9_out Nematode Nematode Ascr9_out->Nematode Repellence

Caption: Plants convert this compound into the repellent ascr#9 via β-oxidation.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on this compound's effects on plant defense.

Table 1: Effect of this compound Concentration on Pathogen and Nematode Resistance

Plant SpeciesPathogen/PestThis compound ConcentrationObserved EffectReference
Arabidopsis thalianaPseudomonas syringae1 µMReduced bacterial growth in leaves after root treatment.[4][10]
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µMReduced viral coat protein accumulation in local and systemic leaves.[4][10]
Arabidopsis thalianaHeterodera schachtii10 nMSignificantly reduced number of cysts.[4]
Arabidopsis thalianaMeloidogyne incognita10 nMSignificantly reduced number of galls.[4]
Arabidopsis thalianaHeterodera schachtii0.001, 0.01, 1 µMSignificantly lower numbers of females and total nematodes; smaller females and syncytia.[14]
Barley (Hordeum vulgare)Blumeria graminis0.01 - 1 µMReduced number of fungal pustules on leaves.[4]
Wheat (Triticum aestivum)Puccinia triticina0.01 nM - 1 µMSignificant reduction in rust pustules; arrest of fungal growth at the appressorial stage.[15][16][17]

Table 2: this compound-Induced Changes in Gene Expression in Arabidopsis

Gene NameGene Function/MarkerTreatmentFold Change / ResultReference
FRK1MTI Marker Gene1 µM this compound (root)Upregulation in leaves.[4]
PR-1SA Marker Gene1 µM this compound (leaf)Upregulation.[4][10]
PDF1.2JA Marker Gene1 µM this compound (leaf)Upregulation.[4][10]
AUX1Auxin Influx Carrier1 µM this compound (root)Downregulation (confirmed by RT-qPCR).[1][13][14]
GH3.6Auxin-Related Gene1 µM this compound (root)Downregulation (confirmed by RT-qPCR).[14]
IAA27Auxin-Responsive Gene1 µM this compound (root)Downregulation (confirmed by RT-qPCR).[1][13][14]
SAUR69Auxin-Responsive Gene1 µM this compound (root)Downregulation (confirmed by RT-qPCR).[1][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

Protocol 1: General Plant Growth and this compound Treatment

This protocol is foundational for most assays involving Arabidopsis thaliana.

  • Seed Sterilization: Sterilize A. thaliana (e.g., ecotype Col-0) seeds using 0.6% sodium hypochlorite for 5-10 minutes, followed by a 5-minute wash in 70% ethanol. Rinse seeds 3-5 times with sterile distilled water.

  • Plating and Stratification: Air dry seeds and plate them on a suitable sterile medium, such as agar supplemented with KNOP nutrient solution. Stratify the plates at 4°C in darkness for 2-3 days to synchronize germination.

  • Growth Conditions: Transfer plates to a growth chamber with controlled conditions, typically a 16-hour light / 8-hour dark cycle at ~23°C[1].

  • This compound Treatment: For root treatments, prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute to the final desired concentration (e.g., 1 µM) in sterile water or liquid growth medium. Gently transfer 12-day-old seedlings into the treatment solution, ensuring roots are submerged. A mock control using the same concentration of solvent in water must be included. Incubate for the specified duration (e.g., 6 to 24 hours) before proceeding with inoculation or tissue harvesting[1][4]. For foliar applications, spray leaves until runoff with the this compound solution or a mock control[15].

Protocol 2: Nematode Infection Assay (Heterodera schachtii)

This assay quantifies plant resistance to cyst nematodes.

  • Nematode Hatching: Place ~300 sterile H. schachtii cysts in a hatching chamber with 3 mM zinc chloride solution. Incubate in darkness for 5-7 days to induce hatching of second-stage juveniles (J2s)[1].

  • J2 Collection: Collect the emerged J2s and wash them thoroughly with sterile tap water to remove residual zinc chloride[1].

  • Inoculation: Following the completion of the this compound pretreatment (Protocol 1), inoculate each 12-day-old seedling with 60-80 J2s[1].

  • Quantification: At 12-14 days post-inoculation (dpi), count the number of adult female nematodes on the roots using a stereomicroscope. For more detailed analysis, measure the size of the females and their associated syncytia (feeding sites) using image analysis software[1][14].

Caption: Workflow for assessing this compound-induced resistance to cyst nematodes.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is used to confirm the transcriptional changes observed in RNA-Seq data.

  • Plant Treatment and Sampling: Treat 12-day-old seedlings with this compound or a mock solution as described in Protocol 1. At the desired time point (e.g., 6 hours post-treatment), harvest root tissue and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for target genes (e.g., AUX1, IAA27) and a reference gene (e.g., UBQ10).

  • Data Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene and comparing the this compound treatment to the mock control[14].

Protocol 4: ROS Burst Assay

This assay measures a key output of canonical PTI.

  • Sample Preparation: Excise leaf discs from mature leaves of 4-5 week old Arabidopsis plants using a cork borer.

  • Incubation: Float the leaf discs in a 96-well white plate containing sterile water and incubate overnight in the dark to reduce wounding-induced ROS.

  • Assay Reaction: Replace the water with an assay solution containing a luminol derivative (e.g., L-012) and horseradish peroxidase (HRP).

  • Elicitation and Measurement: Add the elicitor (this compound at various concentrations, or flg22 as a positive control) to the wells. Immediately measure luminescence over time (e.g., 60-90 minutes) using a plate reader. The total relative light units (RLU) are integrated to quantify the ROS burst[1]. Note: Studies have shown this compound does not induce a significant ROS burst compared to mock controls[1].

References

A Technical Guide to the Biological Activity of Ascaroside #18 (Ascr#18) at Nanomolar Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ascaroside #18 (Ascr#18), a conserved signaling molecule originally identified as a nematode pheromone, has emerged as a potent bioactive compound with significant effects at nanomolar concentrations across different biological kingdoms.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its function at low concentrations. It details the underlying signaling pathways, summarizes quantitative data, and provides key experimental protocols to facilitate further research and development.

Core Biological Activities of this compound

This compound functions as a chemical messenger regulating both intraspecies interactions in nematodes and inter-kingdom signaling with plants.[1][4][5] Its activity at nanomolar levels underscores its efficiency as a signaling molecule.

  • In Plants: A Potent Elicitor of Innate Immunity: this compound is recognized by plants as a Nematode-Associated Molecular Pattern (NAMP), triggering a robust immune response.[1][6][7] This perception leads to broad-spectrum resistance against a variety of pathogens, including bacteria, fungi, oomycetes, viruses, and even plant-parasitic nematodes themselves.[2][3][8][9]

  • In Caenorhabditis elegans: A Multifunctional Pheromone: In the model organism C. elegans, this compound is a key component of a complex pheromone blend that regulates developmental and social behaviors in a concentration-dependent manner.[10][11] At nanomolar concentrations, it primarily functions as a male attractant, playing a crucial role in mating.[10][11] At higher concentrations (micromolar range), it contributes to inducing the stress-resistant "dauer" larval stage.[10][12][13]

Signaling Pathways Activated by this compound

2.1 Plant Immune Signaling Pathway

The perception of this compound in plants initiates a signaling cascade characteristic of Pattern-Triggered Immunity (PTI). The recently identified leucine-rich repeat receptor NILR1 is responsible for recognizing this compound.[1][6][7]

The downstream signaling cascade involves several key events:

  • MAPK Activation: this compound treatment rapidly activates Mitogen-Activated Protein Kinases (MAPKs), specifically MPK3 and MPK6, which are central regulators of plant immunity.[2][6]

  • Phytohormone Induction: The signaling cascade leads to the induction of defense-related phytohormone pathways, primarily involving salicylic acid (SA) and jasmonic acid (JA).[1][2][6] This is evidenced by the increased expression of marker genes such as PR-1 (SA pathway) and PDF1.2 (JA pathway).[2][6]

  • Suppression of Auxin Signaling: this compound uniquely triggers the downregulation of auxin transport and signaling genes, such as AUX1, SAUR69, and IAA27.[1][7] Since many pathogens, particularly nematodes, manipulate host auxin signaling to facilitate infection, this suppression represents a novel defense mechanism.[1][7]

  • Absence of ROS Burst: Unlike many other MAMPs, this compound does not typically induce a reactive oxygen species (ROS) burst, suggesting it triggers a distinct branch of the PTI response.[1][6][7]

Ascr18_Plant_Signaling Ascr18 This compound (Nanomolar) NILR1 NILR1 Receptor Ascr18->NILR1 MAPK_Cascade MAPK Cascade (MPK3/MPK6 Activation) NILR1->MAPK_Cascade Auxin_Signaling Auxin Signaling Repression (AUX1, SAUR69, IAA27 ↓) NILR1->Auxin_Signaling SA_JA SA & JA Signaling Pathways MAPK_Cascade->SA_JA Defense_Genes Defense Gene Expression (e.g., PR-1, PDF1.2) SA_JA->Defense_Genes Pathogen_Resistance Broad-Spectrum Pathogen Resistance Defense_Genes->Pathogen_Resistance Nematode_Resistance Enhanced Nematode Resistance Auxin_Signaling->Nematode_Resistance

Caption: this compound signaling pathway in plants.

2.2 C. elegans Chemosensory Pathway

In C. elegans, ascarosides are detected by specific chemosensory neurons.[10][14] The response to this compound is concentration-dependent. At nanomolar levels, it is a key part of a synergistic blend that attracts males, a process mediated by sensory neurons like the ASK and CEM neurons.[10][11] This signaling is crucial for reproductive success. As concentrations increase into the micromolar range, the signal is integrated by a different set of neurons (including ASI, ASJ, and ADF) to regulate the developmental switch into the dauer stage.[10]

Ascr18_Celegans_Logic Ascr18 This compound Low_Conc Low Concentration (pM - nM) Ascr18->Low_Conc High_Conc High Concentration (µM) Ascr18->High_Conc ASK_CEM Sensory Neurons (ASK, CEM) Low_Conc->ASK_CEM Sensed by ASI_ASJ Sensory Neurons (ASI, ASJ, ADF) High_Conc->ASI_ASJ Sensed by Male_Attraction Male Attraction (Mating Behavior) Dauer_Formation Dauer Formation (Developmental Arrest) ASK_CEM->Male_Attraction Triggers ASI_ASJ->Dauer_Formation Triggers

Caption: Concentration-dependent effects of this compound in C. elegans.

Quantitative Data on this compound Activity

The following tables summarize the effective nanomolar concentrations of this compound that elicit specific biological responses as reported in the literature.

Table 1: Efficacy of this compound in Plant Disease Resistance

Plant SpeciesPathogenThis compound ConcentrationObserved EffectReference
Arabidopsis thalianaHeterodera schachtii (Cyst Nematode)10 nMSignificantly reduced nematode infection.[2]
Arabidopsis thalianaMeloidogyne incognita (Root-Knot Nematode)10 nMSignificantly reduced nematode infection.[2]
Arabidopsis thalianaPseudomonas syringae1 µM (1000 nM)Reduced bacterial growth.[2]
Tomato, Potato, BarleyVarious pathogensPicomolar to MicromolarIncreased resistance.[2]
WheatPuccinia triticina (Leaf Rust)0.01 nM - 1000 nMReduction in rust pustules.[15]

Table 2: Efficacy of this compound in C. elegans Behavior and Development

Biological ProcessThis compound ConcentrationObserved EffectReference
Male AttractionPicomolar to low NanomolarActs as part of a synergistic blend to attract males.[10][11]
Dauer Formation>220 nM to MicromolarInduces entry into the dauer larval stage.[13]
Hermaphrodite RepulsionHigh Nanomolar to MicromolarActs as a repellent to hermaphrodites.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments.

4.1 Plant Resistance Assay (Nematode Infection)

  • Objective: To quantify the effect of this compound pretreatment on nematode infection rates.

  • Methodology:

    • Plant Growth: Grow Arabidopsis thaliana seedlings on a sterile agar medium for 12 days.

    • This compound Treatment: Prepare solutions of this compound at desired concentrations (e.g., 1 nM, 10 nM, 1 µM) and a sterile water control.[1] Pre-treat the plant roots by immersing them in the respective solutions for 24 hours.[1][2]

    • Inoculation: Inoculate each plant with a suspension of infective stage juveniles (J2s) of H. schachtii or M. incognita.

    • Quantification: After 12-14 days post-inoculation (dpi), count the number of established nematodes (females, males, total) on the roots using a stereomicroscope.[1] Measure the size of females and their associated feeding sites (syncytia) for a more detailed analysis.[1]

    • Analysis: Use statistical tests (e.g., t-test or ANOVA) to compare infection rates between this compound-treated and control groups.

4.2 MAPK Activation Assay

  • Objective: To detect the phosphorylation (activation) of MAPKs in plant tissue following this compound treatment.

  • Methodology:

    • Plant Material: Use 10-12 day old Arabidopsis seedlings.

    • Treatment: Infiltrate leaves with a solution of this compound (e.g., 1 µM) or a water control.[6]

    • Sample Collection: Harvest leaf tissue at short time points post-treatment (e.g., 0, 10, 15, 30 minutes). Immediately freeze in liquid nitrogen.

    • Protein Extraction: Homogenize the tissue and extract total proteins using a suitable extraction buffer.

    • Immunoblotting (Western Blot):

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific to phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

      • Apply a corresponding secondary antibody conjugated to a reporter enzyme (e.g., HRP).

      • Detect the signal using a chemiluminescent substrate.

      • Use a loading control, such as Coomassie Blue staining or an antibody against a housekeeping protein (e.g., β-tubulin), to ensure equal protein loading.[2][6]

4.3 C. elegans Dauer Formation Assay

  • Objective: To determine the concentration-dependent effect of this compound on inducing the dauer larval stage.

  • Methodology:

    • Assay Plates: Prepare standard nematode growth medium (NGM) agar plates. Add synthetic this compound to the molten agar to achieve final concentrations ranging from nanomolar to micromolar (e.g., 220 nM and 6000 nM).[13][14]

    • Synchronization: Obtain a synchronized population of L1 stage worms by bleaching gravid adults and allowing the eggs to hatch in M9 buffer.[16]

    • Plating: Plate a known number of synchronized L1 larvae onto the assay plates.

    • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for 3-4 days.

    • Scoring: Score the number of dauer larvae and total animals on each plate. Dauer larvae can be identified by their distinct morphology and resistance to a 1% SDS solution.

    • Analysis: Calculate the percentage of dauer formation for each this compound concentration.

Experimental_Workflow_Plant_Resistance Start Start: Grow Seedlings (12 days) Treatment Root Pretreatment (24h) - this compound (e.g., 10 nM) - Water Control Start->Treatment Inoculation Inoculate with Nematode Juveniles (J2s) Treatment->Inoculation Incubation Incubate (12-14 days) Inoculation->Incubation Quantification Quantify Nematodes - Count females/males - Measure syncytia size Incubation->Quantification Analysis Statistical Analysis (Compare treated vs. control) Quantification->Analysis End End: Determine Effect on Resistance Analysis->End

Caption: Experimental workflow for nematode resistance assay.

Conclusion

This compound is a remarkably potent signaling molecule, exerting significant and diverse biological effects at nanomolar concentrations. In plants, it acts as a powerful NAMP, activating a unique immune response that enhances broad-spectrum disease resistance, offering promising avenues for the development of novel biocontrol agents in agriculture. In nematodes, its concentration-dependent role as both a mating attractant and a developmental regulator highlights the sophistication of chemical communication in coordinating life-history traits. The detailed understanding of its signaling pathways and the precise quantification of its activity are essential for harnessing its potential in both fundamental research and applied science.

References

Methodological & Application

Ascr#18: Application Notes and Protocols for Plant Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #18 (ascr#18) is a nematode-derived signaling molecule that has emerged as a potent elicitor of plant defense responses.[1][2] Functioning as a Nematode-Associated Molecular Pattern (NAMP), this compound is recognized by plants, triggering a broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes.[2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in plant treatment, along with a summary of its known signaling pathways.

This compound perception in plants leads to the activation of both canonical and non-canonical immune signaling pathways. The canonical pathway, mediated by the leucine-rich repeat receptor kinase NILR1, involves the activation of mitogen-activated protein kinases (MAPKs) and the salicylic acid (SA) and jasmonic acid (JA) defense signaling pathways, characteristic of Pattern-Triggers Immunity (PTI).[1][2][7] More recently, a non-canonical pathway has been identified that is independent of NILR1 and typical PTI responses like the production of reactive oxygen species (ROS).[1][8][9] This novel mechanism involves the suppression of auxin signaling, a key hormonal pathway often manipulated by pathogens for successful infection.[1][8][9] Furthermore, plants can metabolically convert this compound to ascr#9, a shorter-chain ascaroside that acts as a nematode repellent.[1][3]

The dual mode of action of this compound makes it a promising candidate for the development of novel, environmentally friendly strategies for crop protection.

Data Presentation

Table 1: Effective Concentrations of this compound for Inducing Pathogen Resistance in Various Plant Species
Plant SpeciesPathogenEffective this compound ConcentrationMethod of ApplicationReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µMRoot Treatment[2][7]
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µMRoot Treatment[2][7]
Arabidopsis thalianaHeterodera schachtii (cyst nematode)10 nM; 0.001, 0.01, 1 µMRoot Treatment[1][2]
Arabidopsis thalianaMeloidogyne incognita (root-knot nematode)10 nMRoot Treatment[2]
Tomato (Solanum lycopersicum)Phytophthora infestans1 - 10 nMNot specified[2]
Potato (Solanum tuberosum)Not specified10 nMNot specified[2]
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordeiNot specifiedLeaf Spray[2]
Wheat (Triticum aestivum)Puccinia triticina (leaf rust)0.01 nM - 1 µMLeaf Spray[10]
Maize, Rice, SoybeanVarious (viruses, bacteria, fungi, oomycetes, nematodes)Low nM to low µMNot specified[4]

Experimental Protocols

Protocol 1: General Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Dissolve this compound in ethanol or Dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mM).

    • Store the stock solution at -20°C or -80°C for long-term storage, protected from light and moisture.[5]

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution with sterile deionized water or a relevant buffer (e.g., Bis-Trris pH 6.5) to the desired final concentration.[2]

    • The final concentration of the solvent (ethanol or DMSO) in the working solution should be kept low (e.g., <0.1%) to avoid solvent-induced effects on the plants.[2]

    • Prepare a mock control solution containing the same concentration of the solvent as the this compound working solution.

Protocol 2: Plant Treatment with this compound

A. Root Application [2][7]

  • Grow plants in pots with soil or on sterile growth media (e.g., KNOP media for Arabidopsis).[1]

  • For soil-grown plants, place the pots in a tray containing the this compound working solution, allowing the solution to be taken up by the roots.

  • For plants on sterile media, gently remove the plants and immerse their roots in the this compound working solution for the desired duration.

  • A common pretreatment time is 24 hours before pathogen inoculation.[1][2][7]

  • After treatment, plants can be transferred back to their original growth conditions before subsequent experiments.

B. Foliar Application (Leaf Spray) [6][10][11]

  • Prepare the this compound working solution, which may include a surfactant like Tween-20 (e.g., 0.02%) to ensure even coverage of the leaves.[2]

  • Use a hand sprayer to apply the solution to the plant leaves until runoff.

  • Ensure both the adaxial and abaxial leaf surfaces are treated.

  • Allow the treated plants to dry before pathogen inoculation, typically after a 24-hour pretreatment period.[10][11]

C. Leaf Infiltration [2]

  • Use a needleless syringe to gently infiltrate the this compound working solution into the intercellular space of the leaves.

  • This method is useful for ensuring a precise amount of the compound is delivered directly to the leaf tissue.

Protocol 3: Assessment of Plant Defense Responses

A. Pathogen Resistance Assays

  • Following this compound pretreatment, inoculate the plants with the pathogen of interest using standard methods.

  • At specified time points post-inoculation (e.g., 3-14 days), assess disease symptoms or pathogen growth.

    • Bacterial pathogens: Measure bacterial populations by homogenizing leaf discs and plating serial dilutions on appropriate media.[7]

    • Fungal/Oomycete pathogens: Quantify disease lesions by counting pustules or measuring the lesion diameter.[2][10]

    • Viral pathogens: Assess viral load by quantifying viral coat protein via immunoblotting or viral RNA via qRT-PCR.[7]

    • Nematode pathogens: Count the number of nematodes (e.g., females, total nematodes) per root system at a specific time point post-infection.[1]

B. Gene Expression Analysis (qRT-PCR) [1][2][7]

  • Harvest plant tissue (e.g., roots or leaves) at different time points after this compound treatment (e.g., 6 and 24 hours).

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA using a suitable kit or protocol.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR using gene-specific primers for defense-related genes (e.g., PR-1, PDF1.2, FRK1, PHI1) or auxin-related genes (e.g., AUX1, IAA27, SAUR69).

  • Normalize the expression data to a stable reference gene (e.g., UBQ10 or β-tubulin).

C. MAPK Activation Assay [7]

  • Treat plant seedlings or leaf discs with this compound for short time periods (e.g., 10 and 15 minutes).

  • Harvest the tissue and extract total proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform immunoblotting using an antibody that specifically recognizes phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

Mandatory Visualizations

ascr18_signaling_pathway cluster_perception Cellular Perception cluster_canonical Canonical PTI Pathway cluster_non_canonical Non-Canonical Pathway cluster_metabolism Metabolic Conversion ascr18 This compound NILR1 NILR1 Receptor ascr18->NILR1 Recognition Auxin_suppression Suppression of Auxin Signaling ascr18->Auxin_suppression NILR1-independent Beta_oxidation Peroxisomal β-oxidation ascr18->Beta_oxidation MAPK MAPK Cascade NILR1->MAPK SA_JA SA/JA Signaling MAPK->SA_JA PTI Pattern-Triggered Immunity (PTI) SA_JA->PTI Broad_spectrum_resistance Broad-Spectrum Pathogen Resistance PTI->Broad_spectrum_resistance Leads to Auxin_suppression->Broad_spectrum_resistance Contributes to ascr9 ascr#9 (Nematode Repellent) Beta_oxidation->ascr9 ascr9->Broad_spectrum_resistance Contributes to

Caption: this compound signaling pathways in plants.

experimental_workflow start Start prep Prepare this compound Working Solution start->prep treatment Plant Treatment (Root or Foliar Application) prep->treatment incubation Pretreatment Incubation (e.g., 24 hours) treatment->incubation inoculation Pathogen Inoculation incubation->inoculation assessment Assessment of Defense Responses inoculation->assessment pathogen_assay Pathogen Resistance Assay assessment->pathogen_assay gene_expression Gene Expression Analysis (qRT-PCR) assessment->gene_expression mapk_assay MAPK Activation Assay assessment->mapk_assay end End pathogen_assay->end gene_expression->end mapk_assay->end

Caption: General experimental workflow for this compound plant treatment.

References

Ascr#18: Application Notes and Protocols for Inducing Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascr#18, an ascaroside, is a nematode-derived signaling molecule that has been identified as a potent elicitor of plant defense responses.[1][2][3] Functioning as a nematode-associated molecular pattern (NAMP), this compound is recognized by the plant's innate immune system, leading to the activation of broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and even other nematodes.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to induce plant defense, based on current scientific literature.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound for inducing plant defense varies depending on the plant species, the pathogen, and the experimental conditions. The following tables summarize the quantitative data from various studies.

Table 1: Effective Concentrations of this compound in Dicotyledonous Plants

Plant SpeciesPathogenEffective this compound Concentration(s)Application MethodObserved EffectReference(s)
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µMRoot pretreatment for 24hReduced bacterial growth[3][4]
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µMRoot pretreatment for 24hEnhanced resistance, reduced viral replication[3][4]
Arabidopsis thalianaHeterodera schachtii (cyst nematode)0.001, 0.01, 1 µMRoot pretreatment for 24hReduced number of females and total nematodes[1]
Arabidopsis thalianaHeterodera schachtii, Meloidogyne incognita10 nMRoot pretreatmentSignificantly reduced infection[4]
Tomato (Solanum lycopersicum)Various pathogens10 nMNot specifiedInduced defense-gene expression and enhanced resistance[4]
Potato (Solanum tuberosum)Various pathogens10 nMNot specifiedInduced defense-gene expression and enhanced resistance[4]
Soybean (Glycine max)Various pathogensLow nanomolar to low micromolarNot specifiedPartial to strong protection[5]

Table 2: Effective Concentrations of this compound in Monocotyledonous Plants

Plant SpeciesPathogenEffective this compound Concentration(s)Application MethodObserved EffectReference(s)
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordei10 nMLeaf spray 48h before inoculationReduced fungal pustules[4]
Wheat (Triticum aestivum)Puccinia triticina (leaf rust)Down to 0.01 nM; 1 µMLeaf spray 24h before inoculationReduced number of rust pustules[6][7][8]
Rice (Oryza sativa)Various pathogensLow nanomolar to low micromolarNot specifiedPartial to strong protection[5]
Maize (Zea mays)Various pathogensLow nanomolar to low micromolarNot specifiedPartial to strong protection[5]

Signaling Pathways of this compound-Induced Defense

This compound perception in plants can trigger at least two distinct downstream signaling pathways to induce a defense response.

Pattern-Triggered Immunity (PTI) Pathway

This compound is recognized as a NAMP by the leucine-rich repeat receptor kinase NILR1.[1][2] This recognition initiates a signaling cascade characteristic of pattern-triggered immunity (PTI), which includes the activation of mitogen-activated protein kinases (MAPKs) and the induction of salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[3][9] This leads to the expression of defense-related genes and enhanced resistance to a broad spectrum of pathogens.

Ascr18_PTI_Pathway Ascr18 This compound (NAMP) NILR1 NILR1 Receptor Ascr18->NILR1 MAPK_Cascade MAPK Cascade (MPK3, MPK6) NILR1->MAPK_Cascade SA_JA_Pathway SA & JA Signaling Pathways MAPK_Cascade->SA_JA_Pathway Defense_Genes Defense Gene Expression SA_JA_Pathway->Defense_Genes PTI_Response Pattern-Triggered Immunity (PTI) Defense_Genes->PTI_Response

This compound-induced Pattern-Triggered Immunity (PTI) signaling pathway.
Auxin Signaling Repression Pathway

Recent studies have revealed a novel defense mechanism triggered by this compound that operates independently of the classical PTI response and the NILR1 receptor.[1][2] This pathway involves the suppression of auxin transport and signaling genes.[1][10] By downregulating auxin-related genes, this compound reduces the plant's susceptibility to pathogens, particularly biotrophs like cyst nematodes that rely on manipulating host auxin signaling for successful infection.[2] Notably, this mechanism does not induce a reactive oxygen species (ROS) burst, a typical hallmark of PTI.[1][2]

Ascr18_Auxin_Pathway Ascr18 This compound Unknown_Receptor Unknown Receptor Ascr18->Unknown_Receptor Auxin_Signaling Suppression of Auxin Signaling Genes (e.g., AUX1, IAA27) Unknown_Receptor->Auxin_Signaling Reduced_Susceptibility Reduced Pathogen Susceptibility Auxin_Signaling->Reduced_Susceptibility No_ROS No ROS Burst Reduced_Susceptibility->No_ROS

This compound-induced defense through the repression of auxin signaling.

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound to induce plant defense.

Protocol 1: this compound Root Treatment for Defense Induction in Arabidopsis thaliana

This protocol is adapted from studies demonstrating this compound-induced resistance to various pathogens in Arabidopsis.[1][3][4]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Growth medium (e.g., Murashige and Skoog)

  • Petri dishes or multi-well plates

  • This compound stock solution (e.g., in ethanol or DMSO)

  • Sterile water

  • Pathogen inoculum (e.g., Pseudomonas syringae, Heterodera schachtii)

Procedure:

  • Plant Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on a suitable growth medium in petri dishes or multi-well plates.

    • Grow plants under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

    • Use plants at the appropriate developmental stage (e.g., 12-day-old seedlings).[1]

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in sterile water to the desired final concentrations (e.g., 0.001, 0.01, 1 µM, or 10 nM).[1][4]

    • For a mock control, prepare a solution with the same concentration of the solvent used for the this compound stock.

    • Apply the this compound solution or mock control to the plant roots. For plants in liquid culture, add the solution directly to the medium. For plants on solid medium, carefully apply the solution to the root system.

    • Incubate the treated plants for 24 hours prior to pathogen inoculation.[1][3][4]

  • Pathogen Inoculation:

    • Prepare the pathogen inoculum according to standard protocols for the specific pathogen.

    • Inoculate the plants with the pathogen. For foliar pathogens like P. syringae, infiltrate the leaves with a bacterial suspension. For root pathogens like H. schachtii, apply infective juveniles to the root zone.

  • Disease Assessment:

    • Incubate the inoculated plants under conditions conducive to disease development.

    • Assess disease symptoms or pathogen proliferation at appropriate time points post-inoculation (e.g., 3 days for P. syringae, 12-14 days for H. schachtii).[1][9]

    • Quantify disease severity by measuring parameters such as bacterial growth (colony-forming units), number of nematode females, or lesion size.

Protocol_Root_Treatment Start Start: Arabidopsis Seedlings Ascr18_Prep Prepare this compound Working Solutions (e.g., 10 nM - 1 µM) Start->Ascr18_Prep Root_Application Apply to Roots for 24h Ascr18_Prep->Root_Application Pathogen_Inoculation Inoculate with Pathogen Root_Application->Pathogen_Inoculation Incubation Incubate under Disease-Conducive Conditions Pathogen_Inoculation->Incubation Assessment Assess Disease Symptoms/ Pathogen Growth Incubation->Assessment End End Assessment->End

Experimental workflow for this compound root treatment of Arabidopsis thaliana.
Protocol 2: this compound Foliar Spray for Defense Induction in Wheat

This protocol is based on studies demonstrating this compound-induced resistance to leaf rust in wheat.[6][7][11]

Materials:

  • Wheat seedlings (Triticum aestivum)

  • This compound stock solution

  • Aqueous solution with a surfactant (e.g., 0.02% Tween 20) and a solvent carrier (e.g., 0.1% ethanol)

  • Hand sprayer

  • Puccinia triticina (leaf rust) uredospores

  • Growth chamber with controlled humidity

Procedure:

  • Plant Growth:

    • Grow wheat seedlings to the desired stage (e.g., 10-day-old seedlings).[11]

  • This compound Treatment:

    • Prepare this compound spray solutions at the desired concentrations (e.g., ranging from 0.01 nM to 10 µM) in an aqueous solution containing a surfactant and solvent.[5][6]

    • Prepare a mock control solution containing only the surfactant and solvent.

    • Spray the wheat leaves with the this compound solution or mock control until runoff.[6][7][11]

    • Allow the plants to dry and incubate for 24-48 hours before inoculation.[4][5][6][7]

  • Pathogen Inoculation:

    • Prepare a suspension of P. triticina uredospores.

    • Inoculate the treated leaves by spraying or brushing with the spore suspension.[6][11]

  • Disease Assessment:

    • Incubate the plants in a high-humidity environment for the initial infection period, followed by conditions suitable for rust development.[11]

    • Count the number of rust pustules on the leaves at a specific time point post-inoculation (e.g., 7-10 days).[4][11]

Protocol_Foliar_Spray Start Start: Wheat Seedlings Ascr18_Prep Prepare this compound Spray Solutions (e.g., 0.01 nM - 10 µM) Start->Ascr18_Prep Foliar_Application Spray Leaves until Runoff Ascr18_Prep->Foliar_Application Incubate_24_48h Incubate for 24-48h Foliar_Application->Incubate_24_48h Pathogen_Inoculation Inoculate with Leaf Rust Spores Incubate_24_48h->Pathogen_Inoculation Incubation Incubate under High Humidity Pathogen_Inoculation->Incubation Assessment Count Rust Pustules Incubation->Assessment End End Assessment->End

References

Application Notes and Protocols for Ascr#18 Stock Solutions in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and quality control of ascaroside #18 (ascr#18) stock solutions intended for use in a variety of biological assays. This compound is a nematode-derived signaling molecule known to elicit plant defense responses and influence nematode behavior. Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.

Data Summary

Quantitative data regarding the solubility, typical concentrations, and storage of this compound are summarized in the tables below for easy reference.

Table 1: Solubility of this compound

SolventConcentrationMethod
Dimethyl Sulfoxide (DMSO)120 mg/mL (360.98 mM)Requires ultrasonication for dissolution[1].
In vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 3.25 mg/mL (9.78 mM)Stepwise addition of solvents and mixing[2].

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationNotes
-20°CUp to 1 monthStore in tightly sealed vials, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles[1][2].
-80°CUp to 6 monthsStore in tightly sealed vials, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles[1][2].

Table 3: Exemplary Working Concentrations for Bioassays

Bioassay TypeOrganismWorking Concentration
Plant Defense (Leaf Spray)Wheat (Triticum aestivum)Down to 0.01 nM[3]
Plant Defense (Root Pretreatment)Arabidopsis thaliana10 nM for nematode resistance[4]. 0.001, 0.01, and 1 µM for defense against H. schachtii[5].
Plant Defense (Leaf Spray)Barley (Hordeum vulgare)0.01–1 μM[4]
Plant DefenseTomato, Potato1-10 nM for maximal resistance[4].
Nematode BehaviorCaenorhabditis elegansPicomolar to low nanomolar for male attraction (in mixtures with other ascarosides)[6].

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various bioassays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.324 mg of this compound (Molecular Weight: 332.43 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder. For a 10 mM solution from 3.324 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes[1]. The solution should become clear. If precipitation is still visible, gentle warming to 37°C can be applied in conjunction with sonication[1].

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light[1][2].

Protocol 2: Preparation of this compound Working Solutions for In Vitro Bioassays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for in vitro assays, such as plant cell culture treatments or C. elegans behavioral assays on agar plates.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer or culture medium appropriate for the bioassay (e.g., M9 buffer for C. elegans, sterile water for some plant assays)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with the appropriate sterile buffer or medium to achieve the desired final working concentration.

    • Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.

    • Ensure the final concentration of DMSO in the working solution is low enough to not affect the biological system (typically <0.5%)[7]. A vehicle control with the same final DMSO concentration should always be included in the experiment.

  • Mixing: Gently vortex the working solution to ensure homogeneity.

  • Application: Use the freshly prepared working solution for the bioassay immediately. It is recommended to prepare working solutions on the day of the experiment[2].

Protocol 3: Preparation of this compound Formulation for In Vivo (Plant) Bioassays

This protocol is adapted for the preparation of this compound in a formulation suitable for application to plants, for example, by leaf spraying.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile water

  • Tween-20 or a similar surfactant (optional, to improve leaf coverage)

  • Sterile container for the final solution

Procedure:

  • Dilution: Based on the desired final concentration, calculate the volume of the 10 mM this compound stock solution needed.

  • Preparation of Spray Solution: In a sterile container, add the calculated volume of the this compound stock solution to the final volume of sterile water. For example, to prepare 100 mL of a 1 µM this compound solution, add 10 µL of the 10 mM stock to 100 mL of sterile water.

  • Addition of Surfactant (Optional): To enhance the spreading of the solution on the leaf surface, a surfactant like Tween-20 can be added to a final concentration of 0.01-0.05%.

  • Mixing: Mix the solution thoroughly by inversion.

  • Application: Apply the solution to the plants as required by the experimental design (e.g., foliar spray). Prepare this solution fresh before each application.

Quality Control

Maintaining the quality of this compound stock solutions is essential for the integrity of experimental data.

Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are observed, warm the solution to 37°C and sonicate until they redissolve[1].

Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) as the this compound-treated samples to account for any effects of the solvent itself.

Bioactivity Confirmation: Periodically, the bioactivity of a stored stock solution can be confirmed using a simple, rapid bioassay with a known, quantifiable response. This helps to ensure that the compound has not degraded over time.

Signaling Pathways and Workflows

Ascr18_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve sonicate Vortex & Sonicate dissolve->sonicate store Aliquot & Store at -80°C sonicate->store thaw Thaw Aliquot store->thaw For Experiment dilute Serially Dilute in Assay Buffer/Medium thaw->dilute qc Visual QC & Vehicle Control Prep dilute->qc use Use in Bioassay qc->use

Caption: Workflow for the preparation of this compound stock and working solutions.

Ascr18_Signaling_Plant ascr18 This compound receptor Plant Receptor(s) ascr18->receptor mapk MAPK Cascade receptor->mapk hormone SA/JA Signaling mapk->hormone defense Defense Gene Expression (e.g., PR-1, PDF1.2) hormone->defense resistance Pathogen Resistance defense->resistance

Caption: Simplified signaling pathway of this compound-induced plant defense.

References

Application Notes and Protocols for Ascr#18: A Comparative Analysis of Root Drench and Foliar Spray Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #18 (Ascr#18) is a conserved nematode pheromone that has been identified as a potent elicitor of plant defense responses.[1][2][3][4][5] Functioning as a Nematode-Associated Molecular Pattern (NAMP), this compound perception by plants triggers a cascade of signaling events, leading to enhanced resistance against a broad spectrum of pathogens, including viruses, bacteria, fungi, and nematodes.[5][6] These application notes provide a detailed overview of two primary methods for this compound application in a research setting: root drench and foliar spray. This document outlines the underlying signaling pathways, experimental protocols, and quantitative data to guide researchers in selecting the appropriate application method for their experimental objectives.

This compound Signaling Pathway

This compound initiates a complex signaling network upon perception by the plant. While the full pathway is still under investigation, key components have been elucidated. The perception of this compound can occur through leucine-rich repeat receptor-like kinases such as NILR1, leading to downstream signaling events characteristic of Pattern-Triggered Immunity (PTI).[1][2][4] However, some defense responses to this compound have been shown to be independent of NILR1. A significant aspect of this compound-mediated defense is the suppression of auxin signaling, which is crucial for the establishment of many plant-parasitic nematode feeding sites.[1][2][3] This NAMP also induces the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity.[3][4][5]

This compound Signaling Pathway Ascr18 This compound (NAMP) Receptor Perception (e.g., NILR1 Receptor) Ascr18->Receptor Downstream Downstream Signaling Receptor->Downstream Auxin Suppression of Auxin Signaling Downstream->Auxin SA_JA Activation of SA & JA Pathways Downstream->SA_JA Defense Enhanced Plant Defense (Broad-Spectrum Resistance) Auxin->Defense SA_JA->Defense

Caption: this compound signaling cascade in plants.

Application Methods: A Comparative Overview

The choice between root drench and foliar spray application of this compound depends on the research question, the plant species, the pathogen being studied, and the desired systemic or local effect.

FeatureRoot DrenchFoliar Spray
Description Application of this compound solution to the soil or growth medium, allowing for uptake by the roots.Application of this compound solution as a fine mist directly onto the leaves.
Uptake Primarily through the root system, with subsequent systemic translocation.[7]Primarily through the leaf stomata and cuticle, leading to localized and potentially systemic effects.[8][9]
Systemic Effect Generally provides a strong systemic response, as the compound is transported throughout the plant via the xylem.[5][7]Can induce both local and systemic resistance, though the extent of systemic translocation may vary.[5]
Common Applications Studies involving soil-borne pathogens (e.g., nematodes, root-infecting fungi) and induction of systemic resistance against foliar pathogens.[5]Studies involving foliar pathogens (e.g., fungi, bacteria) and rapid induction of localized defense responses.[10][11]
Considerations Soil composition and microbial activity may influence this compound stability and availability.Leaf surface characteristics (e.g., waxiness) and environmental conditions (e.g., humidity) can affect uptake. The use of a surfactant is often recommended.

Experimental Protocols

The following protocols are generalized from published research and should be optimized for specific experimental systems.

Root Drench Application Protocol (Arabidopsis thaliana)

This protocol is adapted from studies investigating the effect of this compound on resistance to various pathogens.[3][5]

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Sterile water or liquid growth medium (e.g., Hoagland's solution)

  • Arabidopsis thaliana plants grown in pots or on plates

  • Pipettes and sterile tubes

Procedure:

  • Preparation of this compound Working Solution:

    • Thaw the this compound stock solution.

    • Prepare a working solution by diluting the stock solution in sterile water or liquid growth medium to the desired final concentration (e.g., 1 µM, 10 µM). A mock control solution should be prepared with the same concentration of the solvent (e.g., DMSO).

  • Plant Treatment:

    • For potted plants, apply the this compound working solution directly to the soil surface, ensuring even distribution. The volume applied will depend on the pot size (e.g., 1-5 mL per plant).

    • For plants grown on agar plates, flood the plates with the this compound working solution for a specified period (e.g., 24 hours) before removing the excess solution.

  • Incubation:

    • Incubate the treated plants under standard growth conditions for the desired period (e.g., 24-48 hours) to allow for uptake and induction of defense responses prior to pathogen inoculation.

  • Pathogen Inoculation and Disease Assessment:

    • Inoculate the plants with the pathogen of interest according to standard procedures.

    • Assess disease symptoms and quantify pathogen growth at appropriate time points post-inoculation.

Foliar Spray Application Protocol (Barley)

This protocol is based on studies evaluating this compound-induced resistance to foliar fungal pathogens.[5]

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Sterile water

  • Surfactant (e.g., Tween-20)

  • Spray bottle or atomizer

  • Barley plants at the desired growth stage

Procedure:

  • Preparation of this compound Spray Solution:

    • Prepare the this compound working solution by diluting the stock solution in sterile water to the desired final concentration (e.g., 10 µM).

    • Add a surfactant to the spray solution (e.g., 0.02% Tween-20) to ensure even coverage of the leaf surface.

    • Prepare a mock control solution containing the same concentration of solvent and surfactant.

  • Plant Treatment:

    • Spray the leaves of the barley plants with the this compound solution until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces.

  • Incubation:

    • Allow the plants to dry and incubate them under standard growth conditions for a specified period (e.g., 48 hours) before pathogen challenge.

  • Pathogen Inoculation and Disease Assessment:

    • Inoculate the treated leaves with the fungal pathogen.

    • Quantify disease progression (e.g., lesion size, pustule count) at designated time points.

Experimental Workflow Start Plant Growth Treatment This compound Application (Root Drench or Foliar Spray) Start->Treatment Mock Mock Treatment (Control) Start->Mock Incubation Incubation Period (e.g., 24-48 hours) Treatment->Incubation Mock->Incubation Inoculation Pathogen Inoculation Incubation->Inoculation Assessment Disease Assessment & Data Collection Inoculation->Assessment Analysis Data Analysis Assessment->Analysis

Caption: Generalized experimental workflow for this compound application.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing root drench and foliar spray applications of this compound.

Table 1: Efficacy of this compound Root Application
Plant SpeciesPathogenThis compound ConcentrationApplication MethodEfficacyReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µMRoot immersion for 24hSignificant reduction in bacterial growth[5]
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µMRoot immersion for 24hReduced viral replication and symptom development[5]
Arabidopsis thalianaHeterodera schachtii (cyst nematode)10 nMRoot immersion for 24hSignificant reduction in nematode infection[5]
Arabidopsis thalianaMeloidogyne incognita (root-knot nematode)10 nMRoot immersion for 24hSignificant reduction in nematode infection[5]
TomatoPhytophthora infestans10 nMRoot drenchEnhanced resistance[5]
PotatoPhytophthora infestans10 nMRoot drenchEnhanced resistance[5]
Table 2: Efficacy of this compound Foliar Spray Application
Plant SpeciesPathogenThis compound ConcentrationApplication MethodEfficacyReference
BarleyBlumeria graminis f. sp. hordei10 µMFoliar spray 48h before inoculationSignificant reduction in fungal pustules[5]
WheatPuccinia triticina (leaf rust)1 µMFoliar spray 24h before inoculationSignificant reduction in rust pustules[10]

Conclusion

Both root drench and foliar spray applications of this compound have been shown to be effective in inducing plant defense responses and enhancing resistance to a variety of pathogens. The choice of application method should be guided by the specific experimental goals. Root drench is well-suited for inducing systemic resistance and studying interactions with soil-borne pathogens, while foliar spray is effective for targeting foliar pathogens and investigating localized defense mechanisms. The provided protocols and data serve as a foundation for researchers to design and execute experiments utilizing the immunomodulatory properties of this compound. Further research is warranted to directly compare the systemic and long-term efficacy of these two application methods in various plant species.

References

Optimal Duration of Ascr#18 Pretreatment for Enhanced Disease Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #18 (ascr#18) has emerged as a potent nematode-associated molecular pattern (NAMP) capable of inducing broad-spectrum disease resistance in a variety of plant species.[1][2][3] This molecule triggers the plant's innate immune system, leading to enhanced protection against a range of pathogens, including nematodes, fungi, bacteria, and viruses.[1][3][4] A critical parameter for effectively harnessing this compound's protective capabilities is the duration of pretreatment prior to pathogen exposure. This document provides a comprehensive overview of the optimal pretreatment durations, detailed experimental protocols, and the underlying signaling pathways involved in this compound-mediated immunity.

Data Summary: Efficacy of this compound Pretreatment Durations

The following tables summarize quantitative data from various studies, illustrating the impact of different this compound pretreatment durations on disease resistance across several plant-pathogen systems.

Table 1: Effect of this compound Pretreatment on Nematode Infection

Plant SpeciesPathogenThis compound ConcentrationPretreatment DurationObserved EffectReference
Arabidopsis thalianaHeterodera schachtii0.001, 0.01, 1 µM24 hoursSignificant reduction in the number of female nematodes and total nematode count.[1][1]
Arabidopsis thalianaHeterodera schachtii1 µM6 hoursDownregulation of auxin-related genes AUX1 and IAA27 in infection sites.[1][1]

Table 2: Effect of this compound Pretreatment on Fungal Infection

Plant SpeciesPathogenThis compound ConcentrationPretreatment DurationObserved EffectReference
Wheat (Triticum aestivum)Puccinia triticina1 µM24 hoursSignificant reduction in the number of rust pustules (70-81% reduction depending on cultivar).[5][5][6]
Wheat (Triticum aestivum)Puccinia triticina0.01 nM - 10 µM24 hoursBroad optimal concentration range for reducing rust pustules.[5][7][5][7]
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordei0.01 - 1 µM48 hoursIncreased resistance, evidenced by a reduced number of fungal pustules.[8][8]
Maize (Zea mays)Cochliobolus heterostrophusNot specified48 hours prior to inoculationSuppression of southern corn leaf blight.[4][4]

Table 3: Effect of this compound Pretreatment on Bacterial and Viral Infections

Plant SpeciesPathogenThis compound ConcentrationPretreatment DurationObserved EffectReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000Not specified24 hoursEnhanced resistance, observed as reduced bacterial growth.[3][8][3][8]
Arabidopsis thalianaTurnip Crinkle Virus (TCV)Not specified24 hoursReduced accumulation of viral coat protein in both local and systemic leaves.[3][8][3][8]
Soybean (Glycine max)Soybean Mosaic Virus (SMV), Pseudomonas syringae pv. glycinea, Phytophthora sojae10 µM48 hoursProvided the best protection against SMV and P. syringae. Increased survival rate against P. sojae.[4][4]
Rice (Oryza sativa)Xanthomonas oryzae pv. oryzae0.01, 0.1, 1, 10 µM12, 24, 36, and 48 hoursAll pretreatment times and concentrations showed some level of protection, with varying efficacy.[4][4]

Experimental Protocols

Protocol 1: this compound Pretreatment for Resistance Against Heterodera schachtii in Arabidopsis thaliana

Objective: To assess the effect of a 24-hour this compound pretreatment on resistance to the cyst nematode Heterodera schachtii.

Materials:

  • Arabidopsis thaliana Col-0 seeds

  • KNOP media plates

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Sterile water

  • Heterodera schachtii infective second-stage juveniles (J2s)

  • Stereomicroscope

Methodology:

  • Plant Growth: Grow sterile Arabidopsis thaliana Col-0 seedlings on KNOP media plates for 12 days under controlled environmental conditions.

  • This compound Pretreatment: Prepare working solutions of this compound at 0.001, 0.01, and 1 µM in sterile water. Apply 1 mL of each this compound solution or sterile water (mock control) to individual plants.

  • Incubation: Incubate the treated plants for 24 hours.

  • Nematode Inoculation: Inoculate each plant with 60-80 infective H. schachtii J2s.[1]

  • Data Collection: At 12 days post-inoculation (dpi), count the number of female nematodes and total nematodes (males and females) per plant using a stereomicroscope.[1] At 14 dpi, the size of females and their associated syncytia can also be measured.[1]

Protocol 2: this compound Pretreatment for Resistance Against Puccinia triticina in Wheat

Objective: To evaluate the efficacy of a 24-hour this compound foliar spray in inducing resistance to leaf rust fungus in wheat.

Materials:

  • Wheat seedlings (e.g., cultivars Zentos, Chinese Spring, Arina LR, Chinofuz)

  • This compound stock solution

  • 0.1% ethanol solution (mock control)

  • Puccinia triticina uredospores

  • Spray bottles

Methodology:

  • Plant Growth: Grow wheat seedlings to the two-leaf stage.

  • This compound Pretreatment: Prepare a 1 µM this compound solution in 0.1% ethanol. Spray the leaves of the wheat seedlings with the this compound solution until runoff. Spray a control group with a 0.1% ethanol solution.

  • Incubation: Keep the treated plants in a controlled environment for 24 hours to allow for the induction of resistance.

  • Fungal Inoculation: Prepare a suspension of P. triticina uredospores and inoculate the pretreated wheat leaves.

  • Data Collection: At 10-14 dpi, count the number of rust pustules (uredinia) on the leaves.

Signaling Pathways and Visualizations

This compound perception in plants initiates a signaling cascade that leads to the activation of defense responses. While it does not typically induce a reactive oxygen species (ROS) burst, a hallmark of some pattern-triggered immunity (PTI) responses, it does activate other key defense pathways.[1][2][9]

One of the primary mechanisms of this compound-induced resistance involves the repression of auxin signaling.[1][2] this compound treatment leads to the downregulation of auxin transport and response genes, which is significant because many biotrophic pathogens, including nematodes, manipulate host auxin signaling to facilitate infection and the formation of feeding structures.[1] Additionally, this compound has been shown to induce the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for systemic acquired resistance (SAR) and induced systemic resistance (ISR), respectively.[1][3][10] The activation of mitogen-activated protein kinases (MAPKs) such as MPK3 and MPK6 is also an early event in this compound signaling.[3]

ascr18_signaling_pathway cluster_perception Cell Surface Perception cluster_signaling Intracellular Signaling cluster_response Immune Response This compound This compound NILR1 NILR1 (Receptor) This compound->NILR1 MAPK Cascade MAPK Cascade (MPK3/MPK6) NILR1->MAPK Cascade SA Pathway Salicylic Acid (SA) Pathway NILR1->SA Pathway JA Pathway Jasmonic Acid (JA) Pathway NILR1->JA Pathway Auxin Repression Repression of Auxin Signaling NILR1->Auxin Repression Defense Gene Expression Defense Gene Expression MAPK Cascade->Defense Gene Expression SA Pathway->Defense Gene Expression JA Pathway->Defense Gene Expression Disease Resistance Disease Resistance Auxin Repression->Disease Resistance Defense Gene Expression->Disease Resistance

Caption: this compound signaling pathway leading to disease resistance.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment and Inoculation cluster_analysis Data Analysis Plant Growth 1. Plant Growth (e.g., Arabidopsis, Wheat) ascr18 Prep 2. Prepare this compound and Mock Solutions Pretreatment 3. This compound Pretreatment (e.g., 6, 24, 48 hours) ascr18 Prep->Pretreatment Pathogen Inoculation 4. Pathogen Inoculation (Nematodes, Fungi, etc.) Pretreatment->Pathogen Inoculation Incubation 5. Incubation Period Pathogen Inoculation->Incubation Data Collection 6. Data Collection (Disease Scoring) Incubation->Data Collection Analysis 7. Statistical Analysis Data Collection->Analysis

Caption: Experimental workflow for determining optimal this compound pretreatment duration.

Conclusion

The optimal duration of this compound pretreatment for inducing disease resistance is dependent on the specific plant-pathogen system. While a 24-hour pretreatment has been shown to be effective in many cases, shorter durations of 6 hours can be sufficient to initiate downstream signaling, and longer durations of 48 hours may provide enhanced protection in other systems. The provided protocols and data serve as a guide for researchers to design experiments aimed at optimizing the use of this compound as a novel plant protection agent. Further research to fine-tune pretreatment times for specific crops and pathogens will be crucial for the successful application of this compound in agriculture.

References

Application Notes: Inducing Plant Resistance Against Pseudomonas syringae with Ascr#18

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascaroside #18 (ascr#18) is a signaling molecule from the ascaroside family, which is conserved among nematodes.[1] It functions as a nematode-associated molecular pattern (NAMP) that can be perceived by plants, triggering their innate immune system.[2][3] This induced resistance provides broad-spectrum protection against a variety of pathogens, including bacteria, fungi, viruses, and oomycetes.[1][4] This document provides detailed information and protocols for utilizing this compound to induce resistance against the bacterial pathogen Pseudomonas syringae.

Mechanism of Action

The application of this compound to plants initiates a defense response similar to pattern-triggered immunity (PTI).[3] The proposed mechanisms of action include:

  • Perception: this compound is recognized by the leucine-rich repeat receptor kinase NILR1 in plants.[2][5]

  • MAPK Cascade Activation: Upon perception, this compound rapidly activates mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6, which are key signaling components in plant defense.[2]

  • Hormonal Signaling Pathways: this compound treatment leads to the induction of both the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for resistance against biotrophic and necrotrophic pathogens, respectively.[2][4] This is evidenced by the upregulation of marker genes such as PR-1 (SA pathway) and PDF1.2 (JA pathway).[2]

  • Suppression of Auxin Signaling: this compound has also been shown to suppress auxin transport and signaling.[4][5] Since many pathogens, including P. syringae, manipulate auxin signaling to facilitate infection, its suppression contributes to enhanced plant resistance.[4]

Data Presentation

Table 1: Effect of this compound Root Pretreatment on Pseudomonas syringae pv. tomato DC3000 Growth in Arabidopsis thaliana
Treatment ConcentrationDuration of PretreatmentDays Post-InoculationBacterial Titer (CFU/cm²)Fold Change vs. ControlReference
1 µM this compound24 hours3Significantly lower than control~10-fold reduction[2][6]
5 µM this compound24 hours3Less effective than 1 µM-[6]
Control (water)24 hours3Baseline-[2][6]
Table 2: Upregulation of Defense-Related Gene Transcripts in Arabidopsis Leaves Following Root Treatment with 1 µM this compound
Gene MarkerSignaling PathwayTime Post-TreatmentFold Change in Expression (vs. Control)Reference
PR-1Salicylic Acid (SA)24 hoursIncreased[2]
PDF1.2Jasmonic Acid (JA)24 hoursIncreased[2]

Mandatory Visualizations

ascr18_signaling_pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm This compound This compound (NAMP) NILR1 NILR1 Receptor This compound->NILR1 MAPKKK MAPK Cascade (MPK3/MPK6) NILR1->MAPKKK Auxin_suppression Suppression of Auxin Signaling NILR1->Auxin_suppression Potential Link SA_pathway Salicylic Acid (SA) Pathway MAPKKK->SA_pathway JA_pathway Jasmonic Acid (JA) Pathway MAPKKK->JA_pathway Defense_genes Defense Gene Expression (e.g., PR-1) SA_pathway->Defense_genes JA_pathway->Defense_genes Resistance Enhanced Resistance to Pseudomonas syringae Auxin_suppression->Resistance Defense_genes->Resistance

Caption: Signaling pathway of this compound-induced plant immunity.

experimental_workflow cluster_assays Step 3: Post-Inoculation Analysis start Start: Prepare this compound Stock Solution pretreatment Step 1: Plant Pretreatment (e.g., Arabidopsis root treatment with 1 µM this compound for 24h) start->pretreatment inoculation Step 2: Pathogen Inoculation (Leaf infiltration with Pseudomonas syringae, e.g., 5x10^5 CFU/ml) pretreatment->inoculation bacterial_growth Bacterial Growth Assay (3 days post-inoculation) inoculation->bacterial_growth gene_expression Gene Expression Analysis (qRT-PCR) (6-24h post-treatment) inoculation->gene_expression mapk_assay MAPK Activation Assay (10-15 min post-treatment) inoculation->mapk_assay end End: Data Analysis and Comparison bacterial_growth->end gene_expression->end mapk_assay->end

Caption: Experimental workflow for assessing this compound efficacy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stock solution of this compound for subsequent experiments.

  • Materials:

    • This compound (synthetic)

    • Dimethyl sulfoxide (DMSO)

    • Sterile water

  • Procedure:

    • Dissolve synthetic this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C for long-term use.

    • For working solutions, dilute the stock solution in sterile water to the desired final concentration (e.g., 1 µM). Prepare a mock control solution with the same concentration of DMSO as the this compound working solution.

Protocol 2: Plant Pretreatment with this compound
  • Objective: To induce a defense response in plants prior to pathogen challenge.

  • Materials:

    • Arabidopsis thaliana plants (or other model species) grown in soil or sterile culture.

    • This compound working solution (e.g., 1 µM).

    • Mock control solution.

  • Procedure (for soil-grown plants):

    • Grow Arabidopsis plants for 4-5 weeks under standard conditions.

    • Gently uproot the plants and wash the roots carefully with sterile water to remove soil particles.

    • Immerse the roots of the plants in the this compound working solution or the mock solution.[6] Ensure the aerial parts of the plant are not submerged.

    • Incubate the plants for 24 hours under normal growth conditions.[6]

    • After incubation, the plants are ready for pathogen inoculation.

Protocol 3: Pseudomonas syringae Inoculation
  • Objective: To challenge the pretreated plants with P. syringae.

  • Materials:

    • Pseudomonas syringae pv. tomato DC3000 culture.

    • King's B medium.

    • 10 mM MgCl₂.

    • 1 mL needleless syringe.

  • Procedure:

    • Grow P. syringae in King's B medium at 28°C to the desired growth phase.

    • Harvest the bacterial cells by centrifugation and resuspend them in 10 mM MgCl₂.

    • Adjust the bacterial suspension to the desired optical density (OD₆₀₀), for example, OD₆₀₀ = 0.001, which corresponds to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of the pretreated and mock-treated plants.[7] Infiltrate at least three leaves per plant.

Protocol 4: Assessment of Bacterial Growth in Planta
  • Objective: To quantify the extent of bacterial replication within the plant leaves.

  • Materials:

    • Inoculated leaves.

    • 10 mM MgCl₂.

    • Mortar and pestle or mechanical homogenizer.

    • King's B agar plates with appropriate antibiotics.

  • Procedure:

    • At 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas using a cork borer (e.g., 1 cm diameter).[1][6]

    • Surface-sterilize the leaf discs with 70% ethanol for 30 seconds and rinse with sterile water.

    • Homogenize the leaf discs in a known volume of 10 mM MgCl₂ (e.g., 1 mL).

    • Create a serial dilution of the homogenate.

    • Plate the dilutions onto King's B agar plates and incubate at 28°C for 2 days.

    • Count the number of colonies to determine the CFU per unit of leaf area (e.g., CFU/cm²).[6]

Protocol 5: Analysis of Defense Gene Expression (qRT-PCR)
  • Objective: To measure the transcript levels of defense-related genes.

  • Materials:

    • Leaf tissue collected at various time points (e.g., 6 and 24 hours) after this compound treatment.[2]

    • Liquid nitrogen.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR instrument and reagents (e.g., SYBR Green).

    • Gene-specific primers (e.g., for PR-1, PDF1.2, and a reference gene like β-tubulin).[2]

  • Procedure:

    • Harvest leaf tissue from this compound-treated and mock-treated plants and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[2]

Protocol 6: MAPK Activation Assay
  • Objective: To detect the phosphorylation and activation of MAP kinases.

  • Materials:

    • Leaf tissue collected at short time intervals (e.g., 10 and 15 minutes) after this compound treatment.[2]

    • Protein extraction buffer.

    • SDS-PAGE and western blotting equipment.

    • Primary antibody specific to phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescence detection reagents.

  • Procedure:

    • Harvest leaf tissue and immediately freeze in liquid nitrogen.

    • Extract total protein using an appropriate buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against phosphorylated MAPKs.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and imaging system. A loading control, such as Coomassie blue staining, should be used to ensure equal protein loading.[2]

References

Application Notes and Protocols for Ascr#18 in Tomato and Potato Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #18 (ascr#18) is a nematode-derived signaling molecule that has emerged as a potent elicitor of plant defense responses.[1][2][3][4][5] As a conserved nematode-associated molecular pattern (NAMP), this compound is recognized by plants, triggering a broad-spectrum resistance to a variety of pathogens, including viruses, bacteria, oomycetes, and fungi.[1][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in tomato (Solanum lycopersicum) and potato (Solanum tuberosum) disease models, intended for researchers, scientists, and professionals in drug development.

This compound perception in plants activates hallmark defense responses characteristic of MAMP-triggered immunity (MTI).[1] This includes the activation of mitogen-activated protein kinases (MAPKs) and the induction of salicylic acid (SA) and jasmonic acid (JA)-mediated defense signaling pathways.[1][5][7] More recent studies have also elucidated a novel mechanism involving the suppression of auxin signaling, which is crucial for the establishment of certain biotrophic pathogens.[2][3][4] In tomato and potato, pretreatment with this compound has been shown to enhance resistance against significant pathogens such as Phytophthora infestans (late blight) and Pseudomonas syringae pv. tomato (bacterial speck).[1]

The application of this compound offers a promising avenue for the development of novel, environmentally sustainable strategies for crop protection. Understanding its mode of action and optimizing its application are key to harnessing its full potential.

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in inducing disease resistance in tomato.

Table 1: Effect of this compound Root Pretreatment on Phytophthora infestans Infection in Tomato (cv. M82)

This compound ConcentrationMean Sporangia Number (per leaf disc)Reduction in Sporangia (%)Mean Lesion Size (mm²)Reduction in Lesion Size (%)
0 nM (Control)15,0000%250%
1 nM5,00066.7%1060%
10 nM4,00073.3%868%
100 nM8,00046.7%1540%
1 µM10,00033.3%1828%

Data adapted from Manosalva et al., 2015.[1]

Table 2: Effect of this compound Root Pretreatment on Pseudomonas syringae pv. tomato DC3000 Growth in Tomato (cv. M82)

This compound Concentration (Pretreatment)Bacterial Titer (CFU/cm²) at 4 dpiFold Reduction in Bacterial Growth
0 nM (Control)1 x 10⁶1
10 nM2 x 10⁵5
100 nM5 x 10⁵2
1 µM8 x 10⁵1.25

Data adapted from Manosalva et al., 2015.[1]

Signaling Pathways

This compound perception triggers a complex signaling network, leading to the activation of plant defense responses. Below are diagrams illustrating the key signaling pathways.

ascr18_signaling_pathway ascr18 This compound receptor PAMP Receptor (e.g., NILR1) ascr18->receptor mapk MAPK Cascade (MPK3/MPK6) receptor->mapk auxin_suppression Auxin Signaling Suppression receptor->auxin_suppression sa_pathway Salicylic Acid (SA) Signaling mapk->sa_pathway ja_pathway Jasmonic Acid (JA) Signaling mapk->ja_pathway pr_genes Pathogenesis-Related (PR) Gene Expression sa_pathway->pr_genes ja_pathway->pr_genes resistance Pathogen Resistance pr_genes->resistance auxin_genes Downregulation of Auxin-Responsive Genes (e.g., AUX1, IAA27) auxin_suppression->auxin_genes auxin_genes->resistance

Caption: this compound-induced plant defense signaling pathways.

Experimental Protocols

Protocol 1: this compound-Induced Resistance to Phytophthora infestans in Tomato

Objective: To evaluate the efficacy of this compound in inducing resistance to late blight in tomato.

Materials:

  • Tomato plants (e.g., cv. M82), 4-5 weeks old

  • This compound stock solution (1 mM in DMSO)

  • Sterile deionized water

  • Phytophthora infestans culture

  • 10% V8 juice agar plates

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Growth chamber with controlled temperature, humidity, and light

Procedure:

  • This compound Treatment:

    • Prepare working solutions of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) by diluting the stock solution in sterile deionized water. Prepare a mock control solution with the same concentration of DMSO as the highest this compound concentration.

    • Apply 50 ml of the respective this compound or mock solution to the soil of each potted tomato plant (soil drench).

    • Incubate the treated plants in a growth chamber for 48 hours.

  • Phytophthora infestans Inoculum Preparation:

    • Grow P. infestans on 10% V8 juice agar plates in the dark at 18°C for 10-14 days.

    • Flood the plates with sterile cold water (4°C) and gently scrape the surface to release sporangia.

    • Filter the sporangial suspension through four layers of sterile cheesecloth.

    • Adjust the concentration of the sporangial suspension to 1 x 10⁵ sporangia/ml using a hemocytometer.

    • Incubate the suspension at 4°C for 1-2 hours to induce zoospore release.

  • Inoculation:

    • Excise leaflets from the treated and control plants.

    • Place the leaflets abaxial side up on a moist filter paper in a petri dish.

    • Place a 10 µl droplet of the P. infestans inoculum onto the center of each leaflet.

    • Seal the petri dishes and incubate at 18°C with a 16h/8h light/dark cycle.

  • Disease Assessment:

    • At 6 days post-inoculation (dpi), measure the lesion diameter on each leaflet.

    • To quantify pathogen growth, wash each leaflet with 1 ml of sterile water to collect sporangia.

    • Count the number of sporangia using a hemocytometer.

    • Calculate the percentage reduction in lesion size and sporangia number relative to the mock-treated control.

protocol1_workflow start Start prep_ascr18 Prepare this compound solutions (1 nM - 1 µM) and mock start->prep_ascr18 treat_plants Treat tomato plants with this compound (soil drench, 48h incubation) prep_ascr18->treat_plants inoculate Inoculate excised leaflets with P. infestans treat_plants->inoculate prep_inoculum Prepare P. infestans inoculum (1x10^5 sporangia/ml) prep_inoculum->inoculate incubate Incubate at 18°C for 6 days inoculate->incubate assess Assess disease: - Measure lesion size - Quantify sporangia incubate->assess end End assess->end

Caption: Experimental workflow for Protocol 1.

Protocol 2: this compound-Induced Resistance to Pseudomonas syringae pv. tomato DC3000 in Tomato

Objective: To determine the effect of this compound on the growth of P. syringae pv. tomato in tomato leaves.

Materials:

  • Tomato plants (e.g., cv. M82), 4-5 weeks old

  • This compound stock solution (1 mM in DMSO)

  • Pseudomonas syringae pv. tomato DC3000 culture

  • King's B (KB) medium with appropriate antibiotics (e.g., rifampicin)

  • 10 mM MgCl₂

  • 1 ml needleless syringes

  • Sterile petri dishes, micropipettes, and tips

  • Growth chamber

Procedure:

  • This compound Treatment:

    • Prepare this compound working solutions and a mock control as described in Protocol 1.

    • Treat tomato plants with a 50 ml soil drench of the respective solutions.

    • Incubate the plants for 48 hours in a growth chamber.

  • Pseudomonas syringae Inoculum Preparation:

    • Streak P. syringae pv. tomato DC3000 on a KB agar plate with rifampicin and incubate at 28°C for 48 hours.

    • Inoculate a single colony into 5 ml of liquid KB medium with rifampicin and grow overnight at 28°C with shaking.

    • Centrifuge the bacterial culture, discard the supernatant, and resuspend the pellet in sterile 10 mM MgCl₂.

    • Adjust the bacterial suspension to an OD₆₀₀ of 0.1 (approximately 5 x 10⁷ CFU/ml). Dilute to a final concentration of 1 x 10⁵ CFU/ml in 10 mM MgCl₂.

  • Inoculation:

    • Use a 1 ml needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded tomato leaflets.

    • Infiltrate at least three leaflets per plant.

  • Bacterial Growth Quantification:

    • At 0 and 4 dpi, collect leaf discs (1 cm diameter) from the infiltrated areas.

    • Homogenize the leaf discs in 500 µl of 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on KB agar with rifampicin.

    • Incubate the plates at 28°C for 48 hours and count the colony-forming units (CFU).

    • Calculate the bacterial population as CFU per cm² of leaf area.

protocol2_workflow start Start prep_ascr18 Prepare this compound solutions and mock start->prep_ascr18 treat_plants Treat tomato plants with this compound (soil drench, 48h incubation) prep_ascr18->treat_plants inoculate Infiltrate tomato leaflets with P. syringae treat_plants->inoculate prep_inoculum Prepare P. syringae inoculum (1x10^5 CFU/ml) prep_inoculum->inoculate sample Sample leaf discs at 0 and 4 dpi inoculate->sample quantify Quantify bacterial growth (CFU/cm²) sample->quantify end End quantify->end

References

Application Notes and Protocols: Measuring MAPK Activation in Response to Ascr#18 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of small molecules produced by nematodes that play crucial roles in their development and behavior. Ascr#18, a specific ascaroside, has been identified as a potent activator of the innate immune system in plants, conferring broad-spectrum resistance to pathogens. This response is mediated, in part, through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Understanding the dynamics of this compound-induced MAPK activation is critical for elucidating its mechanism of action and for the development of novel plant protectants and potentially other therapeutic agents.

These application notes provide a comprehensive guide to measuring the activation of MAPK pathways in response to this compound treatment, with a primary focus on the well-characterized response in the model plant Arabidopsis thaliana. The protocols detailed herein are centered around Western blot analysis for the detection of phosphorylated MAP kinases, a reliable and widely used method for quantifying MAPK activation.

Key Signaling Pathway: this compound-Induced MAPK Activation in Arabidopsis thaliana

In Arabidopsis, this compound perception leads to the rapid and transient phosphorylation of the MAP kinases MPK3 and MPK6. This activation is a key step in the downstream signaling cascade that results in the expression of defense-related genes.

Ascr18_MAPK_Pathway Ascr18 This compound Receptor Receptor (e.g., NILR1) Ascr18->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation MKK4_5 MKK4/MKK5 MAPKKK->MKK4_5 Phosphorylation MPK3_6 MPK3/MPK6 MKK4_5->MPK3_6 Phosphorylation pMPK3_6 p-MPK3/p-MPK6 (Active) MPK3_6->pMPK3_6 Defense_Genes Defense Gene Expression pMPK3_6->Defense_Genes Transcriptional Regulation

Figure 1: this compound MAPK signaling pathway in Arabidopsis.

Data Presentation: Quantitative Analysis of MAPK Activation

The following tables summarize expected quantitative data for this compound-induced MAPK activation in Arabidopsis thaliana. These values are illustrative and may vary depending on experimental conditions.

Dose-Dependent Activation of MPK3/MPK6

This table illustrates the expected fold change in MPK3 and MPK6 phosphorylation in Arabidopsis seedlings 15 minutes after treatment with varying concentrations of this compound.

This compound Concentration (nM)p-MPK3/Total MPK3 (Fold Change)p-MPK6/Total MPK6 (Fold Change)
0 (Control)1.01.0
101.5 ± 0.21.8 ± 0.3
1003.2 ± 0.44.5 ± 0.5
10005.8 ± 0.67.2 ± 0.8
100005.5 ± 0.76.9 ± 0.9
Time-Course of MPK3/MPK6 Activation

This table outlines the expected temporal dynamics of MPK3 and MPK6 phosphorylation in Arabidopsis seedlings following treatment with 1 µM this compound.

Time (minutes)p-MPK3/Total MPK3 (Fold Change)p-MPK6/Total MPK6 (Fold Change)
0 (Control)1.01.0
52.5 ± 0.33.1 ± 0.4
104.8 ± 0.56.5 ± 0.7
155.9 ± 0.67.8 ± 0.8
303.1 ± 0.44.2 ± 0.5
601.2 ± 0.21.5 ± 0.3

Experimental Protocols

The following protocols provide detailed methodologies for measuring this compound-induced MAPK activation in Arabidopsis thaliana seedlings.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis Seedling_Growth Arabidopsis Seedling Growth Ascr18_Treatment This compound Treatment (Dose-Response & Time-Course) Seedling_Growth->Ascr18_Treatment Harvesting Harvest & Flash-Freeze Tissue Ascr18_Treatment->Harvesting Protein_Extraction Protein Extraction Harvesting->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Immunodetection Immunodetection (p-MAPK & Total MAPK) Western_Blot->Immunodetection Imaging Chemiluminescent Imaging Immunodetection->Imaging Densitometry Densitometry & Normalization Imaging->Densitometry

Figure 2: Experimental workflow for MAPK activation analysis.
Protocol 1: this compound Treatment of Arabidopsis thaliana Seedlings

  • Seedling Growth:

    • Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

    • Stratify the seeds at 4°C for 2 days in the dark.

    • Grow the seedlings for 10-14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • For dose-response experiments , prepare a series of this compound dilutions in liquid MS medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a solvent-only control.

    • For time-course experiments , prepare a solution of this compound in liquid MS medium at a fixed concentration (e.g., 1 µM).

    • Carefully transfer seedlings to a 24-well plate containing the respective this compound solutions or control medium.

    • Incubate the seedlings for the desired time points (e.g., 5, 10, 15, 30, 60 minutes for time-course experiments; a fixed time, e.g., 15 minutes, for dose-response experiments).

  • Harvesting:

    • At the end of the incubation period, quickly remove the seedlings from the treatment solution, blot them dry on filter paper, and immediately flash-freeze them in liquid nitrogen.

    • Store the frozen samples at -80°C until protein extraction.

Protocol 2: Protein Extraction and Quantification
  • Protein Extraction:

    • Grind the frozen seedlings to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Add 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-Cl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol) supplemented with a protease and phosphatase inhibitor cocktail to the powdered tissue.

    • Vortex thoroughly and boil the samples at 95-100°C for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each extract using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for SDS-PAGE.

Protocol 3: Western Blot Analysis of MAPK Phosphorylation
  • SDS-PAGE:

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody, which recognizes phosphorylated MPK3 and MPK6) diluted in 5% BSA in TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system or X-ray film.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the MAPK (e.g., anti-ERK1/2 antibody).

    • Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated MAPK signal to the total MAPK signal for each sample. Express the results as a fold change relative to the control.

Further Considerations and Future Directions

While the effects of this compound on MAPK signaling are well-documented in plants, its impact on other organisms is an emerging area of research.

  • C. elegans : The p38 MAPK pathway, with the core kinase PMK-1, is crucial for the nematode's immune and stress responses. Given that ascarosides are endogenous signaling molecules in C. elegans, investigating whether this compound modulates the PMK-1 pathway could reveal novel autoregulatory loops in nematode physiology.

  • Mammalian Systems : The role of ascarosides in mammalian systems is largely unexplored. The p38 MAPK and JNK pathways in mammals are key regulators of inflammation and stress responses. Future studies could explore whether this compound can modulate these pathways in mammalian cells, which could have implications for drug development in inflammatory and immune-related diseases.

These application notes provide a robust framework for investigating this compound-induced MAPK activation. The detailed protocols and expected outcomes will aid researchers in designing and executing experiments to further unravel the complex signaling networks regulated by this intriguing class of molecules.

References

Application Notes and Protocols: Evaluating Ascr#18-Induced Pathogen Resistance in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Pathogen Growth Inhibition Assays with Ascr#18

For: Researchers, scientists, and drug development professionals.

Introduction

This compound, an ascaroside pheromone produced by nematodes, has been identified as a potent elicitor of plant defense responses. Rather than exhibiting direct antimicrobial activity, this compound acts as a Nematode-Associated Molecular Pattern (NAMP) that triggers the plant's innate immunity, leading to broad-spectrum resistance against a variety of pathogens, including fungi, bacteria, oomycetes, viruses, and nematodes.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in inducing pathogen resistance in plants.

Mechanism of Action

Upon perception by the plant, this compound initiates a cascade of downstream signaling events that bolster its defense capabilities. Two primary pathways have been elucidated:

  • Pattern-Triggered Immunity (PTI): this compound is recognized by the leucine-rich repeat receptor kinase NILR1 in some plant species, activating canonical PTI responses.[1][3][7] This includes the activation of mitogen-activated protein kinase (MAPK) cascades and the induction of defense-related genes associated with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[3][5][8][9]

  • Auxin Signaling Suppression: this compound has also been shown to trigger a non-canonical immune response by downregulating auxin transport and signaling genes.[1][7] This suppression of auxin signaling is a novel defense mechanism that enhances resistance, particularly against biotrophic pathogens and nematodes that rely on manipulating host auxin pathways for successful infection.[1][7]

The induction of these defense pathways prepares the plant to more effectively combat subsequent pathogen challenges.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in conferring pathogen resistance.

Table 1: Efficacy of this compound Against Fungal Pathogens

Plant SpeciesPathogenThis compound ConcentrationTreatment MethodEfficacyReference
Wheat (Triticum aestivum)Puccinia triticina (Leaf Rust)0.01 nM - 10 µMLeaf SprayReduction in the number of rust pustules.[2][10][2][10]
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordeiNot specifiedLeaf SprayReduction in pustule count.[6][6]

Table 2: Efficacy of this compound Against Bacterial Pathogens

Plant SpeciesPathogenThis compound ConcentrationTreatment MethodEfficacyReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µMRoot PretreatmentEnhanced resistance, reduced bacterial growth.[3][3]
Soybean (Glycine max)Not specifiedNot specifiedNot specifiedEnhanced resistance.[5][5]

Table 3: Efficacy of this compound Against Nematodes

Plant SpeciesPathogenThis compound ConcentrationTreatment MethodEfficacyReference
Arabidopsis thalianaHeterodera schachtii (Cyst Nematode)0.01 µM and 0.3 µMSeedling PretreatmentReduction in the number of females.[6][6]
Arabidopsis thalianaMeloidogyne incognita (Root-Knot Nematode)Not specifiedSeedling PretreatmentReduction in the number of galls.[6][6]

Experimental Protocols

The following are detailed protocols for evaluating this compound-induced resistance to fungal and bacterial pathogens.

Protocol 1: Fungal Pathogen Challenge Assay in Wheat

Objective: To quantify the effect of this compound treatment on the resistance of wheat to leaf rust (Puccinia triticina).

Materials:

  • Wheat seeds (e.g., cv. 'Chinese Spring')

  • This compound stock solution (in a suitable solvent, e.g., water)

  • Puccinia triticina uredospores

  • Spray bottles

  • Growth chambers or greenhouse with controlled conditions

  • Microscope

  • Chitin-specific stain (e.g., WGA-AF488)

Procedure:

  • Plant Growth: Sow wheat seeds in pots and grow in a controlled environment (e.g., 23°C, 16/8-h light/dark cycle) for approximately 12 days.[1]

  • This compound Treatment: Prepare working solutions of this compound at desired concentrations (e.g., 0.01 nM to 10 µM) in water.[2] Include a mock control (water only).

  • Spray the leaves of the wheat seedlings with the this compound solutions or mock control until runoff.[2][10] Allow the leaves to dry.

  • Pathogen Inoculation: 24 hours after this compound treatment, inoculate the plants with Puccinia triticina uredospores according to standard protocols.[2][10]

  • Incubation: Maintain the inoculated plants in a high-humidity environment for 24 hours to facilitate spore germination and infection, then return to standard growth conditions.

  • Disease Assessment:

    • Macroscopic: 10-14 days post-inoculation, count the number of rust pustules on a defined leaf area for each treatment group.[2]

    • Microscopic: At desired time points post-inoculation (e.g., 10 days), stain leaf samples with a chitin-specific fluorescent dye to visualize fungal structures.[2] Observe for arrested fungal development at the appressorial stage and enhanced local accumulation of H₂O₂.[2][11]

  • Data Analysis: Statistically compare the number of pustules and the extent of fungal growth between this compound-treated and mock-treated plants.

Protocol 2: Bacterial Pathogen Challenge Assay in Arabidopsis thaliana

Objective: To assess the impact of this compound root treatment on the susceptibility of Arabidopsis to Pseudomonas syringae.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound stock solution

  • Pseudomonas syringae pv. tomato DC3000 culture

  • Sterile liquid growth medium for Arabidopsis (e.g., MS medium)

  • Syringes for infiltration

  • Plate reader for bacterial enumeration

  • Growth chambers with controlled conditions

Procedure:

  • Plant Growth: Grow Arabidopsis seedlings in a sterile liquid culture or on agar plates for approximately 10-12 days under controlled conditions.

  • This compound Treatment: Add this compound to the liquid growth medium to a final concentration of 1 µM.[3] For plate-grown seedlings, flood the plates with the this compound solution. Include a mock-treated control.

  • Incubate the seedlings for 24 hours.[3]

  • Pathogen Inoculation: Prepare a bacterial suspension of P. syringae at a defined concentration (e.g., 10⁵ CFU/mL).

  • Infiltrate the leaves of the Arabidopsis seedlings with the bacterial suspension using a needleless syringe.

  • Bacterial Growth Assay: At 3 days post-inoculation, collect leaf discs from the infiltrated areas.[3]

  • Homogenize the leaf discs in a sterile buffer, serially dilute the homogenate, and plate on appropriate selective media to determine the number of colony-forming units (CFU) per unit leaf area.

  • Data Analysis: Compare the bacterial titers (CFU/cm²) between the this compound-treated and mock-treated plants using appropriate statistical tests.[3]

Visualizations

Signaling Pathways

Ascr18_Signaling Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 Suppression Suppression Ascr18->Suppression MAPK MAPK Cascade NILR1->MAPK SA_JA SA/JA Signaling MAPK->SA_JA Defense_Genes Defense Gene Expression SA_JA->Defense_Genes PTI Pattern-Triggered Immunity (PTI) Defense_Genes->PTI Pathogen_Resistance Pathogen Resistance PTI->Pathogen_Resistance Auxin_Signaling Auxin Transport & Signaling Genes Auxin_Signaling->Pathogen_Resistance Leads to Suppression->Auxin_Signaling

Caption: this compound-induced signaling pathways in plants.

Experimental Workflow

Experimental_Workflow Plant_Growth 1. Plant Growth (e.g., Wheat, Arabidopsis) Ascr18_Treatment 2. This compound Treatment (Leaf spray or root application) Plant_Growth->Ascr18_Treatment Mock_Control Mock Control (Solvent only) Plant_Growth->Mock_Control Pathogen_Inoculation 3. Pathogen Inoculation (24h post-treatment) Ascr18_Treatment->Pathogen_Inoculation Mock_Control->Pathogen_Inoculation Incubation 4. Incubation (Controlled environment) Pathogen_Inoculation->Incubation Disease_Assessment 5. Disease Assessment (e.g., Pustule count, CFU) Incubation->Disease_Assessment Data_Analysis 6. Data Analysis (Statistical comparison) Disease_Assessment->Data_Analysis

Caption: General workflow for this compound pathogen challenge assays.

References

Ascr#18: A Novel Elicitor for Broad-Spectrum Disease Control in Crop Plants

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Ascr#18, a conserved nematode-derived pheromone, has emerged as a potent, broad-spectrum elicitor of plant defense responses. This ascaroside has been shown to induce resistance against a wide range of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes, in various economically important crops.[1][2][3][4] Unlike conventional pesticides, this compound activates the plant's innate immune system, offering a more sustainable and environmentally friendly approach to disease management.[4] These application notes provide an overview of the signaling pathways activated by this compound and detailed protocols for its application and the evaluation of its efficacy in crop plants.

Mechanism of Action and Signaling Pathways

This compound perception in plants initiates a cascade of signaling events that culminate in a heightened defense status. Two primary pathways have been elucidated: a canonical pattern-triggered immunity (PTI) response and a more recently discovered pathway involving the suppression of auxin signaling.

Canonical Pattern-Triggered Immunity (PTI)

Upon recognition, this compound triggers hallmark features of PTI.[2] This response is initiated by the perception of this compound by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1 (NEMATODE-INDUCED LEUCINE-RICH REPEAT 1).[1][5][6] This recognition event leads to the activation of downstream signaling components, including mitogen-activated protein kinases (MAPKs).[1][2] The activation of these kinase cascades ultimately results in the induction of defense-related genes associated with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, key hormones in plant defense.[1][2]

ascr18_PTI_pathway ascr18 This compound NILR1 NILR1 (LRR-RLK) ascr18->NILR1 binds to MAPK_cascade MAPK Cascade (MPK3/MPK6) NILR1->MAPK_cascade activates SA_JA_pathways SA & JA Signaling Pathways MAPK_cascade->SA_JA_pathways activates Defense_genes Defense Gene Expression SA_JA_pathways->Defense_genes induce Disease_resistance Broad-Spectrum Disease Resistance Defense_genes->Disease_resistance ascr18_auxin_pathway ascr18 This compound Auxin_signaling Auxin Transport & Signaling Genes (e.g., AUX1, SAUR69, IAA27) ascr18->Auxin_signaling suppresses Pathogen_establishment Pathogen/Nematode Establishment & Feeding Site Formation Auxin_signaling->Pathogen_establishment promotes Disease_susceptibility Disease Susceptibility Pathogen_establishment->Disease_susceptibility protocol1_workflow cluster_pathogen cluster_assessment start Start plant_growth 1. Grow Arabidopsis seedlings (2 weeks) start->plant_growth ascr18_treatment 2. This compound root treatment (1 µM, 24 hours) plant_growth->ascr18_treatment pathogen_inoculation 3. Pathogen Inoculation ascr18_treatment->pathogen_inoculation p_syringae P. syringae infiltration pathogen_inoculation->p_syringae tcv TCV mechanical inoculation pathogen_inoculation->tcv cfu_counting CFU counting (3 dpi) p_syringae->cfu_counting viral_quantification Viral quantification (6 dpi) tcv->viral_quantification disease_assessment 4. Disease Assessment end End cfu_counting->end viral_quantification->end

References

Synthetic Ascaroside#18 (Ascr#18) for Research: Commercial Sources, Purity, and Application Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the commercial sources, purity, and key experimental protocols for the use of synthetic Ascaroside#18 (Ascr#18) in research. This compound, a nematode-derived signaling molecule, has garnered significant interest for its role in eliciting plant defense responses and its potential applications in agriculture and drug development.

Commercial Sources and Purity of Synthetic this compound

Synthetic this compound is available from several commercial suppliers, ensuring its accessibility for research purposes. The purity of commercially available this compound is consistently high, typically exceeding 98%, which is crucial for obtaining reliable and reproducible experimental results. Below is a summary of prominent suppliers and their product specifications.

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesCAS Number
MedchemExpress This compoundHY-N8393>98%1 mg, 5 mg, 10 mg1355681-10-5
GlpBio This compoundGC17739>98%1 mg, 5 mg, 10 mg1355681-10-5
CD BioSciences This compoundCD-ASCR-0011106Not Specified5 mg, 10 mg, 50 mg, 100 mg1355681-10-5
Fisher Scientific Medchemexpress this compoundNC1737739>98%1 mg1355681-10-5

Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information.

This compound Signaling in Plants: An Overview

This compound is recognized by plants as a nematode-associated molecular pattern (NAMP), triggering a downstream signaling cascade that leads to induced resistance against a broad range of pathogens. The signaling pathway in the model plant Arabidopsis thaliana involves two distinct branches.

// Nodes Ascr18 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NILR1 [label="NILR1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade\n(MPK3/MPK6)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SA_JA_Pathway [label="Salicylic Acid (SA) &\nJasmonic Acid (JA) Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTI [label="Pattern-Triggered Immunity (PTI)\n(Pathogen Resistance)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Auxin_Signaling [label="Auxin Signaling\n(AUX1, SAUR69, IAA27, GH3.6)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Suppression [label="Suppression", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Nematode_Susceptibility [label="Reduced Nematode\nSusceptibility", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ascr18 -> NILR1 [label="Binds"]; NILR1 -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> SA_JA_Pathway [label="Leads to"]; SA_JA_Pathway -> PTI; Ascr18 -> Suppression [style=dashed, arrowhead=tee, label="Induces\n(NILR1-independent)"]; Suppression -> Auxin_Signaling [style=dashed, arrowhead=tee]; Auxin_Signaling -> Nematode_Susceptibility [style=dashed, arrowhead=tee, label="Inhibition leads to"]; } dot Figure 1. this compound signaling pathways in Arabidopsis.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods in the field and can be adapted for specific research questions.

Protocol 1: Plant Pathogen Resistance Assay using Pseudomonas syringae

This protocol details a method to assess the ability of this compound to induce resistance in Arabidopsis thaliana against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Synthetic this compound stock solution (e.g., 10 mM in DMSO)

  • Pst DC3000 bacterial culture

  • 10 mM MgCl₂

  • Silwet L-77

  • Sterile water

  • Syringes (1 mL, needleless)

  • Petri dishes

  • Growth chambers

Procedure:

  • This compound Treatment:

    • Prepare working solutions of this compound (e.g., 1 µM, 10 µM) in sterile water. Include a mock control with the same concentration of DMSO as the this compound solutions.

    • Infiltrate the leaves of Arabidopsis plants with the this compound or mock solutions using a needleless syringe 24-48 hours prior to pathogen inoculation.[1] Ensure the abaxial side of the leaf is infiltrated.

  • Pathogen Inoculation:

    • Grow Pst DC3000 in King's B medium at 28°C to an OD₆₀₀ of 0.8.

    • Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl₂ to the desired concentration (e.g., 1 x 10⁵ cfu/mL).

    • Add Silwet L-77 to a final concentration of 0.02% (v/v) to the bacterial suspension.

    • Inoculate the treated and control plants by dipping the aerial parts into the bacterial suspension for 2-3 minutes.

  • Quantification of Bacterial Growth:

    • At 3 days post-inoculation (dpi), collect leaf discs from at least three independent plants per treatment.

    • Weigh the leaf discs and homogenize them in 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate on King's B agar plates with appropriate antibiotics.

    • Incubate at 28°C for 2 days and count the number of colony-forming units (CFUs).

    • Calculate the CFUs per unit of leaf weight or area.

// Nodes Start [label="Start: 4-5 week-old\nArabidopsis plants", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound or Mock Treatment\n(Leaf Infiltration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation1 [label="Incubate 24-48 hours", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inoculation [label="Pathogen Inoculation\n(Pseudomonas syringae)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate 3 days", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Quantification [label="Quantify Bacterial Growth\n(CFU counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Assess Resistance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Incubation1; Incubation1 -> Inoculation; Inoculation -> Incubation2; Incubation2 -> Quantification; Quantification -> End; } dot Figure 2. Workflow for this compound-induced pathogen resistance assay.

Protocol 2: MAPK Activation Assay by Immunoblotting

This protocol describes the detection of Mitogen-Activated Protein Kinase (MAPK) activation (phosphorylation) in Arabidopsis seedlings in response to this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old, grown in liquid culture)

  • Synthetic this compound stock solution (e.g., 10 mM in DMSO)

  • Liquid ½ MS medium

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody

  • Anti-AtMPK3 and Anti-AtMPK6 antibodies (for loading control)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Seedling Treatment:

    • Grow Arabidopsis seedlings in liquid ½ MS medium.

    • Add this compound to the desired final concentration (e.g., 1 µM). For a time-course experiment, treat for 0, 5, 15, 30, and 60 minutes. Include a mock control with DMSO.

    • Harvest seedlings at each time point by flash-freezing in liquid nitrogen.

  • Protein Extraction:

    • Grind frozen seedlings to a fine powder in a pre-chilled mortar and pestle.

    • Add ice-cold protein extraction buffer and homogenize.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

    • Collect the supernatant containing the total protein extract.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • For a loading control, strip the membrane and re-probe with antibodies against total MPK3 and MPK6.

// Nodes Start [label="Start: Arabidopsis seedlings\nin liquid culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound or Mock Treatment\n(Time course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvesting [label="Harvest & Flash-freeze", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Protein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Immunoblot [label="SDS-PAGE & Immunoblotting\n(anti-pMAPK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescence Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Assess MAPK Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Harvesting; Harvesting -> Extraction; Extraction -> Immunoblot; Immunoblot -> Detection; Detection -> End; } dot Figure 3. Workflow for MAPK activation assay.

Conclusion

Synthetic this compound of high purity is readily available for research applications. The provided protocols and signaling pathway diagrams offer a solid foundation for investigating the multifaceted roles of this nematode-derived molecule in plant biology and beyond. These resources are intended to facilitate further discoveries in the fields of chemical ecology, plant immunity, and the development of novel strategies for crop protection and therapeutic intervention.

References

Troubleshooting & Optimization

Ascr#18 dose-response curve shows decreased efficacy at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for ascr#18. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of ascaroside #18 (this compound). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly the observation of a biphasic dose-response curve where efficacy decreases at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing a biphasic dose-response curve for this compound in our C. elegans chemotaxis assays. The attractive effect is strong at low to moderate concentrations but decreases significantly at high concentrations. Is this an expected result?

A1: Yes, this is a known phenomenon for certain ascarosides in C. elegans behavioral assays. This biphasic, or hormetic, dose-response curve is characterized by a stimulatory or attractive effect at lower concentrations and an inhibitory or reduced effect at higher concentrations. While specific quantitative data for this compound chemotaxis is not extensively published, similar patterns have been documented for other ascarosides, such as ascr#2 and ascr#3, in male attraction assays.[1][2] This suggests that receptor desensitization at high ligand concentrations is a common feature of ascaroside signaling.[2]

Q2: What is the likely molecular mechanism behind the decreased efficacy of this compound at high concentrations?

A2: The most probable mechanism is G-protein coupled receptor (GPCR) desensitization. Ascarosides are perceived by specific GPCRs on the surface of chemosensory neurons in C. elegans.[2] At high concentrations of an agonist like this compound, the following can occur:

  • Receptor Phosphorylation: G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated GPCRs.

  • Arrestin Binding: This phosphorylation promotes the binding of arrestin proteins, which sterically hinder the coupling of the receptor to its G-protein, thereby terminating the signal.

  • Receptor Internalization: Arrestin binding can also lead to the internalization of the GPCRs from the cell surface, further reducing the cell's sensitivity to the ligand.

This process of desensitization is a conserved cellular mechanism to prevent overstimulation and is a common cause of bell-shaped dose-response curves.

Q3: Which specific GPCR is responsible for sensing this compound in C. elegans chemotaxis?

A3: While it is established that ascarosides are sensed by a diverse family of GPCRs, the specific receptor for this compound that mediates chemotaxis in C. elegans has not yet been definitively identified. However, research has identified receptors for other ascarosides, such as DAF-37 for ascr#2 and SRG-36/SRG-37 for ascr#5, which provides a strong indication that a similar GPCR is involved in this compound perception. These receptors are typically expressed in chemosensory neurons like ASI and ASK, which are known to be involved in pheromone sensation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Biphasic Dose-Response Curve

Potential Cause 1: Worm Synchronization

  • Problem: Different developmental stages of C. elegans can exhibit varied responses to ascarosides.

  • Solution: Ensure a tightly synchronized population of worms. The bleaching method to isolate eggs followed by hatching in M9 buffer to obtain a population of L1 larvae is highly recommended. For chemotaxis assays, young adult worms are commonly used.

Potential Cause 2: Assay Plate Conditions

  • Problem: Variations in agar drying time, temperature, and humidity can affect the diffusion of this compound and worm behavior.

  • Solution: Prepare all chemotaxis plates in a single batch and allow them to dry for a consistent period (e.g., 24-48 hours) before use. Conduct experiments in a temperature-controlled environment.

Potential Cause 3: High Worm Density at Origin

  • Problem: Overcrowding at the starting point of the assay can lead to worms clumping and altered exploratory behavior due to the secretion of endogenous pheromones.

  • Solution: Pipette a small, consistent number of worms (e.g., 50-200) at the origin. Ensure the liquid has fully absorbed into the agar before starting the assay.

Issue 2: Complete Lack of Attraction Even at Low this compound Concentrations

Potential Cause 1: Contamination of this compound Stock

  • Problem: The this compound stock solution may be degraded or contaminated.

  • Solution: Verify the integrity of your this compound stock using an appropriate analytical method if possible. Prepare fresh dilutions from a reliable stock for each experiment.

Potential Cause 2: Worm Strain Issues

  • Problem: The C. elegans strain being used may have a mutation in a gene required for this compound sensation or chemotaxis in general.

  • Solution: Use a wild-type N2 strain as a positive control. If the N2 strain responds as expected, consider sequencing key chemosensory genes in your experimental strain.

Potential Cause 3: Residual Bacteria

  • Problem: Bacteria from the culture plates can be an attractant and may mask the effects of this compound.

  • Solution: Thoroughly wash the worms in M9 buffer (at least 3-4 washes) before placing them on the chemotaxis plate.

Data Presentation

The following table presents illustrative quantitative data for a typical biphasic dose-response curve of a C. elegans attraction behavior to an ascaroside. Note that this is a representative dataset, as specific published data for this compound chemotaxis is limited. The Chemotaxis Index (CI) is calculated as (Number of worms at ascaroside - Number of worms at control) / (Total number of worms). A positive CI indicates attraction, while a negative CI indicates repulsion.

This compound ConcentrationMean Chemotaxis Index (CI)Standard Deviation
1 pM0.350.08
10 pM0.620.06
100 pM0.780.05
1 nM0.850.04
10 nM0.650.07
100 nM0.310.09
1 µM0.100.12

Experimental Protocols

Protocol 1: C. elegans Chemotaxis Assay

This protocol describes a standard chemotaxis assay to evaluate the dose-response of C. elegans to this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates (6 cm)

  • Synchronized young adult C. elegans (e.g., N2 strain)

  • M9 buffer

  • This compound stock solution (e.g., in ethanol)

  • Control solvent (e.g., ethanol)

  • Sodium azide (NaN3) solution (e.g., 1 M)

Procedure:

  • Plate Preparation:

    • Pour NGM plates and let them solidify.

    • Dry the plates at room temperature for 24-48 hours before use.

    • Just before the assay, draw a line across the diameter of the bottom of the plate. Mark two points ("A" for this compound and "C" for control) on opposite sides of the plate, approximately 2 cm from the center. Mark the origin at the center.

  • Worm Preparation:

    • Wash a synchronized population of young adult worms off their culture plates with M9 buffer.

    • Pellet the worms by gentle centrifugation or gravity.

    • Remove the supernatant and wash with fresh M9 buffer. Repeat this wash step 3-4 times to remove any residual bacteria.

    • After the final wash, resuspend the worm pellet in a small volume of M9 buffer.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the control solvent.

    • Spot 1 µL of the desired this compound concentration at point "A" and 1 µL of the control solvent at point "C".

    • Immediately after, spot 1 µL of 1 M sodium azide onto both points "A" and "C". This will paralyze the worms that reach these spots.

    • Carefully pipette a small drop (approx. 1 µL) containing 50-200 washed worms at the origin.

  • Incubation and Scoring:

    • Place the plates at a constant temperature (e.g., 20°C) for a defined period (e.g., 60 minutes).

    • After the incubation period, count the number of worms at point "A", point "C", and the total number of worms on the plate (excluding those at the origin).

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (Worms at A - Worms at C) / (Worms at A + Worms at C).

Visualizations

Ascaroside Signaling Pathway

ascaroside_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Ascaroside GPCR (e.g., DAF-37 for ascr#2) This compound->GPCR Binding G_protein Heterotrimeric G-protein GPCR->G_protein Activation signaling_cascade Downstream Signaling (e.g., TGF-β, Insulin/IGF-1) G_protein->signaling_cascade Signal Transduction neuronal_response Neuronal Response (Chemotaxis) signaling_cascade->neuronal_response Regulation gpcr_desensitization high_ascr18 High [this compound] gpcr_active Active GPCR high_ascr18->gpcr_active Sustained Activation grk GRK gpcr_active->grk Recruitment gpcr_p Phosphorylated GPCR grk->gpcr_p Phosphorylation arrestin Arrestin gpcr_p->arrestin Binding uncoupling G-protein Uncoupling arrestin->uncoupling internalization Receptor Internalization arrestin->internalization decreased_response Decreased Chemotactic Response uncoupling->decreased_response internalization->decreased_response troubleshooting_logic start Issue: Inconsistent Biphasic Curve check_sync Check Worm Synchronization Protocol start->check_sync sync_ok Synchronization Consistent? check_sync->sync_ok check_plates Review Plate Preparation & Environment plates_ok Plates & Environment Consistent? check_plates->plates_ok check_density Verify Worm Density at Origin density_ok Density Low & Consistent? check_density->density_ok sync_ok->check_plates Yes implement_sync Implement Strict Synchronization sync_ok->implement_sync No plates_ok->check_density Yes implement_plates Standardize Plate Protocol plates_ok->implement_plates No implement_density Adjust Worm Number density_ok->implement_density No end Re-run Experiment density_ok->end Yes implement_sync->end implement_plates->end implement_density->end

References

Troubleshooting inconsistent results in Ascr#18 bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ascr#18 in C. elegans bioassays. Our aim is to help you achieve more consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I seeing significant day-to-day variation in my chemotaxis index (CI)?

A1: Day-to-day variability is a common challenge in chemotaxis assays and can be attributed to several factors.[1] Environmental conditions such as ambient temperature and humidity can significantly influence results.[1] To mitigate this, it is crucial to maintain a consistent laboratory environment. Additionally, the age of the assay plates can contribute to variability; it is recommended to use plates prepared consistently, for example, four days prior to the experiment.[1]

Q2: My worms are clumping in the center of the assay plate and not migrating. What's causing this?

A2: Worm clumping at the origin is often due to residual bacteria from incomplete washing.[1] C. elegans may be attracted to the remaining food source, preventing them from responding to the this compound gradient.[1] Ensure a thorough washing procedure, rinsing the worms multiple times with M9 buffer to remove all bacteria before plating.[1]

Q3: The chemotaxis index is low or inconsistent even with a known attractant concentration of this compound. What should I check?

A3: Inconsistent or low chemotaxis indices can result from several procedural inconsistencies. The number of worms on the plate can negatively influence chemotactic behavior if it is too high.[1] The concentration of the odorant is also critical; while this compound is an attractant, excessively high concentrations of some chemoattractants can lead to a decreased chemotaxis index or even repulsion.[2] It is advisable to perform concentration-response curves to determine the optimal this compound concentration for your specific assay conditions. Furthermore, ensure that the worms are not starved during the washing steps, as this can affect their behavior.[1]

Q4: Some of my control plates (without this compound) are showing a directional preference. Why is this happening?

A4: If worms on control plates, where the control solvent is spotted on both sides, show a preference for one side, it may indicate the presence of unknown gradients within the assay arena.[3] This could be caused by subtle differences in the agar surface or contaminants. It is crucial to discard results from assays where the control plates do not show uniform dispersal.[3]

Q5: How can I be sure that the observed behavior is a response to this compound and not the solvent?

A5: The control spots in your assay should consist of the same solvent used to dissolve the this compound.[4] This allows you to subtract the effect of the solvent from the overall response, isolating the chemotactic behavior elicited by this compound. The chemotaxis index is calculated by subtracting the number of worms at the control spot from the number of worms at the experimental spot, and dividing by the total number of worms on the plate.[4][5][6]

Quantitative Data Tables

The following tables summarize how different experimental variables can impact the chemotaxis index (CI) in this compound bioassays. The CI values are illustrative and represent expected trends based on established principles of C. elegans chemotaxis assays.

Table 1: Effect of this compound Concentration on Chemotaxis Index

This compound ConcentrationExpected Chemotaxis Index (CI)Interpretation
0 (Solvent Control)~0No preference
Low (e.g., pM-nM)Positive (e.g., 0.2 - 0.5)Attraction
OptimalHigh Positive (e.g., > 0.6)Strong Attraction
High (e.g., > µM)Decreased Positive or NegativeSaturation/Repulsion

Note: The optimal concentration of this compound needs to be determined empirically. High concentrations of chemoattractants can sometimes be repellent.[2]

Table 2: Troubleshooting Inconsistent Chemotaxis Index (CI) Values

ObservationPotential CauseRecommended SolutionExpected Outcome
High variability in CI between replicatesInconsistent worm number per plateStandardize worm counting and transferLower standard deviation
Fluctuations in temperature/humidityMaintain a controlled environmentMore consistent day-to-day results[1]
Inconsistent plate drying timeUse plates of the same age[1]Reduced plate-to-plate variability
Low CI with this compoundWorms are starvedLimit washing time to avoid starvation[1]Increased responsiveness
Suboptimal this compound concentrationPerform a dose-response curveIdentification of optimal concentration
Worms are of mixed developmental stagesUse synchronized worm populationsMore uniform behavioral responses
Worms remain at the originResidual bacteria on wormsWash worms thoroughly (e.g., 4x with M9)[1]Worms migrate from the origin
Assay plate surface is too wetAllow plates to dry properly before useWorms can move freely on the agar

Experimental Protocols

This section provides a detailed methodology for a standard this compound chemotaxis assay.

Protocol: this compound Chemotaxis Assay in C. elegans

1. Preparation of Chemotaxis Plates:

  • Prepare Nematode Growth Medium (NGM) agar plates.

  • Pour 10 ml of NGM into 6 cm petri dishes.[1]

  • Allow the plates to dry for a consistent period, for example, 4 days, in a laminar flow hood before use.[1]

  • Mark the bottom of the plate with four quadrants and define a "Test" and "Control" spot in opposite quadrants, equidistant from the center.[6]

2. Worm Synchronization and Preparation:

  • Grow C. elegans on NGM plates seeded with E. coli OP50.

  • Synchronize worms to obtain a population of young adults for the assay. This can be achieved through bleaching gravid hermaphrodites to collect eggs.

  • Before the assay, wash the synchronized young adult worms off the plates with M9 buffer.

  • To remove bacteria, wash the worms multiple times by pelleting them through gentle centrifugation and resuspending in fresh M9 buffer.[1] A minimum of four washes is recommended.[1]

3. Assay Setup:

  • Prepare the this compound test solution by dissolving it in a suitable solvent (e.g., ethanol). Prepare a control solution with the solvent only.

  • To paralyze worms upon reaching the spots, add sodium azide to both the test and control solutions to a final concentration of 1M.

  • Pipette approximately 50-100 washed worms in a small drop of M9 buffer onto the center of the chemotaxis plate.[5]

  • Carefully wick away excess liquid from around the worms with a kimwipe to allow them to move freely.[5]

  • Immediately after placing the worms, spot 1-2 µl of the this compound solution on the "Test" mark and 1-2 µl of the control solution on the "Control" mark.[5]

4. Incubation and Data Collection:

  • Place the plates at a constant temperature (e.g., 20°C) for a defined period, typically 60 minutes.[6]

  • After the incubation period, stop the worms' movement by placing the plates at 4°C.[6]

  • Count the number of worms in the "Test" quadrant, the "Control" quadrant, and the total number of worms that have moved away from the origin.

5. Data Analysis:

  • Calculate the Chemotaxis Index (CI) using the following formula:[4] CI = (Number of worms at Test spot - Number of worms at Control spot) / Total number of worms on the plate

  • A positive CI indicates attraction to this compound, a negative CI indicates repulsion, and a CI of zero indicates no preference.

Visualizations

The following diagrams illustrate key aspects of this compound bioassays.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare NGM Plates plate_worms Plate Worms at Origin prep_plates->plate_worms sync_worms Synchronize Worms wash_worms Wash Worms sync_worms->wash_worms wash_worms->plate_worms add_ascr Spot this compound & Control plate_worms->add_ascr incubate Incubate (60 min) add_ascr->incubate count_worms Count Worms incubate->count_worms calc_ci Calculate Chemotaxis Index count_worms->calc_ci

Caption: Experimental workflow for this compound chemotaxis assay.

ascaroside_signaling cluster_perception Sensory Perception cluster_transduction Signal Transduction cluster_response Behavioral Response ascr18 This compound gpcr G-protein Coupled Receptors (e.g., SRBC, SRG, DAF-37/38) ascr18->gpcr binds g_protein G-protein Signaling gpcr->g_protein activates neuron Chemosensory Neurons (e.g., ASK, ASI, ADL) neuron->g_protein downstream Downstream Pathways (e.g., cGMP, TGF-β, Insulin/IGF-1) g_protein->downstream modulates behavior Chemotaxis (Attraction/Repulsion) downstream->behavior results in

Caption: this compound signaling pathway in C. elegans.

References

Ascr#18 stability and degradation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of ascr#18 in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability and degradation of this compound in aqueous solutions.

Stock Solution Preparation and Storage

Q1.1: What is the recommended solvent for preparing this compound stock solutions?

A1.1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1]

Q1.2: What are the recommended storage conditions and shelf-life for this compound stock solutions?

A1.2: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] Solutions should be stored in tightly sealed containers, away from moisture and light.[1][2]

Q1.3: My this compound powder won't dissolve completely in DMSO. What should I do?

A1.3: If you encounter solubility issues, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period can aid in dissolution.[1]

Data Summary: this compound Stock Solution Stability

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1][2]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1][2]
4°C (Solid)Refer to manufacturer's guidelinesStore away from moisture and light.[1]
Aqueous Working Solution Preparation and Stability

Q2.1: How should I prepare aqueous working solutions of this compound for my experiments?

A2.1: It is recommended to prepare aqueous working solutions fresh on the day of the experiment.[1] Due to the lipophilic nature of ascarosides, direct dissolution in aqueous media can be challenging.[3] A common method is to first dissolve this compound in a small amount of an organic solvent like ethanol before diluting with the aqueous experimental buffer.[4][5] For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility in saline solutions.[2]

Q2.2: What is the stability of this compound in aqueous solutions at room temperature?

Q2.3: How do pH and temperature affect the stability of this compound in aqueous solutions?

A2.3: this compound is expected to be sensitive to extremes in pH. It is incompatible with strong acids and alkalis, which can catalyze hydrolysis of the glycosidic bond and ester linkages. While specific degradation kinetics for this compound have not been published, studies on other glycosides and esters show that both acidic and basic conditions can significantly accelerate degradation. Temperature is also a critical factor, with higher temperatures generally increasing the rate of degradation reactions. For optimal stability in aqueous solutions, it is recommended to work at or near neutral pH and to avoid elevated temperatures unless required for the experimental protocol.

Troubleshooting Workflow: Inconsistent Experimental Results

If you are observing inconsistent or unexpected results in your experiments with this compound, consider the following troubleshooting workflow to assess potential degradation.

G Troubleshooting Inconsistent this compound Experimental Results start Inconsistent Experimental Results check_stock Verify Stock Solution Integrity: - Age of stock? - Storage conditions? - Number of freeze-thaw cycles? start->check_stock prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock If stock is old or improperly stored check_working Review Working Solution Preparation: - Prepared fresh? - Correct solvent and buffer? - pH of the final solution? check_stock->check_working If stock is OK prepare_fresh_stock->check_working prepare_fresh_working Prepare Fresh Working Solution check_working->prepare_fresh_working If preparation is suspect analytical_check Perform Analytical Check (LC-MS): - Confirm concentration. - Look for degradation peaks. check_working->analytical_check If preparation is OK prepare_fresh_working->analytical_check compare_results Compare with previous successful experiments. analytical_check->compare_results contact_support Contact Technical Support with detailed experimental records. compare_results->contact_support If issue persists

Caption: Troubleshooting workflow for addressing inconsistent experimental outcomes with this compound.

Biological Degradation and Metabolism

Q3.1: Can this compound be metabolized by organisms in my experimental system?

A3.1: Yes, this compound is known to be extensively metabolized by a variety of organisms, including plants, fungi, and bacteria.[7] In plants like Arabidopsis and tomato, this compound is converted to shorter-chain ascarosides, such as ascr#9, through peroxisomal β-oxidation.[7] This metabolic conversion can alter the biological signal, as the resulting metabolites may have different activities.[7]

Q3.2: What are the known metabolic pathways for this compound?

A3.2: The primary known metabolic pathway for this compound in plants and some microorganisms is the iterative shortening of the fatty acid side chain via peroxisomal β-oxidation.[7] This process is analogous to the biosynthetic pathways of ascarosides in nematodes.[7] Some organisms may also glycosylate this compound.[7]

Signaling and Metabolic Pathway of this compound in Plants

G This compound Signaling and Metabolism in Plants ascr18 This compound (asc-C11) receptor Plant Cell Receptor (e.g., NILR1) ascr18->receptor metabolism Peroxisomal β-oxidation ascr18->metabolism pti Pattern-Triggered Immunity (PTI) receptor->pti defense Defense Gene Upregulation (SA, JA pathways) pti->defense resistance Broad-Spectrum Pathogen Resistance defense->resistance ascr9 Ascr#9 (asc-C5) metabolism->ascr9 repellence Nematode Repellence ascr9->repellence

Caption: Diagram illustrating the dual role of this compound in plants: inducing immunity and being metabolized to a nematode repellent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes or glass vials with screw caps.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex briefly to mix. If solubility is an issue, warm the solution to 37°C and sonicate for a short period.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Aqueous Working Solution for Plant Assays
  • Materials: this compound stock solution (in DMSO or ethanol), sterile water, experimental buffer (e.g., Murashige and Skoog medium).

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous medium.

    • Add the calculated volume of the this compound stock solution to the appropriate volume of sterile water or experimental buffer.

    • Vortex gently to ensure thorough mixing.

    • Use the freshly prepared aqueous working solution for your experiments on the same day.

Workflow for Preparing this compound Solutions

G Workflow for this compound Solution Preparation start Start: Solid this compound add_dmso Dissolve in DMSO to create concentrated stock solution start->add_dmso sonicate Warm/Sonicate if needed add_dmso->sonicate aliquot Aliquot into single-use volumes sonicate->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store thaw Thaw one aliquot for use store->thaw dilute Dilute in aqueous buffer to final working concentration thaw->dilute use_fresh Use immediately in experiment dilute->use_fresh

Caption: Step-by-step workflow for the preparation of this compound stock and working solutions.

Protocol 3: Analytical Method for this compound Quantification (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a sensitive and specific method for the quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%), is commonly employed.

  • Ionization: Electrospray ionization (ESI) can be used in either positive or negative ion mode.

  • Detection:

    • Full Scan: To identify the presence of this compound by its mass-to-charge ratio (m/z).

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For accurate quantification, using specific precursor and product ion transitions for this compound.

  • Quantification: A standard curve should be generated using serial dilutions of a pure this compound standard of known concentration. The concentration of this compound in unknown samples is then determined by comparing its peak area to the standard curve.

Data Summary: LC-MS Parameters for Ascaroside Analysis

ParameterTypical Setting
Column C18 Reversed-Phase
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2 - 0.7 mL/min
Ionization Mode ESI Positive or Negative
Detection MS/MS for quantification

References

Ascr#18 Technical Support Center: Ensuring Optimal Bioactivity Through Proper Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Ascr#18 to maintain its bioactivity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and diagrams of relevant signaling pathways.

Proper Storage Conditions for this compound

Proper storage is critical for preserving the biological activity of this compound. Below is a summary of recommended storage conditions and a discussion of factors that can impact its stability.

Summary of Recommended Storage Conditions
Storage FormTemperatureDurationKey Considerations
Solid (Lyophilized Powder) -20°C to -80°CLong-term (years)Store in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthSuitable for shorter-term storage. Aliquoting is highly recommended. Protect from light.
Working Solutions (Aqueous) 2-8°CFreshly preparedPrepare fresh on the day of the experiment for optimal bioactivity.

Note: While specific quantitative data on the loss of this compound bioactivity over time under various conditions is limited in publicly available literature, the recommendations above are based on general best practices for ascarosides and other small molecules.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the storage and experimental use of this compound.

FAQs

  • Q1: What is the best solvent for dissolving this compound?

    • A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For aqueous working solutions, a stock solution in DMSO can be further diluted in the appropriate experimental buffer.

  • Q2: How can I avoid solubility issues when preparing aqueous working solutions?

    • A2: To prevent precipitation, it is recommended to add the this compound DMSO stock solution to the aqueous buffer while vortexing. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

  • Q3: Can I store my this compound stock solution at 4°C?

    • A3: It is not recommended to store this compound stock solutions at 4°C for extended periods, as this can lead to degradation and loss of bioactivity. For short-term needs, prepare fresh working solutions from a frozen stock.

  • Q4: How many times can I freeze-thaw my this compound stock solution?

    • A4: Repeated freeze-thaw cycles should be avoided as they can degrade the compound. It is best practice to aliquot the stock solution into single-use vials after initial preparation. While there is no specific data on the maximum number of freeze-thaw cycles for this compound, a conservative approach is to limit it to no more than 1-2 cycles.

  • Q5: My experiment is not working. Could my this compound have lost its activity?

    • A5: Improper storage is a common cause of bioactivity loss. Review the storage conditions and duration. If the compound has been stored for longer than recommended or subjected to multiple freeze-thaw cycles, it is advisable to use a fresh stock. Additionally, ensure that the final concentration in your assay is appropriate for the expected biological response.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

C. elegans Chemotaxis Assay

This protocol is adapted for testing the chemotactic response of C. elegans to this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • This compound stock solution in DMSO

  • Control solution (DMSO in M9 buffer)

  • Synchronized population of young adult C. elegans

  • Sodium azide (1M)

Procedure:

  • Plate Preparation:

    • Use standard 9 cm NGM plates.

    • On the bottom of the plate, draw a line down the center and two perpendicular lines to create quadrants. Mark two opposing quadrants as "Test" and the other two as "Control". Mark a small circle at the center for worm application.

  • Worm Preparation:

    • Wash a synchronized population of young adult worms off NGM plates with M9 buffer.

    • Pellet the worms by gentle centrifugation and wash twice with M9 buffer to remove bacteria.

    • Resuspend the final worm pellet in a small volume of M9 buffer.

  • Assay Setup:

    • Spot 2 µL of 1M sodium azide onto the "Test" and "Control" marks on the agar surface to paralyze worms upon reaching these points.

    • Spot 1 µL of the desired this compound concentration (diluted in M9 with a final DMSO concentration matching the control) onto the "Test" marks.

    • Spot 1 µL of the control solution (M9 buffer with the same final DMSO concentration) onto the "Control" marks.

  • Running the Assay:

    • Carefully place a small drop of the washed worm suspension (approximately 50-100 worms) onto the center of the plate.

    • Wick away excess liquid with the edge of a Kimwipe.

    • Incubate the plates at 20°C for 1-2 hours.

  • Data Analysis:

    • Count the number of worms in the "Test" quadrants (N_test) and the "Control" quadrants (N_control).

    • Calculate the Chemotaxis Index (CI) as: CI = (N_test - N_control) / (N_test + N_control).

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

Dauer Formation Assay

This protocol assesses the ability of this compound to induce entry into the dauer larval stage in C. elegans.

Materials:

  • NGM agar plates

  • E. coli OP50 culture (can be heat-killed to prevent food source variability)

  • M9 buffer

  • This compound stock solution in DMSO

  • Control solution (DMSO in M9 buffer)

  • Synchronized L1 larval stage C. elegans

Procedure:

  • Plate Preparation:

    • Prepare NGM plates. It is common to use plates with a limited amount of heat-killed E. coli OP50 to create a food-limiting condition that enhances sensitivity to dauer pheromones.

    • To the surface of the agar, add the desired concentration of this compound or the control solution and allow it to dry.

  • Assay Setup:

    • Synchronize worms to the L1 stage by bleaching gravid adults and allowing the eggs to hatch in M9 buffer without food.

    • Pipette a known number of L1 larvae (e.g., 100-200) onto the center of each prepared NGM plate.

  • Incubation:

    • Incubate the plates at a constant temperature, typically 20°C or 25°C, for 48-72 hours.

  • Scoring Dauer Larvae:

    • After the incubation period, score the number of dauer and non-dauer (reproductively developing) larvae on each plate. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS.

    • To confirm, you can wash the worms from the plate and treat them with 1% SDS for 10-15 minutes. Only dauer larvae will survive.

  • Data Analysis:

    • Calculate the percentage of dauer formation for each condition: % Dauer = (Number of dauer larvae / Total number of worms) x 100.

    • Compare the percentage of dauer formation in the this compound-treated group to the control group.

Plant Defense Induction Assay

This protocol outlines a method to assess the induction of plant defense responses by this compound.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, tomato)

  • This compound stock solution in DMSO

  • Control solution (DMSO in sterile water or appropriate buffer)

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and equipment

Procedure:

  • Plant Treatment:

    • Grow seedlings under standard conditions.

    • Treat the roots of the seedlings by drenching the soil with a solution of this compound at the desired concentration (e.g., 1 µM). Use the control solution for the mock treatment.

    • Alternatively, for systemic response studies, treat the roots and harvest leaf tissue. For local responses, leaf infiltration can be used.

  • Harvesting and RNA Extraction:

    • Harvest root or leaf tissue at various time points after treatment (e.g., 6, 24, 48 hours).

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

  • Gene Expression Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of known plant defense marker genes. Examples include PR1 (Pathogenesis-Related 1) for the salicylic acid pathway and PDF1.2 (Plant Defensin 1.2) for the jasmonic acid pathway.

    • Use a suitable housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

  • Data Analysis:

    • Calculate the relative fold change in gene expression in this compound-treated plants compared to the mock-treated controls using the ΔΔCt method.

    • An upregulation of defense marker genes indicates the induction of a plant immune response.

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.

G This compound Storage and Handling Workflow A Receive/Synthesize this compound (Solid) B Store at -20°C to -80°C (Protected from light and moisture) A->B Long-term storage C Prepare Stock Solution in DMSO A->C D Aliquot into single-use vials C->D E Store aliquots at -80°C (6 months) or -20°C (1 month) D->E F Prepare fresh working solution in aqueous buffer for experiment E->F G Perform Experiment F->G H Discard unused working solution G->H G This compound Signaling in Plant Immunity Ascr18 This compound (Nematode-Associated Molecular Pattern) NILR1 NILR1 (Leucine-Rich Repeat Receptor Kinase) Ascr18->NILR1 Perception Downstream Downstream Signaling Cascade (e.g., MAPK activation) NILR1->Downstream Auxin Repression of Auxin Signaling Downstream->Auxin Defense Induction of Plant Defense Responses (e.g., PR gene expression) Downstream->Defense Resistance Enhanced Resistance to Pathogens Auxin->Resistance Defense->Resistance G This compound and C. elegans Dauer Formation Pathway Ascr18 This compound (and other ascarosides) Sensory Chemosensory Neurons (e.g., ASI, ASJ, ASK) Ascr18->Sensory Sensed by TGF TGF-β Pathway (DAF-7) Sensory->TGF Inhibits Insulin Insulin/IGF-1-like Signaling (DAF-2) Sensory->Insulin Inhibits DAF12 DAF-12 (Nuclear Hormone Receptor) TGF->DAF12 Regulates Insulin->DAF12 Regulates Dauer Dauer Larva Formation DAF12->Dauer Promotes Reproductive Reproductive Development DAF12->Reproductive Inhibits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Ascr#18 and troubleshooting for related issues encountered during experiments.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired solvent.

  • Initial Check: Ensure you are using a recommended solvent. Dimethyl sulfoxide (DMSO) is the most effective solvent for this compound.

  • Recommended Action:

    • Use DMSO to prepare a high-concentration stock solution. This compound is soluble in DMSO up to 120 mg/mL (360.98 mM).[1]

    • To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[1]

    • For aqueous-based assays, prepare a high-concentration stock in DMSO first, and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological systems.

Issue: this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

  • Underlying Cause: this compound is a lipophilic molecule and has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted in a buffer, the this compound can crash out of solution.

  • Recommended Solutions:

    • Use of Co-solvents: For in vivo or cell-based assays, a co-solvent system is highly recommended. Here are some validated protocols:

      • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

      • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

      • Protocol 3: 10% DMSO and 90% Corn Oil.[2]

    • Lower the Final Concentration: If possible, work with lower final concentrations of this compound in your aqueous medium.

    • Test Dilution Series: Before your main experiment, perform a small-scale dilution series to determine the maximum concentration of this compound that remains soluble in your specific aqueous buffer with an acceptable final DMSO concentration.

Issue: I am seeing inconsistent results in my biological assays.

  • Potential Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound.

  • Troubleshooting Steps:

    • Visual Inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, try to redissolve using sonication and gentle warming.

    • Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of working solutions.[1]

    • Storage of Stock Solutions: Store DMSO stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The highly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It can dissolve this compound at a concentration of up to 120 mg/mL.[1]

Q2: How can I improve the solubility of this compound?

A2: To improve solubility, especially in DMSO, you can gently heat the solution to 37°C and use sonication.[1] For dilutions in aqueous buffers, using co-solvents like PEG300, Tween-80, or SBE-β-CD is recommended to prevent precipitation.[2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: this compound powder should be stored at 4°C, protected from moisture and light.[1] Once dissolved in DMSO, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is suitable for up to one month, while for long-term storage, -80°C is recommended for up to six months.[1]

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: Direct dissolution of this compound in aqueous solutions like water or PBS is not recommended due to its low solubility, which will likely result in poor dissolution and precipitation. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous medium, preferably with the aid of co-solvents.

Q5: What is the known biological role of this compound?

A5: this compound is a nematode-derived signaling molecule that has been shown to elicit defense responses in plants against a broad spectrum of pathogens, including viruses, bacteria, fungi, and other nematodes.[3][4] It is recognized by the plant receptor NILR1 and can trigger an immune response by repressing auxin signaling pathways.[5][6]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationNotesReference
DMSO120 mg/mL (360.98 mM)Ultrasonic assistance may be needed.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.25 mg/mL (9.78 mM)Clear solution for in vivo use.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.25 mg/mL (9.78 mM)Clear solution for in vivo use.[2]
10% DMSO, 90% Corn Oil≥ 3.25 mg/mL (9.78 mM)Clear solution for in vivo use.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 332.43 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortexer

    • Ultrasonic water bath

  • Procedure:

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 3.32 mg of this compound.

    • Add the this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution for 1-2 minutes.

    • If the this compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an this compound Working Solution for In Vivo Plant Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl in water)

    • Sterile tubes

  • Procedure (for a 1 mL final volume with 10 µM this compound):

    • Prepare a 1:10 dilution of the 10 mM this compound stock solution in DMSO to get a 1 mM intermediate stock.

    • In a sterile tube, add 10 µL of the 1 mM this compound intermediate stock (or 1 µL of the 10 mM stock) to 99 µL of DMSO to make a 10% DMSO solution.

    • To this, add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of sterile saline and vortex to obtain a clear solution.

    • The final concentration of this compound will be 10 µM. This solution is now ready for use in plant assays.

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution for Aqueous Assays weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve stock_sol High Concentration Stock Solution dissolve->stock_sol aliquot Aliquot into smaller volumes stock_sol->aliquot store Store at -20°C or -80°C aliquot->store start_working Take aliquot of DMSO stock add_cosolvent Add Co-solvents (e.g., PEG300, Tween-80) start_working->add_cosolvent add_buffer Add Aqueous Buffer/Saline add_cosolvent->add_buffer mix Vortex to mix add_buffer->mix working_sol Final Working Solution mix->working_sol use_now Use immediately in experiment working_sol->use_now

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_plant_cell Plant Cell cluster_downstream Downstream Signaling cluster_independent NILR1-Independent Pathway ascr18 This compound (Nematode Signal) nilr1 NILR1 Receptor ascr18->nilr1 Perception mapk MAPK Cascade Activation nilr1->mapk Leads to phytohormone SA/JA Signaling Induction nilr1->phytohormone Leads to auxin_suppression Suppression of Auxin Signaling Genes (e.g., AUX1, SAUR69, IAA27) nilr1->auxin_suppression Leads to defense Enhanced Plant Defense & Pathogen Resistance mapk->defense phytohormone->defense auxin_suppression->defense auxin_suppression_ind Suppression of Auxin Signaling Genes auxin_suppression_ind->defense ascr18_ind This compound ascr18_ind->auxin_suppression_ind May also occur via unknown receptor(s)

Caption: this compound signaling pathway in plant defense.

References

Factors affecting Ascr#18 efficacy in plant immunity assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ascr#18 in plant immunity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in plant immunity?

This compound (Ascaroside #18) is a nematode-derived signaling molecule, specifically a nematode-associated molecular pattern (NAMP).[1][2] In plants, it is recognized as a signal of nematode presence and can trigger immune responses, leading to enhanced resistance against a broad spectrum of pathogens, including viruses, bacteria, fungi, oomycetes, and other nematodes.[3][4][5]

Q2: How do plants perceive this compound?

Plants perceive this compound through a leucine-rich repeat receptor-like kinase (LRR-RLK) named NEMATODE-INDUCED LRR-RLK1 (NILR1).[1][2] The interaction between this compound and NILR1 is a critical first step in initiating the downstream immune signaling cascade.[1][2] However, some studies suggest that certain this compound-mediated responses, particularly those related to auxin signaling, may occur independently of NILR1.[1][2]

Q3: What are the typical downstream responses induced by this compound?

The downstream responses to this compound can be complex and appear to be context-dependent. Two main signaling pathways have been described:

  • Canonical Pattern-Triggered Immunity (PTI): Some studies report that this compound induces typical PTI responses, such as the activation of Mitogen-Activated Protein Kinases (MAPKs), production of Reactive Oxygen Species (ROS), and the induction of defense-related genes associated with salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[3][4]

  • Non-canonical Immunity via Auxin Suppression: Other research indicates that this compound can trigger a non-canonical immune response characterized by the suppression of auxin transport and signaling genes.[1][2] This response does not involve a ROS burst or defense-related growth inhibition.[1][2]

Q4: What is the optimal concentration of this compound to use in my experiments?

The optimal concentration of this compound can vary depending on the plant species, the specific assay being performed, and the pathogen being tested. It is recommended to perform a dose-response analysis to determine the optimal concentration for your specific experimental system.[3] See the data summary tables below for effective concentrations reported in the literature.

Q5: How should I prepare and store this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 24 months.[6] Stock solutions are typically prepared in DMSO and can be stored in aliquots at -20°C for up to one month, or at -80°C for up to six months.[6] It is recommended to prepare fresh working solutions on the day of the experiment. Before use, allow the product to equilibrate to room temperature for at least one hour.[6]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
No or weak induction of defense responses (e.g., no ROS burst, no MAPK activation, no defense gene expression). Suboptimal this compound concentration: The concentration of this compound may be too low or too high.[3]Perform a dose-response curve to determine the optimal concentration for your plant species and assay. Effective concentrations can range from picomolar to micromolar.[3]
Incorrect application method: The method of application (e.g., root drench, leaf infiltration, spray) may not be optimal for your experimental setup.While root application is common, leaf infiltration and foliar spray have also been shown to be effective.[3] Test different application methods to see which yields the best results.
Plant-specific sensitivity: Different plant species and even different ecotypes can have varying sensitivity to this compound.[3]Be aware of potential differences in sensitivity. What works for Arabidopsis may need to be adjusted for tomato or barley.[3]
Degraded this compound: Improper storage or handling of this compound can lead to its degradation.Ensure proper storage of this compound powder and stock solutions. Prepare fresh working solutions for each experiment.
Non-canonical signaling pathway: Your experimental conditions may favor the auxin-suppression pathway, which does not induce classical PTI responses like ROS burst.[1][2]Consider analyzing auxin-related gene expression (e.g., AUX1, GH3.6, IAA27, SAUR69) as an alternative readout for this compound activity.[1][7][8]
High background or inconsistent results in immunoassays (e.g., MAPK Western blot). Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically.Optimize antibody concentrations and blocking conditions. Consider using a different antibody if the problem persists.
Inconsistent protein loading: Unequal amounts of protein loaded onto the gel can lead to variability.Perform a protein quantification assay (e.g., Bradford, BCA) and ensure equal loading in all lanes. Use a loading control (e.g., actin, tubulin) to verify equal loading.
Phosphatase activity: Endogenous phosphatases in the plant extract can dephosphorylate your target protein.Include phosphatase inhibitors in your protein extraction buffer to preserve the phosphorylation state of your proteins.
Variability in qRT-PCR results for defense gene expression. Poor RNA quality: Degraded or contaminated RNA can lead to inaccurate qRT-PCR results.Assess RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) before proceeding with cDNA synthesis. Use DNase treatment to remove any contaminating genomic DNA.
Suboptimal primer design: Inefficient or non-specific primers can result in unreliable data.Design and validate primers for your target and reference genes to ensure high efficiency and specificity.
Inappropriate reference genes: The expression of your chosen reference gene(s) may be affected by the experimental treatment.Validate the stability of your reference genes under your specific experimental conditions. It is often recommended to use multiple reference genes for normalization.

Data Presentation

Table 1: Effective Concentrations of this compound in Different Plant Species and Assays

Plant SpeciesAssayEffective Concentration RangeReference
Arabidopsis thalianaResistance to Pseudomonas syringae pv. tomato DC30001 µM[4]
Arabidopsis thalianaResistance to Turnip Crinkle Virus (TCV)1 µM[4]
Arabidopsis thalianaMAPK Activation (MPK3 & MPK6)1 µM[4]
Arabidopsis thalianaDefense Gene Expression (leaf)1 µM[4]
Arabidopsis thalianaResistance to Heterodera schachtii (cyst nematode)10 nM[3]
Arabidopsis thalianaResistance to Meloidogyne incognita (root-knot nematode)10 nM[3]
Tomato (Solanum lycopersicum)Defense Gene Expression10 nM[3]
Potato (Solanum tuberosum)Defense Gene Expression10 nM[3]
Barley (Hordeum vulgare)Resistance to Blumeria graminis f. sp. hordei0.01 - 1 µM[3]
Wheat (Triticum aestivum)Resistance to Puccinia triticinaDown to 0.01 nM[5]
Maize, Rice, SoybeanBroad-spectrum pathogen resistanceLow nanomolar to low micromolar[5]

Experimental Protocols

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring ROS production in Arabidopsis thaliana leaf discs.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 4 mm biopsy punch or cork borer

  • 96-well white, flat-bottom luminometer plate

  • Luminol (stock solution: 10 mM in DMSO, store at -20°C)

  • Horseradish peroxidase (HRP) (stock solution: 1 mg/mL in ddH₂O, store at -20°C)

  • This compound stock solution

  • ddH₂O (double-distilled water)

  • Microplate luminometer

Procedure:

  • Plant Material Preparation:

    • Using a 4 mm biopsy punch, carefully excise leaf discs from healthy, fully expanded leaves of 4-5 week old Arabidopsis plants. Avoid the midvein.

    • Float the leaf discs, adaxial side up, in a 96-well plate containing 100 µL of ddH₂O per well.

    • Incubate the plate overnight at room temperature in the dark to allow the leaf discs to recover from wounding stress.[9][10]

  • Assay Preparation:

    • On the day of the assay, carefully remove the water from each well using a multichannel pipette.

    • Prepare the assay solution containing 100 µM luminol and 10 µg/mL HRP in ddH₂O.

    • Prepare your this compound working solutions at the desired final concentrations in the assay solution. Include a mock control (assay solution without this compound).

  • Measurement:

    • Add 100 µL of the appropriate this compound working solution or mock control to each well.

    • Immediately place the plate in a microplate luminometer.

    • Measure luminescence every 1-2 minutes for a period of 60-90 minutes.[9][10]

  • Data Analysis:

    • The data is typically presented as relative light units (RLU) over time.

    • The total ROS production can be calculated by integrating the area under the curve.

MAPK Activation Assay (Western Blot)

This protocol describes the detection of phosphorylated MAPKs (e.g., MPK3, MPK6) in plant tissues following this compound treatment.

Materials:

  • Plant tissue (e.g., seedlings, leaf discs)

  • Liquid nitrogen

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (e.g., anti-phospho-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat plant tissue with this compound or a mock control for the desired time (e.g., 10-15 minutes).[4]

    • Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Add ice-cold protein extraction buffer, vortex, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Mix an equal amount of protein from each sample with 2x Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against total MAPK to confirm equal protein loading.

Gene Expression Analysis (qRT-PCR)

This protocol outlines the steps for measuring the expression of defense-related or auxin-related genes in response to this compound treatment.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue at the desired time points after this compound treatment and flash-freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from a defined amount of total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target genes and one or more stably expressed reference genes.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.[11]

Mandatory Visualizations

ascr18_signaling_pathway cluster_canonical Canonical PTI Signaling cluster_non_canonical Non-Canonical Signaling ascr18_c This compound nilr1_c NILR1 ascr18_c->nilr1_c Perception mapk_cascade MAPK Cascade (MPK3/MPK6) nilr1_c->mapk_cascade Activation sa_ja_pathways SA/JA Signaling mapk_cascade->sa_ja_pathways pti_responses PTI Responses (e.g., Defense Gene Expression) sa_ja_pathways->pti_responses ascr18_nc This compound unknown_receptor Unknown Receptor or NILR1-independent ascr18_nc->unknown_receptor auxin_signaling Suppression of Auxin Signaling unknown_receptor->auxin_signaling auxin_genes Downregulation of AUX1, GH3.6, IAA27, SAUR69 auxin_signaling->auxin_genes

Caption: Proposed signaling pathways of this compound in plant immunity.

experimental_workflow start Start: Hypothesis Formulation plant_prep Plant Material Preparation (e.g., Arabidopsis seedlings) start->plant_prep treatment This compound Treatment (Dose-response & Time-course) plant_prep->treatment assay_selection Selection of Immunity Assays treatment->assay_selection ros_assay ROS Burst Assay assay_selection->ros_assay Early Response mapk_assay MAPK Activation Assay assay_selection->mapk_assay Signaling gene_expression Gene Expression Analysis assay_selection->gene_expression Transcriptional Response data_analysis Data Analysis & Interpretation ros_assay->data_analysis mapk_assay->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing this compound efficacy.

troubleshooting_logic start Start: Unexpected Results (No/Weak Response) check_reagents Check this compound Integrity & Concentration start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty check_reagents->reagents_bad No check_protocol Review Experimental Protocol (Application, Timing) reagents_ok->check_protocol replace_reagents Replace/Re-prepare this compound reagents_bad->replace_reagents protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_bad Protocol Error check_protocol->protocol_bad No consider_pathway Consider Alternative Pathway protocol_ok->consider_pathway optimize_protocol Optimize Protocol protocol_bad->optimize_protocol measure_auxin Measure Auxin-related Gene Expression consider_pathway->measure_auxin positive_result Positive Result: Non-canonical Pathway measure_auxin->positive_result Response Detected negative_result Negative Result: Re-evaluate System measure_auxin->negative_result No Response

Caption: Troubleshooting logic for unexpected results in this compound assays.

References

How to control for solvent effects in Ascr#18 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for solvent effects in experiments involving Ascr#18.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

This compound is soluble in Dimethyl sulfoxide (DMSO) at concentrations up to 120 mg/mL (360.98 mM).[1] For aqueous-based biological assays, stock solutions in DMSO are often diluted into saline or buffer. Complex co-solvent systems, such as DMSO with PEG300 and Tween-80, may also be used to improve solubility and delivery in in vivo experiments.[2]

Q2: Why is a solvent control essential in this compound experiments?

Solvents, even at low concentrations, can have biological effects that may confound experimental results. A solvent control, also known as a "vehicle control," is an experimental group treated with the same solvent and concentration used to deliver this compound, but without the compound itself. This allows researchers to distinguish the effects of this compound from any effects caused by the solvent.

Q3: What are the known effects of common solvents on model organisms like C. elegans?

DMSO: Can have significant biological effects. Concentrations above 0.5% (v/v) can perturb pharyngeal pumping.[3] Some studies report that DMSO at 0.5% and 2% can extend the lifespan of C. elegans through genetic pathways involving sir-2.1 and daf-16.[4] However, other work suggests that concentrations up to 0.5% have minimal impact on lifespan, development, fertility, and movement.[5][6] Chronic exposure to 1% DMSO can also lead to morphological disruptions.[7]

Ethanol: The cuticle of C. elegans is permeable to ethanol, meaning the internal concentration can quickly equilibrate with the external environment.[8] Ethanol exposure can delay development and reduce fecundity and lifespan.[9] It produces dose-dependent effects on locomotion, with significant changes observed at concentrations between 100–500 mM.[10]

Q4: How do I select the appropriate final concentration for my solvent in a biological assay?

The final concentration of the solvent should be as low as possible while ensuring the solubility of this compound. For C. elegans assays, it is generally recommended to keep the final DMSO concentration at or below 0.5% to minimize behavioral and physiological effects.[3][5][6] The accepted tolerance for solvents in high-throughput screening (HTS) is typically ≤1% for biochemical assays and ≤0.1% for cell-based assays.[11] Always run a pilot experiment to determine the no-effect concentration of your specific solvent in your assay system.

Troubleshooting Guide

Q1: My vehicle control group shows a significant phenotype compared to the untreated group. What should I do?

This result strongly indicates that the solvent itself is biologically active at the concentration used.

  • Action 1: Lower the Solvent Concentration. Reduce the final solvent concentration in all experimental groups (including the this compound treatment group) to a level where the vehicle control group no longer shows a phenotype. This may require preparing a more concentrated stock of this compound.

  • Action 2: Change the Solvent. If lowering the concentration is not feasible due to solubility issues, consider switching to a more inert solvent. For example, if DMSO is causing pharyngeal pumping defects in C. elegans, ethanol or acetone might be more suitable alternatives for that specific assay.[5]

  • Action 3: Acknowledge and Report. If neither of the above is possible, the solvent effect must be clearly acknowledged, and the results should be interpreted as the effect of this compound in the context of the solvent's effect.

Troubleshooting_Solvent_Effect start Phenotype observed in Vehicle Control? is_significant Is the effect statistically significant compared to untreated? start->is_significant lower_conc Action: Lower solvent concentration in all groups. is_significant->lower_conc  Yes   no_effect No significant solvent effect. Proceed with analysis. is_significant->no_effect  No   change_solvent Action: Switch to a more inert solvent. lower_conc->change_solvent  If not possible  or ineffective   report_effect Acknowledge and report solvent effect. Interpret data with caution. change_solvent->report_effect  If not  possible  

Caption: Troubleshooting logic for addressing unexpected phenotypes in vehicle controls.
Q2: this compound is precipitating out of my working solution. What can I do?

Precipitation indicates that the compound's solubility limit has been exceeded in the final aqueous solution.

  • Action 1: Use Sonication or Gentle Heating. To aid dissolution when making stock solutions, gentle heating (e.g., to 37°C) and sonication can be effective.[1]

  • Action 2: Increase Co-Solvent Concentration. If using a co-solvent system (e.g., DMSO in saline), you may need to increase the percentage of the organic solvent. However, you must validate that the new, higher concentration does not cause a biological effect by running a new vehicle control.

  • Action 3: Prepare Freshly. Prepare working solutions immediately before use. This compound may be less stable or prone to precipitation in aqueous solutions over time.[2]

Q3: My results are inconsistent between experimental replicates. Could the solvent be the cause?

Yes, variability in solvent preparation can lead to inconsistent results.

  • Action 1: Standardize Solvent Handling. Ensure that the same source and grade of solvent are used for all experiments. Prepare a large batch of the vehicle control solution to be used across all replicates of an experiment.

  • Action 2: Verify Pipetting Accuracy. When making serial dilutions from a concentrated stock, small errors in pipetting the solvent can lead to significant differences in the final concentration of both the solvent and this compound. Calibrate pipettes regularly.

  • Action 3: Control for Evaporation. Organic solvents can evaporate, which concentrates both the stock solution and the final assay solution. Keep tubes and plates covered whenever possible.

Data Presentation: Solvent Properties and Recommendations

Table 1: Properties of Common Solvents for this compound Experiments
SolventMolecular Weight ( g/mol )Boiling Point (°C)Key Properties
DMSO 78.13189Aprotic, highly polar, dissolves both polar and nonpolar compounds.[5]
Ethanol 46.0778.37Protic, polar, volatile. Can have direct effects on the nervous system.[10]
Water / Saline 18.02100The most biologically compatible solvent, but this compound has poor solubility in it alone.
Table 2: Recommended Maximum Solvent Concentrations for C. elegans Bioassays
SolventMax Recommended Conc. (v/v)Assay Type / EndpointReference
DMSO ≤ 0.5%General physiology, development, lifespan[5][6]
DMSO < 0.5%Pharyngeal Pumping[3]
Ethanol < 0.2% (<100 mM)Locomotion, behavior[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Vehicle Control

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and the corresponding vehicle control.

Materials:

  • This compound (M.Wt: 332.43 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound Stock (10 mM):

    • Weigh out 1 mg of this compound powder.

    • Add 300.8 µL of DMSO to the tube.

    • Vortex thoroughly. If needed, sonicate or warm gently to 37°C to ensure complete dissolution.[1]

  • Vehicle Control Stock:

    • Prepare a tube containing only the same DMSO used for the this compound stock.

  • Storage:

    • Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Implementing Solvent Controls in a Bioassay

This protocol provides a general workflow for including proper controls in an this compound experiment.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Ascr_stock Prepare this compound Stock (e.g., 10 mM in DMSO) treatment Group 3: this compound Treatment (Add this compound Stock) Ascr_stock->treatment Solvent_stock Prepare Vehicle Stock (100% DMSO) vehicle Group 2: Vehicle Control (Add Vehicle Stock to match final solvent concentration) Solvent_stock->vehicle untreated Group 1: Untreated (Add buffer/media only) compare1 Compare Vehicle (2) vs. Untreated (1) vehicle->compare1 compare2 Compare Treatment (3) vs. Vehicle (2) vehicle->compare2 treatment->compare2 conclusion Isolate the specific effect of this compound compare1->conclusion  Identifies  solvent effect compare2->conclusion  Identifies  compound effect

Caption: Experimental workflow demonstrating the proper use of a vehicle control group.

Procedure:

  • Determine Final Concentrations: Decide on the final concentration of this compound and the corresponding final concentration of the solvent (e.g., 10 µM this compound with 0.1% DMSO).

  • Set Up Experimental Groups: Prepare three distinct groups:

    • Untreated Control: Organisms or cells in their standard buffer or media.

    • Vehicle Control: Organisms or cells treated with the solvent at the same final concentration as the treatment group.

    • This compound Treatment: Organisms or cells treated with this compound dissolved in the solvent.

  • Execution: Add the appropriate solutions to each group. For example, to achieve a final concentration of 0.1% DMSO in 1 mL total volume, add 1 µL of the 100% DMSO stock to the Vehicle Control group and 1 µL of the 10 mM this compound/DMSO stock to the Treatment group.

  • Data Analysis:

    • First, compare the results of the Vehicle Control to the Untreated Control . Any significant difference reveals a solvent-induced effect.

    • Next, compare the results of the This compound Treatment to the Vehicle Control . This comparison isolates the specific effect of this compound, as any background effect from the solvent is accounted for.

This compound Signaling in Plants

In plants, this compound is recognized as a Nematode-Associated Molecular Pattern (NAMP) that can trigger plant defense responses.[12] It is perceived by the leucine-rich repeat receptor NILR1.[13] Interestingly, the downstream signaling differs from typical pattern-triggered immunity, as it involves the strong regulation of auxin transport and signaling genes rather than classical defense genes.[12][13] This modulation of auxin signaling is a key part of the defense mechanism against nematodes.[13]

Ascr18_Signaling_Plant ascr18 This compound (Nematode Pheromone) receptor NILR1 Receptor ascr18->receptor  Perception   signaling Downstream Signaling Cascade receptor->signaling auxin Modulation of Auxin Transport & Signaling Genes (e.g., AUX1 downregulation) signaling->auxin defense Enhanced Plant Defense & Nematode Resistance auxin->defense

Caption: Simplified signaling pathway of this compound in plants.

References

Ascr#18 activity in different soil types and growth media.

Author: BenchChem Technical Support Team. Date: November 2025

Ascr#18 Technical Support Center

Welcome, researchers and scientists. This guide is designed to provide comprehensive technical support for experiments involving this compound, a nematode-derived ascaroside that functions as a potent elicitor of plant immune responses. Here you will find frequently asked questions, troubleshooting guides, data summaries, and detailed protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary modes of action in plants?

A1: this compound is a nematode-associated molecular pattern (NAMP), a signaling molecule secreted by plant-parasitic nematodes.[1][2] Plants recognize this compound to activate their immune systems. It confers broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and other nematodes.[1][3]

This compound functions through at least two distinct signaling pathways:

  • Classical Pattern-Triggered Immunity (PTI): this compound perception can lead to the activation of mitogen-activated protein kinases (MAPKs) and induce defense signaling pathways mediated by salicylic acid (SA) and jasmonic acid (JA).[2][4]

  • Auxin Signaling Repression: More recent findings show this compound can trigger a non-canonical immune response by downregulating auxin transport and signaling genes (e.g., AUX1, IAA27).[1][5] This suppression hinders the development of nematode feeding sites and enhances resistance without inducing a reactive oxygen species (ROS) burst, a typical hallmark of PTI.[1][5] This pathway has been shown to be independent of the known receptor NILR1.[1][5][6]

Q2: What is the optimal concentration of this compound for experiments?

A2: The optimal concentration is highly dependent on the plant species, the pathogen, and the experimental setup. There is no single universal concentration.

  • For reducing nematode infection in Arabidopsis roots, 10 nM this compound was found to be highly effective, whereas higher concentrations were less so.[7]

  • For inducing resistance against leaf pathogens like Pseudomonas syringae in Arabidopsis, 1 µM was optimal.[7]

  • In barley, concentrations from 0.01 to 1 µM increased resistance to fungal pathogens.[7]

  • In wheat, concentrations as low as 0.01 nM were effective at reducing leaf rust.[8][9][10] It is critical to perform a dose-response analysis for your specific system to determine the most effective concentration.

Q3: How does this compound activity differ between soil and synthetic growth media?

A3: Most published research on this compound has been conducted in sterile, controlled environments like agar plates, hydroponics, or liquid culture rather than non-sterile soil.

  • In Growth Media: The concentration and stability of this compound are well-controlled, allowing for reproducible results.

  • In Soil: The activity and stability of this compound are likely influenced by a range of factors that are not present in synthetic media. These include:

    • Microbial Degradation: Soil microbiomes are complex and may contain microorganisms that can metabolize or degrade ascarosides.[11][12]

    • Adsorption: this compound may bind to soil particles, particularly organic matter and clays, which could reduce its bioavailability to plant roots.[13]

    • Physicochemical Properties: Soil pH, moisture, and temperature can affect the chemical stability and degradation rate of organic molecules like this compound.[13] Due to these complexities, the effective concentration and persistence of this compound in a specific soil type must be determined empirically.

Q4: I am not observing a classic PTI response (e.g., ROS burst) after this compound treatment. Is my experiment failing?

A4: Not necessarily. Recent research has revealed that this compound can induce a potent, non-canonical defense response characterized by the suppression of auxin signaling.[1][5] This pathway effectively increases resistance to nematodes but does not trigger some hallmark PTI responses, such as a ROS burst or defense-related growth inhibition.[1][5] If your goal is to measure resistance to pathogens, the absence of a ROS burst does not mean the treatment was ineffective. Consider analyzing auxin-related gene expression or directly measuring pathogen resistance.

Q5: How should I prepare and store this compound solutions?

A5: Proper handling is crucial for maintaining the activity of this compound.

  • Solvents: Pure this compound is typically dissolved in ethanol or DMSO to create a stock solution.[14]

  • Storage: Stock solutions should be stored sealed and protected from light at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Working Solutions: For experiments, the stock solution is diluted into an aqueous buffer or growth medium.[14] If using a solvent like ethanol, ensure the final concentration in the working solution is low and that a solvent-only control is included in the experimental design.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Biological Activity Observed 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Dose-response is critical; concentrations can be inhibitory if too high.[7] 3. Suboptimal Timing: Application must precede pathogen challenge (e.g., 24-48 hours prior).[4][7] 4. Solvent Issues: High concentrations of DMSO or ethanol can be phytotoxic.1. Use a fresh aliquot or newly prepared stock solution of this compound. Confirm purity if possible. 2. Perform a dose-response curve with a wide range of concentrations (e.g., 0.01 nM to 10 µM).[7][8] 3. Optimize the pre-treatment incubation time for your specific plant-pathogen system. 4. Ensure the final solvent concentration is minimal and run a solvent-only control to check for toxicity.
High Variability Between Replicates 1. Inconsistent Application: Uneven spraying or root drenching. 2. Biological Variation: Natural differences in plant age, health, or developmental stage. 3. Edge Effects: Plants at the edge of trays or plates experience different environmental conditions.1. Standardize the application method. For liquid media, ensure thorough mixing. For sprays, ensure complete and even coverage. 2. Use developmentally synchronized and healthy plants. Increase the number of biological replicates (n). 3. Randomize the placement of treatment groups and avoid using plants from the outermost edges of containers.
Unexpected Phytotoxicity or Off-Target Effects 1. High Solvent Concentration: As noted above, the solvent used for the stock solution may be toxic at high levels. 2. Contaminated this compound Sample: Impurities from synthesis may have biological activity.1. Lower the final concentration of the organic solvent in the working solution. Always include a solvent control. 2. Verify the purity of the this compound sample using analytical methods if possible, or source from a reputable supplier.
Reduced Efficacy in Non-Sterile Soil/Media 1. Microbial Degradation: The soil microbiome can break down ascarosides.[11] 2. Binding to Soil Matrix: this compound may be adsorbed by organic matter or clay, reducing its availability.[13] 3. pH Incompatibility: Soil pH may affect the stability of this compound.[12][13]1. Consider a higher initial concentration or more frequent applications. Co-application with formulations that protect the molecule may be necessary. 2. Test efficacy in soils with varying levels of organic matter and clay content to understand these interactions. 3. Measure soil pH and test the stability of this compound in buffered solutions at relevant pH values in the lab.

Data Presentation: Summary Tables

Table 1: Effective Concentrations of this compound in Different Plant-Pathogen Systems

Plant SpeciesPathogenEffective this compound Concentration(s)Method of ApplicationReference(s)
Arabidopsis thalianaPseudomonas syringae1 µMRoot Treatment[7]
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µMRoot Treatment[7]
Arabidopsis thalianaHeterodera schachtii (cyst nematode)1 nM - 1 µMRoot Treatment[1]
Arabidopsis thalianaMeloidogyne incognita (root-knot nematode)10 nMRoot Treatment[7]
Tomato (Solanum lycopersicum)Phytophthora infestans1 µMRoot Treatment[7]
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordei0.01 - 1 µMFoliar Spray[7]
Wheat (Triticum aestivum)Puccinia triticina (leaf rust)0.01 nM - 1 µMFoliar Spray[8][10]
Soybean (Glycine max)Soybean Mosaic Virus (SMV)10 µMFoliar Spray[4]

Table 2: Key Genes Modulated by this compound Treatment in Arabidopsis thaliana

Gene NameGene FunctionRegulation by this compoundSignaling PathwayReference(s)
PR-1Pathogenesis-Related 1 (SA marker)UpregulatedPTI / SA Signaling[2]
PDF1.2Plant Defensin 1.2 (JA marker)UpregulatedPTI / JA Signaling[2]
AUX1Auxin Influx CarrierDownregulatedAuxin Signaling Repression[1][5][15]
IAA27Auxin-Responsive ProteinDownregulatedAuxin Signaling Repression[1][5][15]
SAUR69Small Auxin Up RNA 69DownregulatedAuxin Signaling Repression[1][5][15]
GH3.6Auxin-Responsive GH3 familyDownregulatedAuxin Signaling Repression[1][6]

Mandatory Visualizations: Signaling Pathways and Workflows

Ascr18_Signaling cluster_PTI Canonical PTI Pathway cluster_Auxin Auxin Repression Pathway NILR1 NILR1 Receptor MAPK MAPK Cascade NILR1->MAPK SA_JA SA/JA Signaling MAPK->SA_JA Defense_Genes_PTI Defense Gene Expression (e.g., PR-1) SA_JA->Defense_Genes_PTI Immunity_PTI Pathogen Resistance Defense_Genes_PTI->Immunity_PTI Unknown_Receptor Unknown Receptor (NILR1-Independent) Auxin_Repression Repression of Auxin Signaling Genes (e.g., AUX1, IAA27) Unknown_Receptor->Auxin_Repression Feeding_Site Inhibition of Nematode Feeding Site Development Auxin_Repression->Feeding_Site Immunity_Auxin Pathogen Resistance Feeding_Site->Immunity_Auxin ascr18 This compound (NAMP Signal) ascr18->NILR1 ascr18->Unknown_Receptor

Caption: Dual signaling pathways of this compound-induced plant immunity.

Ascr18_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare this compound Stock & Working Solutions B 2. Treat Plants (e.g., root drench, foliar spray) A->B C 3. Incubate (e.g., 24-48 hours) B->C D 4. Inoculate with Pathogen C->D E 5. Incubate (Disease Development Period) D->E F 6. Data Collection (e.g., Lesion size, CFU count, Nematode count, RNA extraction) E->F G 7. Analyze & Interpret Results F->G

Caption: General experimental workflow for testing this compound efficacy.

Detailed Experimental Protocols

Protocol 1: Plant Immune Response Activation (Leaf Infiltration)

This protocol is adapted from methods used to assess classical PTI responses.[2]

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

  • Solution Preparation: Prepare a 1 µM working solution of this compound in sterile water. Include a mock control solution (e.g., sterile water with the same final concentration of solvent used for the this compound stock).

  • Infiltration: Using a 1 mL needleless syringe, gently infiltrate the abaxial side of fully expanded leaves with either the this compound solution or the mock solution.

  • Sample Collection: At various time points post-infiltration (e.g., 10 min, 15 min, 6h, 24h), collect the infiltrated leaves and immediately freeze them in liquid nitrogen.

  • Analysis:

    • MAPK Activation (10-15 min): Extract total protein and perform a western blot using an antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

    • Gene Expression (6-24h): Extract total RNA and perform qRT-PCR to measure the transcript levels of defense marker genes like PR-1 and PDF1.2.[2]

Protocol 2: Nematode Infection Resistance Assay

This protocol is for assessing this compound's ability to confer resistance to cyst nematodes.[1]

  • Plant Growth: Grow Arabidopsis thaliana (Col-0) seedlings on a sterile growth medium (e.g., Knop medium) for 12 days.

  • This compound Treatment: Prepare this compound solutions at desired concentrations (e.g., 1 nM, 10 nM, 1 µM) and a mock control in sterile water. Add the solution to the growth medium of the 12-day-old seedlings.

  • Incubation: Allow plants to grow in the presence of this compound for at least 24 hours.

  • Nematode Inoculation: Inoculate each seedling with 60-70 freshly hatched, surface-sterilized Heterodera schachtii second-stage juveniles (J2s).

  • Data Collection:

    • At 12 days post-inoculation (dpi), count the number of male and female nematodes on the roots of each plant using a stereomicroscope.

    • At 14 dpi, measure the size of the females and their associated syncytia (feeding sites) using imaging software.

  • Statistical Analysis: Compare the nematode counts and sizes between mock-treated and this compound-treated plants using appropriate statistical tests (e.g., ANOVA followed by Tukey's post-hoc test).[1]

Protocol 3: Gene Expression Analysis of Auxin-Related Genes

This protocol is designed to verify the auxin-suppression mode of action.[1]

  • Plant Growth and Treatment: Follow steps 1-3 from Protocol 2.

  • Sample Collection: 6 hours after this compound treatment (before nematode inoculation), harvest the roots from a subset of plants and immediately freeze them in liquid nitrogen. For studies on infected tissue, collect infected root segments at 3 dpi.[1][15]

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from the root tissue using a suitable kit. Synthesize first-strand cDNA from the RNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for auxin signaling and transport genes (AUX1, IAA27, SAUR69, GH3.6). Use a stable reference gene (e.g., UBQ10) for normalization.[1][6]

  • Analysis: Calculate the relative fold change in gene expression in this compound-treated samples compared to mock-treated samples. A significant downregulation of these genes would support the auxin-suppression defense mechanism.[1]

References

Validation & Comparative

A Comparative Analysis of Ascr#18's Efficacy in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

Ascr#18, a conserved ascaroside produced by a wide range of plant-parasitic nematodes, has emerged as a potent elicitor of plant defense responses.[1][2] This guide provides a comparative overview of the efficacy of this compound in enhancing plant resistance to various pathogens, supported by experimental data. While research has extensively focused on this compound, comparative quantitative data for other ascarosides in plant defense remains limited.

Quantitative Efficacy of this compound

The following table summarizes the quantitative data from various studies on the efficacy of this compound in reducing pathogen infection in different plant species.

Host PlantPathogenThis compound ConcentrationEfficacyReference
Arabidopsis thalianaHeterodera schachtii (Cyst Nematode)0.001 µMSignificant reduction in the number of female and total nematodes.[1]
0.01 µMSignificant reduction in the number of female and total nematodes.[1]
1 µMSignificant reduction in the number of female and total nematodes.[1]
Meloidogyne incognita (Root-Knot Nematode)10 nMSignificant reduction in nematode infection.[2]
Pseudomonas syringae pv. tomato DC30001 µMSignificant reduction in bacterial growth.[3]
Triticum aestivum (Wheat)Puccinia triticina (Leaf Rust Fungus)1 µM70-81% reduction in rust pustules.[4]
0.01 nM - 10 µMEffective concentration range for reducing rust pustules.[4]

This compound Signaling Pathway in Plants

This compound triggers a multi-faceted immune response in plants. It is recognized by the leucine-rich repeat receptor-like kinase NILR1, initiating a signaling cascade that leads to broad-spectrum pathogen resistance.[5][6] Recent studies have also uncovered a novel defense mechanism involving the suppression of auxin signaling, which can occur independently of NILR1.[1][7]

ascr18_signaling_pathway cluster_extra Extracellular cluster_intra Intracellular cluster_nilr1 NILR1-Mediated Pathway cluster_auxin Auxin Suppression Pathway Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 Binds to Suppression Suppression of Auxin Transport & Signaling Ascr18->Suppression Induces PTI Pattern-Triggered Immunity (PTI) NILR1->PTI Resistance Broad-Spectrum Pathogen Resistance PTI->Resistance Auxin Auxin Signaling (e.g., AUX1, IAA27) Auxin->Suppression Nematode_Susceptibility Reduced Nematode Susceptibility Suppression->Nematode_Susceptibility

Caption: this compound signaling pathways in plant defense.

Experimental Protocols

The following are summaries of the methodologies used in the key experiments cited above.

Nematode Infection Assay (Heterodera schachtii on Arabidopsis thaliana)
  • Plant Growth: Arabidopsis thaliana Col-0 seeds were surface-sterilized and grown on a sterile medium.

  • This compound Treatment: 12-day-old seedlings were pre-treated with various concentrations of this compound (0.001, 0.01, and 1 µM) or sterile water (as a mock control) for 24 hours prior to inoculation.[1]

  • Inoculation: Each seedling was inoculated with infective second-stage juveniles (J2s) of H. schachtii.

  • Quantification: The number of female and total nematodes (males and females) per plant was counted at 12 days post-inoculation (dpi) using a stereomicroscope.[1] The size of the females and their associated syncytia (feeding sites) were measured at 14 dpi.[1]

Fungal Infection Assay (Puccinia triticina on Wheat)
  • Plant Growth: Wheat seedlings of various genotypes were grown under controlled conditions.

  • This compound Treatment: Leaves of the wheat seedlings were sprayed with a solution of this compound (at concentrations ranging from 0.01 nM to 10 µM) or a mock solution 24 hours before inoculation.[4]

  • Inoculation: The treated leaves were inoculated with uredospores of the leaf rust fungus Puccinia triticina.

  • Quantification: The number of rust pustules on the leaves was counted to determine the level of infection and the efficacy of the this compound treatment.[4]

Bacterial Growth Assay (Pseudomonas syringae on Arabidopsis thaliana)
  • Plant Growth and Treatment: Roots of Arabidopsis thaliana plants were pre-treated with 1 µM this compound for 24 hours.

  • Inoculation: The leaves of the treated plants were then inoculated with a virulent strain of Pseudomonas syringae pv. tomato DC3000.

  • Quantification: Bacterial growth within the leaves was assayed at 3 days post-inoculation to determine the effect of the this compound pre-treatment on bacterial proliferation.[3]

Conclusion

The available data strongly supports the efficacy of this compound as a broad-spectrum elicitor of plant defense. Its ability to confer resistance against nematodes, fungi, and bacteria at low concentrations makes it a promising candidate for the development of novel plant protection strategies. The elucidation of its signaling pathways, including the recently discovered suppression of auxin signaling, provides valuable insights for future research and application. However, to fully understand the comparative efficacy of different ascarosides, further quantitative studies on other members of this chemical family in the context of plant immunity are crucial.

References

A Comparative Analysis of Plant Immune Responses to ascr#18 and flg22

Author: BenchChem Technical Support Team. Date: November 2025

Ascr#18 and flg22 are well-characterized elicitors of plant immune responses, yet they trigger distinct signaling pathways and physiological outcomes. This guide provides a detailed comparison of their effects, supported by experimental data, to aid researchers in understanding and utilizing these molecules in plant science and drug development.

Ascaroside#18 (this compound) is a nematode-associated molecular pattern (NAMP) that activates a non-canonical immune response, providing broad-spectrum resistance to a variety of pathogens.[1][2] In contrast, flg22, a 22-amino acid peptide from the conserved domain of bacterial flagellin, acts as a potent pathogen-associated molecular pattern (PAMP) that initiates the classical pattern-triggered immunity (PTI) pathway.[3][4] Understanding the differential responses to these elicitors is crucial for developing novel strategies to enhance plant resilience.

Quantitative Comparison of Immune Responses

The plant's response to this compound and flg22 varies significantly in key immunity markers, most notably in the production of reactive oxygen species (ROS) and the impact on plant growth.

Immune Response MarkerThis compoundflg22Reference
Receptor NILR1 (NEMATODE-INDUCED LRR-RLK1)FLS2 (FLAGELLIN SENSING 2) / BAK1[5][6],[3][7]
ROS Burst No significant ROS burst observed.Triggers a typical, rapid, and strong ROS burst.[1][8]
Seedling Growth Inhibition No significant impact on seedling growth or fresh weight.Causes a drastic reduction in seedling growth and fresh weight.[1][8]
Primary Signaling Mechanism Repression of auxin transport and signaling genes.Activation of MAP kinase cascades and transcriptional reprogramming.[1][5],[3][9]
Defense Gene Activation Does not significantly alter classical defense gene expression.Induces a wide range of pathogen-responsive genes.[1][5],[3]
Pathogen Resistance Confers broad-spectrum resistance to nematodes, viruses, bacteria, fungi, and oomycetes.Induces resistance, particularly against bacterial pathogens.[2][10],[3]

Signaling Pathways: A Tale of Two Receptors

The divergent immune responses elicited by this compound and flg22 stem from their perception by different cell surface receptors, leading to the activation of distinct downstream signaling cascades.

ascr18_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus ascr18 This compound NILR1 NILR1 ascr18->NILR1 Perception AuxinSignaling Repression of Auxin Transport & Signaling Genes NILR1->AuxinSignaling Downstream Signaling (NILR1-independent effects on auxin also reported) Immunity Enhanced Pathogen Resistance AuxinSignaling->Immunity

This compound Signaling Pathway

The perception of this compound by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1 initiates an immune response characterized by the suppression of auxin signaling.[1][5][6] This unique mechanism enhances resistance without the typical fitness costs associated with classical PTI, such as growth inhibition.[1] Interestingly, some studies suggest that the downregulation of auxin-related genes by this compound can occur independently of NILR1, indicating a more complex regulatory network.[1][5]

flg22_pathway cluster_extracellular_flg22 Extracellular Space cluster_membrane_flg22 Plasma Membrane cluster_cytoplasm_flg22 Cytoplasm / Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization MAPK MAP Kinase Cascade BAK1->MAPK ROS ROS Burst BAK1->ROS GeneExpression Transcriptional Reprogramming MAPK->GeneExpression PTI Pattern-Triggered Immunity (PTI) ROS->PTI GeneExpression->PTI

flg22 Signaling Pathway

The binding of flg22 to FLS2 triggers the recruitment of the co-receptor BAK1, leading to the formation of an active signaling complex.[7][9][11] This initiates a cascade of downstream events, including a rapid and robust ROS burst, the activation of mitogen-activated protein (MAP) kinase pathways, and extensive transcriptional reprogramming, culminating in the establishment of PTI.[3][9][11]

Experimental Protocols

The following are outlines of the key experimental procedures used to differentiate the immune responses to this compound and flg22.

Reactive Oxygen Species (ROS) Burst Assay

This assay quantifies the production of ROS, a hallmark of classical PTI.

ros_workflow A Leaf Disc Preparation B Incubation in Water Overnight A->B C Transfer to Assay Plate with Luminol & HRP B->C D Addition of Elicitor (this compound or flg22) C->D E Luminescence Measurement D->E F Data Analysis (RLU over time) E->F

ROS Burst Assay Workflow
  • Plant Material: Leaf discs are excised from mature plant leaves (e.g., Arabidopsis thaliana).

  • Incubation: The leaf discs are floated on sterile water in a multi-well plate and incubated overnight in the dark to reduce wounding-induced ROS.

  • Assay Preparation: The water is replaced with an assay solution containing luminol and horseradish peroxidase (HRP).

  • Elicitation: A solution of this compound, flg22, or a mock control is added to the wells.

  • Measurement: Luminescence, reported as Relative Light Units (RLU), is measured immediately and continuously for a defined period (e.g., 90 minutes) using a plate reader.[1][8]

  • Data Analysis: The total RLU over the measurement period is calculated to quantify the total ROS production.[1][8]

Seedling Growth Inhibition Assay

This assay assesses the trade-off between plant growth and defense activation.

growth_inhibition_workflow A Seedling Germination & Initial Growth B Transfer to Liquid Media with Elicitor A->B C Incubation under Controlled Conditions B->C D Fresh Weight Measurement C->D E Statistical Analysis D->E

References

A Comparative Guide to Ascr#18, Salicylic Acid, and Jasmonic Acid Signaling Pathways in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways initiated by the nematode-derived ascaroside #18 (ascr#18) and the canonical plant defense phytohormones, salicylic acid (SA) and jasmonic acid (JA). The information presented is supported by experimental data to aid in the understanding and potential application of these signaling molecules in crop protection and drug development.

Executive Summary

Plants have evolved sophisticated immune systems to defend against a wide array of pathogens. Central to this are signaling molecules that trigger downstream defense responses. Salicylic acid (SA) and jasmonic acid (JA) are well-established phytohormones that primarily mediate resistance against biotrophic and necrotrophic pathogens, respectively. Recently, ascaroside #18 (this compound), a nematode-derived pheromone, has emerged as a potent elicitor of plant immunity, activating broad-spectrum resistance. This guide dissects the signaling cascades of these three molecules, presenting a comparative analysis of their mechanisms, downstream effects, and the experimental evidence supporting our current understanding. A notable feature of this compound is its dual mechanism of action: activating classical defense pathways and suppressing auxin signaling, a pathway often hijacked by pathogens.

Signaling Pathways: A Visual Comparison

The signaling pathways of this compound, salicylic acid, and jasmonic acid are initiated by distinct receptors and culminate in the activation of specific transcription factors and defense-related genes.

ascr18_signaling cluster_ascr18 This compound Signaling This compound This compound NILR1 NILR1 This compound->NILR1 binds Auxin_suppression Auxin Signaling Suppression This compound->Auxin_suppression NILR1-independent MAPK_cascade MAPK Cascade (MPK3/MPK6) NILR1->MAPK_cascade activates WRKYs WRKY TFs MAPK_cascade->WRKYs activates SA_pathway Salicylic Acid Pathway WRKYs->SA_pathway JA_pathway Jasmonic Acid Pathway WRKYs->JA_pathway Defense_genes Defense Gene Expression SA_pathway->Defense_genes JA_pathway->Defense_genes Auxin_suppression->Defense_genes enhances

Caption: this compound signaling pathway in plants.

sa_signaling cluster_sa Salicylic Acid (SA) Signaling SA SA NPR3_NPR4 NPR3/NPR4 (Receptors) SA->NPR3_NPR4 binds NPR1_oligomer NPR1 (Oligomer) in Cytosol SA->NPR1_oligomer induces monomerization NPR3_NPR4->NPR1_oligomer represses NPR1_monomer NPR1 (Monomer) in Nucleus NPR1_oligomer->NPR1_monomer translocates TGA_TFs TGA TFs NPR1_monomer->TGA_TFs activates PR_genes Pathogenesis-Related (PR) Gene Expression TGA_TFs->PR_genes induces

Caption: Salicylic acid (SA) signaling pathway.

ja_signaling cluster_ja Jasmonic Acid (JA) Signaling JA_Ile JA-Isoleucine COI1 COI1 (F-box protein) JA_Ile->COI1 promotes binding to JAZ JAZ Repressors COI1->JAZ targets for degradation MYC2 MYC2 (TF) JAZ->MYC2 represses JA_responsive_genes JA-Responsive Gene Expression (e.g., VSP, PDF1.2) MYC2->JA_responsive_genes induces

Caption: Jasmonic acid (JA) signaling pathway.

Quantitative Comparison of Pathway Activation

The activation of these signaling pathways leads to the differential expression of marker genes. The following tables summarize quantitative data from various studies, highlighting the magnitude of these responses. Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Induction of Defense-Related Marker Genes by this compound

Plant SpeciesMarker GeneTreatmentFold Change (vs. Mock)Reference
Arabidopsis thalianaPR-1 (SA marker)1 µM this compound (leaf infiltration)~2.5[1]
Arabidopsis thalianaPDF1.2 (JA marker)1 µM this compound (leaf infiltration)~3.0[1]
Arabidopsis thalianaFRK1 (PTI marker)1 µM this compound (root treatment)~4.0[1]

Table 2: Induction of Defense-Related Marker Genes by Salicylic Acid

Plant SpeciesMarker GeneTreatmentFold Change (vs. Mock)Reference
Arabidopsis thalianaPR-11 mM SA>1000[2]
Brassica napusPR-1Verticillium longisporum infection~12 (log2 fold change)[3]
Vitis viniferaPR1SA treatment1.16 - 1.97[4]

Table 3: Induction of Defense-Related Marker Genes by Jasmonic Acid

Plant SpeciesMarker GeneTreatmentFold Change (vs. Mock)Reference
Arabidopsis thalianaPDF1.2Alternaria brassicicola infectionSignificant induction[5]
Arabidopsis thalianaVSP2Methyl JasmonateSignificant induction[1]
Brassica napusPDF1.2Verticillium longisporum infection~6 (log2 fold change)[3]

Table 4: Downregulation of Auxin-Related Genes by this compound

Plant SpeciesMarker GeneTreatmentFold Change (vs. Mock)Reference
Arabidopsis thalianaAUX1This compound~ -1.5[6]
Arabidopsis thalianaGH3.6This compound~ -1.7[6]
Arabidopsis thalianaIAA27This compound~ -2.0[6]
Arabidopsis thalianaSAUR69This compound~ -2.5[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to study these signaling pathways.

MAPK Activation Assay

This protocol is adapted from established methods for detecting Mitogen-Activated Protein Kinase (MAPK) activation in Arabidopsis thaliana seedlings upon elicitor treatment.[6][7][8]

mapk_workflow start Start seedling_growth Grow Arabidopsis seedlings in liquid culture start->seedling_growth treatment Treat with elicitor (this compound, SA, or JA) seedling_growth->treatment harvest Harvest and freeze in liquid nitrogen treatment->harvest protein_extraction Extract total proteins harvest->protein_extraction western_blot Western Blot with anti-pMAPK antibody protein_extraction->western_blot detection Detect phosphorylated MAPKs (MPK3/MPK6) western_blot->detection end End detection->end

Caption: Experimental workflow for MAPK activation assay.

Protocol:

  • Plant Material: Grow Arabidopsis thaliana (Col-0) seedlings in liquid Murashige and Skoog (MS) medium for 10-12 days.

  • Elicitor Treatment: Treat seedlings with the desired concentration of this compound, SA, or JA for various time points (e.g., 0, 5, 15, 30 minutes). A mock treatment (solvent control) should be included.

  • Harvesting: Quickly blot the seedlings dry and flash-freeze in liquid nitrogen.

  • Protein Extraction: Grind frozen tissue to a fine powder and extract total proteins using a buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a Bradford or BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Increased signal in elicitor-treated samples compared to the mock control indicates MAPK activation.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression of defense-related genes using Reverse Transcription Quantitative PCR (RT-qPCR).[9][10]

Protocol:

  • Plant Material and Treatment: Grow plants under controlled conditions and apply elicitor treatments as described for the MAPK assay. Harvest leaf or root tissue at desired time points and flash-freeze.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a TRIzol-based method.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., PR-1, PDF1.2) and a reference gene (e.g., ACTIN2, UBQ10), and a SYBR Green-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Quantification of Salicylic Acid and Jasmonic Acid by LC-MS/MS

This protocol provides a method for the simultaneous quantification of SA and JA in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol:

  • Sample Preparation:

    • Homogenize frozen plant tissue in a pre-chilled extraction solvent (e.g., methanol/water/acetic acid).

    • Include internal standards (e.g., deuterated SA and JA) for accurate quantification.

  • Extraction:

    • Centrifuge the homogenate and collect the supernatant.

    • The extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Inject the purified extract into an LC-MS/MS system.

    • Separate the phytohormones using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

    • Detect and quantify SA and JA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Generate a standard curve using known concentrations of SA and JA to quantify the endogenous levels in the plant samples.

Crosstalk and Unique Features

The interaction between these signaling pathways is complex and crucial for an appropriate defense response.

  • This compound as a Broad-Spectrum Elicitor: this compound has been shown to induce resistance against a wide range of pathogens, including viruses, bacteria, fungi, and nematodes.[11][12] This is likely due to its ability to activate both SA and JA signaling pathways.

  • SA-JA Antagonism: A well-documented interaction is the mutual antagonism between the SA and JA pathways.[1] This allows the plant to prioritize its defense strategy against either biotrophic or necrotrophic pathogens.

  • This compound-Mediated Auxin Suppression: A unique feature of this compound signaling is the suppression of auxin transport and signaling genes.[7] This is significant as many pathogens manipulate auxin signaling to promote their virulence. This auxin suppression appears to be independent of the NILR1 receptor, suggesting a bifurcated signaling pathway for this compound.[6][7]

Conclusion

This compound, salicylic acid, and jasmonic acid are key players in the plant immune signaling network. While SA and JA have well-defined roles in defense against specific types of pathogens, this compound is emerging as a broad-spectrum elicitor with a unique dual mode of action. The ability of this compound to not only activate canonical defense pathways but also to suppress auxin signaling presents exciting opportunities for the development of novel crop protection strategies. Further research into the molecular mechanisms of this compound perception and signaling, particularly the NILR1-independent auxin suppression, will be critical for harnessing its full potential in agriculture and beyond.

References

A Comparative Guide to the Cross-talk between Ascr#18 and Other Plant Defense Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathway of ascaroside#18 (Ascr#18) and its cross-talk with the well-established plant defense signaling pathways: salicylic acid (SA), jasmonic acid (JA), ethylene (ET), and the recently discovered interaction with the auxin pathway. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades to facilitate a deeper understanding of this compound's role in plant immunity.

Introduction to this compound Signaling

Ascaroside#18 is a nematode-derived signaling molecule, classified as a Nematode-Associated Molecular Pattern (NAMP), that has been shown to elicit immune responses in a variety of plant species[1]. Perception of this compound by the plant cell surface receptor, the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1, can trigger Pattern-Triggered Immunity (PTI)[1][2]. This canonical signaling pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically MPK3 and MPK6, leading to the expression of defense-related genes[3][4]. However, recent evidence has revealed a novel, non-canonical signaling pathway that is independent of NILR1 and is characterized by the suppression of auxin signaling[2][5].

Cross-talk with Major Plant Defense Pathways

This compound signaling does not operate in isolation. It exhibits significant cross-talk with other hormone-mediated defense pathways, leading to a complex and nuanced immune response.

Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

This compound treatment has been consistently shown to induce both the SA and JA signaling pathways, which are traditionally associated with defense against biotrophic and necrotrophic pathogens, respectively. This dual induction suggests that this compound can prime the plant for a broad-spectrum defense response.

Quantitative Data Summary: this compound Induction of SA and JA Marker Genes

The following table summarizes the fold change in the expression of the SA-responsive gene Pathogenesis-Related Protein 1 (PR-1) and the JA-responsive gene Plant Defensin 1.2 (PDF1.2) in Arabidopsis thaliana leaves after treatment with this compound.

TreatmentTarget GeneFold Change (vs. Mock)Time Point (post-treatment)Reference
1 µM this compoundPR-1~3.524 hours[3]
1 µM this compoundPDF1.2~4.524 hours[3]

Note: The fold changes are approximate values derived from graphical data in the cited literature.

Ethylene (ET) Pathway

Current research suggests that the cross-talk between this compound and the ethylene signaling pathway is minimal. While JA and ET pathways often act synergistically, studies have shown that this compound treatment does not significantly alter the expression of ethylene-responsive genes[1]. This indicates that the this compound-induced defense response may be largely independent of ethylene signaling.

Auxin Pathway: A Novel Repressive Cross-talk

A groundbreaking discovery in this compound signaling is its ability to suppress the auxin pathway, a key regulator of plant growth and development that is often manipulated by pathogens to facilitate infection. This repressive action on auxin signaling appears to be a crucial component of this compound-mediated resistance, particularly against nematodes[2][5]. Importantly, this suppression of auxin-related genes is observed even in the absence of the NILR1 receptor, indicating a distinct signaling cascade[2][5].

Quantitative Data Summary: this compound-mediated Suppression of Auxin-Responsive Genes

The table below presents the relative expression levels of key auxin transport and signaling genes in Arabidopsis thaliana roots after treatment with this compound, in both wild-type (Col-0) and nilr1 mutant plants.

GeneGenotypeRelative Expression (this compound vs. Mock)Reference
AUX1Col-0~0.6[6]
AUX1nilr1~0.55[6]
GH3.6Col-0~0.7[6]
GH3.6nilr1~0.65[6]
IAA27Col-0~0.5[6]
IAA27nilr1~0.45[6]
SAUR69Col-0~0.6[6]
SAUR69nilr1~0.7[6]

Note: The relative expression values are approximate and based on graphical data from the cited source.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying this compound-mediated defense.

Ascr18_Signaling_Pathways cluster_canonical Canonical PTI Signaling cluster_non_canonical Non-Canonical Signaling This compound This compound NILR1 NILR1 This compound->NILR1 Binds MAPK Cascade (MPK3/6) MAPK Cascade (MPK3/6) NILR1->MAPK Cascade (MPK3/6) Activates PTI Responses PTI Responses MAPK Cascade (MPK3/6)->PTI Responses Defense Gene Expression Defense Gene Expression PTI Responses->Defense Gene Expression SA/JA Pathway Activation SA/JA Pathway Activation PTI Responses->SA/JA Pathway Activation Nematode Resistance Nematode Resistance SA/JA Pathway Activation->Nematode Resistance Ascr#18_2 This compound Unknown Receptor Unknown Receptor Ascr#18_2->Unknown Receptor Auxin Pathway Suppression Auxin Pathway Suppression Unknown Receptor->Auxin Pathway Suppression Auxin Pathway Suppression->Nematode Resistance

Caption: this compound signaling pathways in plant defense.

Experimental_Workflow cluster_molecular Molecular Analyses Plant Treatment Plant Treatment with this compound (or mock control) Pathogen Inoculation Pathogen/Nematode Inoculation Plant Treatment->Pathogen Inoculation Phenotypic Analysis Phenotypic Analysis (Disease scoring, nematode counting) Pathogen Inoculation->Phenotypic Analysis Molecular Analysis Molecular Analysis Pathogen Inoculation->Molecular Analysis RNA Extraction RNA Extraction Molecular Analysis->RNA Extraction Protein Extraction Protein Extraction Molecular Analysis->Protein Extraction qRT-PCR qRT-PCR for Gene Expression (PR-1, PDF1.2, AUX1, etc.) RNA Extraction->qRT-PCR MAPK Assay MAPK Activation Assay (Western Blot) Protein Extraction->MAPK Assay

Caption: Experimental workflow for this compound studies.

Experimental Protocols

Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the expression of defense-related genes in response to this compound treatment.

  • Plant Growth and Treatment: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium for 10-12 days. Apply a solution of this compound (e.g., 1 µM in water) or a mock solution (water with the same concentration of solvent used for this compound) to the roots or leaves.

  • Tissue Harvesting: At desired time points (e.g., 6, 12, 24 hours) post-treatment, harvest the relevant plant tissue (e.g., leaves or roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Subsequently, synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system. The reaction mixture should contain cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix.

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to a stable reference gene (e.g., Actin or Ubiquitin).

MAPK Activation Assay by Western Blot

This protocol describes the detection of activated MAPKs (phosphorylated MPK3 and MPK6) following this compound treatment.

  • Plant Treatment and Protein Extraction: Treat Arabidopsis seedlings with this compound (e.g., 1 µM) for short time periods (e.g., 0, 5, 10, 15, 30 minutes). Harvest tissue and grind to a fine powder in liquid nitrogen. Extract total proteins using an extraction buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the extracts using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK, Cell Signaling Technology) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., actin or tubulin), or use a stain-free gel system.

Conclusion

This compound is a multifaceted signaling molecule that activates a complex defense network in plants. Its ability to induce both SA and JA pathways suggests a broad-spectrum defense priming capability. The most striking feature of this compound signaling is its novel cross-talk with the auxin pathway, where it acts as a repressor. This NILR1-independent suppression of auxin signaling represents a new paradigm in plant immunity and offers exciting avenues for the development of novel crop protection strategies. Further research is needed to fully elucidate the molecular mechanisms underlying this non-canonical pathway and to explore its potential in agricultural applications.

References

Ascr#18 efficacy against different pathogen lifestyles (biotroph vs. necrotroph).

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ascr#18's performance against biotrophic and necrotrophic pathogens, supported by experimental data. This compound, a nematode-associated molecular pattern (NAMP), has demonstrated broad-spectrum protection against a variety of plant pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes.[1][2][3] Its mode of action involves the induction of the plant's innate immune system, presenting a promising avenue for sustainable agriculture.[1]

Ascaroside#18 (this compound) has been shown to elicit canonical plant immune pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the salicylic acid (SA) and jasmonic acid (JA) phytohormone signaling pathways.[1][4] This broad activation suggests efficacy against pathogens with different lifestyles: biotrophs, which feed on living host tissue and are typically combatted by SA-dependent responses, and necrotrophs, which kill host tissue and are generally countered by JA-dependent defenses.

Comparative Efficacy: Biotrophic vs. Necrotrophic Pathogens

Experimental evidence indicates that this compound is a potent inducer of resistance against biotrophic pathogens. However, its efficacy against necrotrophs appears to be more variable.

High Efficacy Against Biotrophic Pathogens

Studies on the biotrophic fungus Puccinia triticina, the causative agent of leaf rust in wheat, reveal that pretreatment with this compound significantly reduces the number of rust pustules.[5][6] Microscopic analysis shows that the fungal development is arrested at a very early stage, before it can penetrate the plant's stomata.[5][6] This pre-penetration defense is associated with an enhanced local accumulation of hydrogen peroxide (H₂O₂), a key signaling molecule in plant defense.[5][6]

Similarly, this compound confers heightened resistance against the cyst nematode Heterodera schachtii, a biotrophic parasite.[7][8] Interestingly, the mechanism of action against this nematode involves the suppression of auxin transport and signaling.[7][8][9] This is a novel defense mechanism, as nematodes rely on manipulating host auxin signaling to establish their feeding sites.[7][9] By downregulating auxin-related genes, this compound interferes with the nematode's ability to parasitize the plant.[7][8][9]

Biotrophic Pathogen Host Plant This compound Concentration Observed Efficacy Reference
Puccinia triticina (Leaf Rust)Wheat0.01 nM - 1 µMSignificant reduction in rust pustules (up to 81% reduction).[6]
Heterodera schachtii (Cyst Nematode)Arabidopsis thaliana0.001 µM, 0.01 µM, 1 µMSignificantly lower numbers of female nematodes and total nematodes.[7][8]
Turnip Crinkle Virus (TCV)Arabidopsis thaliana1 µMReduced accumulation of viral coat protein in both local and systemic leaves.[4]
Pseudomonas syringae pv. tomato DC3000Arabidopsis thaliana1 µMEnhanced resistance to the virulent bacteria.[4]
Variable Efficacy Against Necrotrophic Pathogens

The efficacy of this compound against necrotrophic pathogens has been documented, although the results appear to be more modest compared to its effects on biotrophs. For instance, in maize, pretreatment with 0.1 µM this compound provided modest protection against the necrotrophic fungus Cochliobolus heterostrophus, the cause of southern corn leaf blight.[1] Higher concentrations of this compound provided little to no additional protection in this specific plant-pathogen system.[1]

Necrotrophic Pathogen Host Plant This compound Concentration Observed Efficacy Reference
Cochliobolus heterostrophusMaize0.1 µMModest protection against southern corn leaf blight.[1]
Phytophthora sojae (Oomycete)Soybean1 µMIncreased plant survival rate after inoculation.[1]

Signaling Pathways Activated by this compound

This compound is perceived by the plant as a signal of a potential threat, triggering a cascade of downstream defense responses. Two primary pathways have been identified.

  • Canonical Immune Signaling: this compound is recognized by the leucine-rich repeat receptor kinase NILR1.[7][8] This recognition activates MAPK cascades, which in turn leads to the induction of SA and JA signaling pathways and the expression of defense-related genes.[4] This pathway is a common mechanism for recognizing pathogen-associated molecular patterns (PAMPs).[7][8][9] However, some studies have shown that this compound does not induce a typical reactive oxygen species (ROS) burst, a hallmark of PAMP-triggered immunity (PTI).[7][8]

  • Auxin Signaling Repression: A more recently discovered mechanism involves the suppression of auxin signaling.[7][8][9] This pathway appears to be independent of the NILR1 receptor and classical defense gene activation.[7][8][9] By downregulating auxin transport and response genes, this compound disrupts the ability of biotrophic pathogens like cyst nematodes to establish and maintain their feeding structures.[7][8][9]

ascr18_signaling_pathways cluster_canonical Canonical Immune Signaling cluster_auxin Auxin Signaling Repression cluster_outcome Outcome ascr18_c This compound NILR1 NILR1 Receptor ascr18_c->NILR1 MAPK MAPK Cascade NILR1->MAPK SA_JA SA & JA Signaling MAPK->SA_JA Defense_Genes Defense Gene Expression SA_JA->Defense_Genes Resistance Pathogen Resistance Defense_Genes->Resistance ascr18_a This compound Auxin_Transport Auxin Transport (e.g., AUX1) ascr18_a->Auxin_Transport Auxin_Signaling Auxin Signaling (e.g., SAUR69, IAA27) ascr18_a->Auxin_Signaling Feeding_Site Nematode Feeding Site Formation Auxin_Transport->Feeding_Site Auxin_Signaling->Feeding_Site Feeding_Site->Resistance Inhibition of

Figure 1. This compound signaling pathways leading to pathogen resistance.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound efficacy.

Plant Growth and Treatment
  • Plant Material: Seeds of the desired plant species (e.g., Arabidopsis thaliana, wheat, maize, soybean) are surface-sterilized and sown on appropriate growth medium (e.g., Murashige and Skoog) or soil.

  • Growth Conditions: Plants are typically grown in controlled environment chambers with defined photoperiods, light intensity, and temperature.

  • This compound Application: this compound is dissolved in a solvent (e.g., water with a surfactant like Silwet L-77) to create a stock solution. This is then diluted to the desired final concentrations. The solution is applied to the plants by either root drenching, foliar spraying, or leaf infiltration 24 hours prior to pathogen inoculation.[4][5] Control plants are treated with a mock solution lacking this compound.[1]

Pathogen Inoculation and Disease Assessment
  • Fungal Pathogens: A suspension of fungal spores (e.g., Puccinia triticina uredospores) in water with a surfactant is sprayed onto the leaves of this compound-pretreated and control plants.[5][6] Disease symptoms, such as the number and size of lesions or pustules, are quantified at specific time points post-inoculation.[5][6]

  • Bacterial Pathogens: A bacterial suspension (e.g., Pseudomonas syringae) is infiltrated into the leaves.[4] Bacterial growth is quantified by plating serial dilutions of leaf extracts and counting colony-forming units (CFUs).[1]

  • Nematodes: Infective juvenile nematodes (e.g., Heterodera schachtii) are applied to the soil or growth medium surrounding the plant roots.[7][8] The number of nematodes or cysts on the roots is counted under a microscope at a set time after inoculation.[7][8]

  • Viral Pathogens: Viral inoculum is mechanically applied to the leaves.[4] Viral accumulation is often assessed by immunoblot analysis of the viral coat protein.[4]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Pathogen Challenge cluster_analysis Analysis Plant_Growth Plant Growth (Controlled Environment) Application This compound Application (Root Drench/Foliar Spray) Plant_Growth->Application Ascr18_Prep This compound Solution Preparation Ascr18_Prep->Application Incubation 24h Incubation Application->Incubation Inoculation Pathogen Inoculation (Biotroph/Necrotroph) Incubation->Inoculation Disease_Assessment Disease Symptom Quantification Inoculation->Disease_Assessment Molecular_Analysis Molecular Analysis (Gene Expression, etc.) Inoculation->Molecular_Analysis

Figure 2. Generalized experimental workflow for assessing this compound efficacy.

Conclusion

This compound demonstrates significant potential as a broad-spectrum plant defense inducer. Its high efficacy against biotrophic pathogens, mediated by both canonical immune pathways and a novel auxin-suppression mechanism, is particularly noteworthy. While its effectiveness against necrotrophic pathogens has been observed, further research is needed to fully understand the extent and consistency of this protection across different plant-pathogen systems. The detailed mechanisms and the potential for synergistic or antagonistic interactions when plants are challenged with multiple pathogens simultaneously are promising areas for future investigation. For drug development professionals, this compound represents a novel class of natural compounds that could be developed into environmentally friendly alternatives to conventional pesticides.

References

Quantifying the reduction in disease symptoms after Ascr#18 treatment.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers in plant science and agricultural biotechnology.

Introduction: Ascr#18, an ascaroside originally identified as a nematode signaling molecule, has emerged as a potent inducer of innate immunity in a wide range of plants.[1][2] This guide provides a comprehensive overview of the quantitative effects of this compound treatment on reducing plant disease symptoms, comparing its efficacy with alternative plant protection strategies. Detailed experimental protocols and visualizations of its signaling pathway and experimental workflows are presented to support further research and development in the field of sustainable agriculture.

Quantitative Reduction in Plant Disease Symptoms with this compound Treatment

This compound has demonstrated significant efficacy in protecting various crops against a broad spectrum of pathogens, including fungi, nematodes, bacteria, and oomycetes.[3] The following tables summarize the quantitative reduction in disease symptoms observed in key studies.

Table 1: Efficacy of this compound Against Fungal Pathogens

Plant SpeciesPathogenThis compound ConcentrationDisease Symptom ReductionReference
Wheat (Triticum aestivum)Puccinia triticina (Leaf Rust)1 µM70-81% reduction in rust pustules[4][5]
Wheat (Triticum aestivum)Puccinia triticina (Leaf Rust)0.01 nMSignificant reduction in uredinia[5]

Table 2: Efficacy of this compound Against Nematodes

Plant SpeciesPathogenThis compound ConcentrationDisease Symptom ReductionReference
ArabidopsisHeterodera schachtii (Cyst Nematode)10 nMSignificant reduction in nematode infection[6]
ArabidopsisMeloidogyne incognita (Root-Knot Nematode)10 nMSignificant reduction in nematode infection[6]

Table 3: Efficacy of this compound Against Oomycetes

Plant SpeciesPathogenThis compound ConcentrationDisease Symptom ReductionReference
TomatoPhytophthora infestans (Late Blight)1-10 nMMaximal resistance observed[6]

Comparison with Alternative Plant Protection Methods

This compound presents a promising alternative to conventional chemical pesticides and can be integrated into various disease management programs.

Table 4: Comparative Efficacy of this compound and Alternative Treatments

PathogenThis compound TreatmentAlternative Treatment(s)Efficacy Comparison
Puccinia triticina (Leaf Rust) in Wheat70-81% reduction in pustules with 1 µM this compound[4][5]Fungicides (e.g., triazoles, strobilurins)Fungicides generally provide high levels of control (>90%), but risk of resistance development and environmental concerns exist. This compound offers a biological and likely more sustainable approach.
Plant-Parasitic NematodesSignificant reduction in infection with 10 nM this compound[6]Nematicides (e.g., organophosphates, carbamates), Soil fumigation, Crop rotation, Resistant cultivarsChemical nematicides can be highly effective but have significant environmental and human health risks. This compound provides a non-toxic, biological alternative. Efficacy relative to resistant cultivars would depend on the specific nematode race and plant variety.
Phytophthora infestans (Late Blight) in TomatoMaximal resistance with 1-10 nM this compound[6]Fungicides (e.g., mancozeb, metalaxyl), Resistant cultivarsFungicides are the primary control method and can be very effective when applied preventatively. However, fungicide resistance is a major issue. This compound's mode of action, by inducing the plant's own defenses, could be a valuable tool in resistance management strategies.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Induced Plant Immunity

This compound is perceived by the plant, triggering a downstream signaling cascade that leads to the activation of defense responses. A key aspect of its mechanism is the suppression of auxin signaling, which is often manipulated by pathogens to facilitate infection.[7][8]

Ascr18_Signaling_Pathway Ascr18 This compound Perception Plant Perception (NILR1 Receptor) Ascr18->Perception Signal_Transduction Signal Transduction Perception->Signal_Transduction Auxin_Suppression Suppression of Auxin Signaling Signal_Transduction->Auxin_Suppression Defense_Activation Activation of Defense Pathways (SA, JA) Signal_Transduction->Defense_Activation Resistance Enhanced Disease Resistance Auxin_Suppression->Resistance Defense_Activation->Resistance

Caption: this compound signaling pathway in plants.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow for quantifying the reduction in disease symptoms following this compound treatment.

Ascr18_Experimental_Workflow Plant_Growth 1. Plant Cultivation Treatment 2. This compound Treatment (e.g., foliar spray, root drench) Plant_Growth->Treatment Control Mock Treatment (Solvent Control) Plant_Growth->Control Pathogen_Inoculation 3. Pathogen Inoculation Treatment->Pathogen_Inoculation Control->Pathogen_Inoculation Incubation 4. Incubation under Controlled Conditions Pathogen_Inoculation->Incubation Data_Collection 5. Disease Symptom Quantification Incubation->Data_Collection Analysis 6. Data Analysis and Comparison Data_Collection->Analysis

Caption: Experimental workflow for this compound efficacy testing.

Experimental Protocols

General Protocol for this compound Treatment and Pathogen Inoculation

This protocol is a generalized procedure based on methodologies reported in the literature.[4][6] Specific parameters such as plant age, this compound concentration, and inoculation method should be optimized for each plant-pathogen system.

  • Plant Growth: Cultivate healthy, uniform plants of the desired species and cultivar under controlled environmental conditions (e.g., temperature, light, humidity).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2] Dilute the stock solution to the desired final concentrations in sterile water, often with the addition of a surfactant to ensure even application.

  • Treatment Application: Apply the this compound solution to the plants. This can be done via foliar spray for pathogens infecting leaves or through a soil drench for root pathogens. A mock treatment group should be included, which receives the solvent solution without this compound.

  • Pre-treatment Incubation: Allow a pre-treatment incubation period, typically 24 to 48 hours, for the plant to mount its defense response.[4]

  • Pathogen Inoculation: Prepare a standardized inoculum of the pathogen (e.g., spore suspension, nematode suspension). Inoculate the treated and control plants using an appropriate method for the specific pathogen (e.g., spraying, soil infestation).

  • Post-inoculation Incubation: Maintain the inoculated plants under conditions conducive to disease development.

  • Disease Assessment: At a predetermined time point post-inoculation, quantify the disease symptoms. This can include measuring lesion size, counting the number of pustules or galls, determining the pathogen biomass (e.g., via qPCR), or assessing the percentage of plant survival.

  • Data Analysis: Statistically analyze the data to compare the disease severity between the this compound-treated and mock-treated groups.

Conclusion

This compound represents a significant advancement in the development of bio-based plant protection products. Its ability to induce broad-spectrum disease resistance at low concentrations makes it an attractive and sustainable alternative to conventional chemical pesticides. Further research is warranted to optimize its application in various cropping systems and to explore its potential synergies with other integrated pest management strategies. The information presented in this guide provides a foundation for researchers and drug development professionals in the agricultural sector to further investigate and harness the potential of this compound for global food security.

References

Ascr#18-Induced Resistance: A Comparative Analysis of its Durability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for durable and broad-spectrum plant resistance inducers is a cornerstone of modern agricultural and phytopharmaceutical research. Ascr#18, a nematode-derived ascaroside, has emerged as a potent elicitor of plant defense responses. This guide provides a comprehensive comparison of this compound-induced resistance, focusing on its durability, mechanisms of action, and performance relative to other alternatives, supported by experimental data.

Executive Summary

Ascaroside#18 (this compound) is a nematode-associated molecular pattern (NAMP) that triggers a multifaceted immune response in a wide range of plants, conferring resistance against nematodes, bacteria, fungi, viruses, and oomycetes.[1][2] Its mode of action is complex, involving both the activation of classical plant defense pathways, such as salicylic acid (SA) and jasmonic acid (JA) signaling, and a novel mechanism involving the suppression of auxin signaling.[3][4] While current research robustly demonstrates the efficacy of this compound in inducing resistance shortly after application, comprehensive, long-term studies detailing the durability of this resistance are still emerging. This guide synthesizes the available data on the longevity of this compound's protective effects and provides a comparative perspective with other well-established resistance inducers.

Quantitative Data on this compound-Induced Resistance

The following tables summarize the quantitative data from key studies on the efficacy of this compound treatment in various plant-pathogen systems.

Table 1: Efficacy of this compound Pre-treatment Against Various Pathogens

Plant SpeciesPathogenThis compound ConcentrationPre-treatment DurationTime of AssessmentObserved EffectReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µM24 hours (root treatment)3 days post-inoculation (dpi)Significant reduction in bacterial growth[1]
Arabidopsis thalianaTurnip Crinkle Virus (TCV)1 µM24 hours (root treatment)6 dpiReduced viral replication (coat protein levels)[1]
Arabidopsis thalianaHeterodera schachtii (cyst nematode)10 nM24 hours (root treatment)12 dpiSignificantly reduced number of female nematodes[1]
Arabidopsis thalianaMeloidogyne incognita (root-knot nematode)10 nM48 hours (root treatment)6 weeks post-inoculationSignificantly reduced number of galls[5]
Soybean (Glycine max)Phytophthora sojae10 µM48 hours (spray)8 dpiIncreased plant survival rate from ~65% (mock) to ~95%[2]
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordei0.01-1 µM48 hours (spray)7 dpiReduced number of fungal pustules[1]
Wheat (Triticum aestivum)Puccinia triticina (leaf rust)1 µM24 hours (spray)Not specified70-81% reduction in rust pustules[5]

Note: The available data primarily focuses on the efficacy of resistance at specific, relatively short-term endpoints.

Durability of this compound-Induced Resistance: Current Understanding

Direct, long-term studies on the persistence of a single this compound application are limited. However, the induction of Systemic Acquired Resistance (SAR) by this compound suggests a potentially long-lasting effect. SAR is a well-characterized plant defense mechanism known for its durability, often lasting for several weeks to an entire growing season.[6][7]

One study on soybean survival after P. sojae infection following this compound treatment monitored the plants for 8 days, showing sustained protection during this period.[2] Another study on wheat showed that spraying leaves with this compound 24 hours before inoculation with a fungal pathogen slowed disease development.[2] While these studies indicate that the induced resistance is not merely transient, further research with extended time-course experiments is necessary to definitively establish the duration of protection afforded by this compound.

Comparison with Other Resistance Inducers

A direct comparative study on the durability of this compound versus other chemical inducers like Benzothiadiazole (BTH) or Acibenzolar-S-methyl (ASM) is not yet available in the published literature. However, we can draw inferences from separate studies on these established inducers.

Table 2: Comparison of this compound with Other Systemic Acquired Resistance (SAR) Inducers

InducerMechanism of ActionReported DurabilityAdvantagesDisadvantages
This compound Induces SA/JA pathways; suppresses auxin signaling.[3][4]Short-term efficacy demonstrated (days to weeks); long-term durability inferred from SAR induction but not yet quantified.Broad-spectrum efficacy at very low concentrations (nM to µM range).[1]Limited data on long-term field persistence and optimal reapplication frequency.
Benzothiadiazole (BTH) / Acibenzolar-S-methyl (ASM) Functional analog of salicylic acid, a key signaling molecule in SAR.[8]Can provide protection for several weeks.[9]Well-established efficacy against a range of pathogens.Can be associated with fitness costs in some plant species, such as reduced growth or yield in the absence of disease pressure.
Salicylic Acid (SA) Endogenous signaling molecule for SAR.[6]Short-term response when applied exogenously due to rapid breakdown.[6]Natural plant hormone.Inefficient translocation throughout the plant when applied externally.[6]

Signaling Pathways of this compound-Induced Resistance

This compound triggers at least two distinct signaling pathways to induce resistance.

  • Classical Pattern-Triggered Immunity (PTI) Pathway: this compound is recognized by the leucine-rich repeat receptor-like kinase (LRR-RLK) NILR1.[3] This recognition initiates a signaling cascade that includes the activation of mitogen-activated protein kinases (MAPKs) and the production of the defense-related hormones salicylic acid (SA) and jasmonic acid (JA).[1] This leads to the expression of pathogenesis-related (PR) genes and the establishment of a broad-spectrum systemic acquired resistance (SAR).

  • Auxin Signaling Suppression Pathway: this compound has also been shown to induce resistance by suppressing auxin transport and signaling.[3][4] This is a novel mechanism for a NAMP. By downregulating auxin-related genes, this compound interferes with the ability of pathogens, particularly biotrophs like nematodes, to manipulate host developmental processes for their own benefit.[3][10] This pathway appears to be independent of the classical PTI response, as it does not involve a reactive oxygen species (ROS) burst or defense-related growth inhibition.[3]

Diagrams of Signaling Pathways and Experimental Workflow

Ascr18_Signaling_Pathways Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 Perception Auxin_Suppression Auxin Signaling Suppression Ascr18->Auxin_Suppression Novel Pathway MAPK_Cascade MAPK Cascade NILR1->MAPK_Cascade SA_JA_Signaling SA/JA Signaling MAPK_Cascade->SA_JA_Signaling PR_Genes PR Gene Expression SA_JA_Signaling->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR Pathogen_Resistance Pathogen Resistance SAR->Pathogen_Resistance Auxin_Suppression->Pathogen_Resistance

Caption: Signaling pathways of this compound-induced resistance.

Experimental_Workflow Plant_Growth Plant Cultivation Ascr18_Treatment This compound Application (e.g., root drench, spray) Plant_Growth->Ascr18_Treatment Incubation Incubation Period (e.g., 24-48 hours) Ascr18_Treatment->Incubation Pathogen_Inoculation Pathogen Inoculation Incubation->Pathogen_Inoculation Disease_Assessment Disease Assessment (e.g., lesion size, pathogen load) Pathogen_Inoculation->Disease_Assessment Data_Analysis Data Analysis Disease_Assessment->Data_Analysis

Caption: General experimental workflow for assessing this compound efficacy.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Assessment of this compound-Induced Resistance to Bacterial Pathogens in Arabidopsis thaliana
  • Plant Growth: Arabidopsis thaliana plants are grown in a controlled environment (e.g., 22°C, 12-hour light/12-hour dark cycle).

  • This compound Treatment: For root treatment, plants are carefully removed from their growth medium, and their roots are submerged in a solution of this compound (e.g., 1 µM in sterile water) for 24 hours. Control plants are treated with sterile water.

  • Pathogen Inoculation: Leaves of the treated plants are infiltrated with a suspension of Pseudomonas syringae pv. tomato DC3000 at a specific concentration (e.g., 1 x 10^5 cfu/mL).

  • Disease Assessment: Three days after inoculation, leaf discs are collected, homogenized, and plated on appropriate growth media to determine the bacterial load (colony-forming units per unit leaf area).

  • Data Analysis: Statistical analysis (e.g., t-test) is performed to compare the bacterial growth in this compound-treated plants versus control plants.

Protocol 2: Assessment of this compound-Induced Resistance to Nematodes in Arabidopsis thaliana
  • Plant Growth: Arabidopsis thaliana seedlings are grown on a sterile agar medium.

  • This compound Treatment: this compound is added to the growth medium to a final concentration of, for example, 10 nM. Control plates contain the solvent only. Seedlings are grown on this medium for a specified period (e.g., 24-48 hours) before inoculation.

  • Nematode Inoculation: A suspension of infective juvenile nematodes (e.g., Heterodera schachtii or Meloidogyne incognita) is added to the plates.

  • Disease Assessment: After a specific incubation period (e.g., 12 days for H. schachtii, 6 weeks for M. incognita), the number of female nematodes or root galls is counted under a microscope.

  • Data Analysis: The average number of nematodes or galls per plant is compared between this compound-treated and control plants using appropriate statistical tests.

Conclusions and Future Directions

This compound is a promising plant resistance inducer with a unique dual mechanism of action and broad-spectrum efficacy at low concentrations. The available evidence strongly supports its potential as a valuable tool in sustainable agriculture and for the development of novel crop protection products.

However, a critical knowledge gap remains regarding the long-term durability of this compound-induced resistance. Future research should prioritize:

  • Long-term field trials: To assess the persistence of this compound-induced resistance under real-world agricultural conditions.

  • Time-course studies: To monitor the expression of defense-related genes and the level of resistance over an extended period (weeks to months) after a single this compound application.

  • Direct comparative studies: To benchmark the durability of this compound against other commercially available resistance inducers.

  • Optimization of application: To determine the optimal timing, concentration, and frequency of this compound application for sustained disease control in different crops.

Addressing these research questions will be crucial for the successful translation of this compound from a promising laboratory finding to a reliable and durable solution for crop protection.

References

Ascr#18: A Comparative Analysis of its Activity in Diverse Plant Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers on the Efficacy and Mechanisms of Ascaroside #18

Ascaroside #18 (Ascr#18), a nematode-derived signaling molecule, has emerged as a potent activator of plant defense responses, offering broad-spectrum protection against a range of pathogens. This guide provides a comparative analysis of this compound activity across different plant cultivars, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways. The information is intended to assist researchers, scientists, and drug development professionals in harnessing the potential of this compound for crop improvement and the development of novel plant protectants.

Quantitative Analysis of this compound-Induced Resistance

The efficacy of this compound in inducing disease resistance can vary between different cultivars of the same plant species. The following tables summarize the quantitative data from studies conducted on wheat, Arabidopsis thaliana, and barley.

Table 1: Comparative Efficacy of this compound in Wheat Cultivars against Leaf Rust (Puccinia triticina) [1][2][3][4]

Wheat CultivarThis compound ConcentrationPathogenReduction in Uredinia (%)Reference
Zentos1 µMPuccinia triticina race 77W x R70%[1][4]
Chinese Spring1 µMPuccinia triticina race 77W x R71%[1][4]
Arina LR1 µMPuccinia triticina race 77W x R77%[1][4]
Chinofuz1 µMPuccinia triticina race 77W x R81%[1][4]
Boolani1 µMPuccinia triticina race PKTTS>55%[5]

Table 2: Comparative Efficacy of this compound in Arabidopsis thaliana Ecotypes against Nematodes

Arabidopsis EcotypeThis compound ConcentrationPathogenReduction in InfectionReference
Col-010 nMHeterodera schachtii (cyst nematode)Significant reduction in female nematodes[6]
Col-010 nMMeloidogyne incognita (root-knot nematode)Significant reduction in galls

Note: Data for other Arabidopsis ecotypes in direct comparison to Col-0 for this compound efficacy is limited in the reviewed literature. However, different ecotypes are known to exhibit varied responses to biotic stresses.[7][8][9]

Table 3: Efficacy of this compound in Barley against Powdery Mildew [10]

Barley CultivarThis compound ConcentrationPathogenReduction in PustulesReference
Not Specified0.3 µMBlumeria graminis f. sp. hordeiSignificant reduction[10]

This compound Signaling Pathway and Mechanism of Action

This compound is perceived by the plant as a Nematode-Associated Molecular Pattern (NAMP), triggering a downstream signaling cascade that leads to induced resistance. The proposed signaling pathway involves several key components and differs from classical PAMP-triggered immunity (PTI) in some aspects.

Ascr18_Signaling_Pathway cluster_perception Cell Surface Perception cluster_signaling Intracellular Signaling cluster_response Plant Defense Response cluster_metabolism Metabolic Conversion Ascr18 This compound NILR1 NILR1 Receptor Ascr18->NILR1 binds to Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation Ascr18->Peroxisomal_Beta_Oxidation metabolized by MAPK_Cascade MAPK Cascade NILR1->MAPK_Cascade activates Auxin_Repression Suppression of Auxin Signaling & Transport Genes NILR1->Auxin_Repression leads to SA_JA_Pathways SA/JA Signaling Pathways NILR1->SA_JA_Pathways activates Induced_Resistance Broad-Spectrum Induced Resistance MAPK_Cascade->Induced_Resistance contributes to Auxin_Repression->Induced_Resistance contributes to SA_JA_Pathways->Induced_Resistance contributes to Ascr9 Ascr#9 Peroxisomal_Beta_Oxidation->Ascr9 produces Ascr9->Induced_Resistance also induces

Recent studies indicate that this compound perception, mediated by the receptor NILR1, leads to the activation of MAP kinase cascades and the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[6] A key and distinct feature of this compound-mediated defense is the strong suppression of auxin transport and signaling genes.[6] This is in contrast to typical PTI responses, as this compound does not induce a reactive oxygen species (ROS) burst or defense-related growth inhibition.[6] Furthermore, plants can metabolically convert this compound to the shorter-chain ascaroside, Ascr#9, which also functions as a defense elicitor and can repel nematodes.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a typical experimental protocol for assessing this compound-induced resistance in wheat against leaf rust.

Protocol: this compound Treatment of Wheat Seedlings for Leaf Rust Resistance Assay [1][2][3][4]

  • Plant Material and Growth Conditions:

    • Wheat cultivars (e.g., Zentos, Chinese Spring, Arina LR, Chinofuz) are grown in pots under controlled greenhouse conditions (e.g., 16-hour photoperiod, 22°C/18°C day/night temperature).

    • Seedlings are grown to the two-leaf stage (approximately 10 days old).

  • This compound Solution Preparation:

    • A stock solution of this compound is prepared in ethanol.

    • Working solutions are prepared by diluting the stock solution in sterile water to the desired final concentrations (e.g., 1 µM). A mock solution (water with the same concentration of ethanol) is used as a control.

  • This compound Application:

    • The leaves of the wheat seedlings are sprayed with the this compound working solution or the mock solution until runoff.

    • The treated plants are kept in the greenhouse for 24 hours before pathogen inoculation to allow for the induction of defense responses.

  • Pathogen Inoculation:

    • A suspension of Puccinia triticina uredospores is prepared in a non-phytotoxic oil (e.g., Soltrol 170).

    • The spore suspension is sprayed evenly onto the leaves of the this compound- and mock-treated plants.

    • Inoculated plants are incubated in a dew chamber at high humidity for 16-24 hours in the dark to facilitate spore germination and infection.

  • Disease Assessment:

    • After the dew period, plants are returned to the greenhouse.

    • Disease symptoms (uredinia or rust pustules) are allowed to develop for 7-10 days.

    • The number of uredinia per leaf or leaf area is counted.

    • The percentage reduction in uredinia in this compound-treated plants compared to mock-treated plants is calculated to determine the level of induced resistance.

Experimental_Workflow Start Start Grow_Plants Grow Wheat Seedlings (10 days) Start->Grow_Plants Prepare_Solutions Prepare this compound and Mock Solutions Grow_Plants->Prepare_Solutions Treat_Plants Spray Leaves with This compound or Mock Prepare_Solutions->Treat_Plants Incubate_24h Incubate for 24 hours Treat_Plants->Incubate_24h Inoculate Inoculate with Puccinia triticina Incubate_24h->Inoculate Incubate_Dew Incubate in Dew Chamber (16-24 hours) Inoculate->Incubate_Dew Incubate_Greenhouse Incubate in Greenhouse (7-10 days) Incubate_Dew->Incubate_Greenhouse Assess_Disease Count Uredinia and Calculate Resistance Incubate_Greenhouse->Assess_Disease End End Assess_Disease->End

Conclusion

This compound demonstrates significant potential as a biocontrol agent by inducing broad-spectrum disease resistance in a variety of important crop plants. The effectiveness of this compound can, however, be cultivar-dependent, as evidenced by the varying levels of resistance induced in different wheat varieties. The underlying mechanism, which involves the suppression of auxin signaling, presents a novel mode of action for a plant defense elicitor. Further research is warranted to explore the full range of cultivar-specific responses to this compound in other crops and to optimize its application for sustainable agriculture. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon our current understanding of this promising molecule.

References

Unraveling the Metabolic Journey of Ascr#18 in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of signaling molecules is paramount. This guide provides a comprehensive comparison of the metabolism of Ascr#18, a nematode-derived pheromone, within plant systems. We delve into the experimental data detailing its conversion, the pathways involved, and the ultimate impact on plant defense mechanisms.

This compound Metabolism: A Plant's Defense Strategy

Recent studies have illuminated that plants do not passively perceive this compound. Instead, they actively metabolize it as a sophisticated defense strategy. Upon uptake, this compound undergoes a transformation into shorter-chain ascarosides, with Ascr#9 being the predominant metabolite.[1][2][3] This conversion is not a random event but a targeted process mediated by the plant's own peroxisomal β-oxidation pathway.[2][3][4] The significance of this metabolic shift is profound: while this compound can act as an attractant for nematodes, its metabolite, Ascr#9, serves as a repellent, thus deterring parasitic infection.[1][2][3][4][5] This remarkable "editing" of a nematode signal highlights a co-evolutionary arms race between plants and their pathogens.

Beyond chain shortening, plants employ other metabolic modifications to this compound, including glycosylation and amino acid conjugation. Interestingly, these modifications appear to be species-specific. For instance, in Arabidopsis thaliana, a glutamate conjugate of this compound has been identified, whereas tomato plants tend to produce more abundant glucosylated derivatives.[6]

Comparative Analysis of this compound Metabolites

The following table summarizes the key metabolites of this compound identified in different plant species, providing a comparative overview of their relative abundance.

Plant SpeciesPrimary MetaboliteOther MetabolitesAnalytical MethodReference
Arabidopsis thalianaAscr#9Ascr#10, Ascr#1, Glutamate conjugate of this compoundLC-MS[1][2][6]
Tomato (Solanum lycopersicum)Ascr#9Glucosylated this compound derivatives (mono-, di-, and tri-hexose)LC-MS[3][6]
Wheat (Triticum aestivum)Ascr#9Not specifiedLC-MS[1]

Relative abundance is typically measured by peak area in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Experimental Protocols

A fundamental technique for elucidating the metabolic fate of this compound in planta is Liquid Chromatography-Mass Spectrometry (LC-MS). The general workflow for such an experiment is outlined below.

Sample Preparation and this compound Treatment:
  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana, tomato) under sterile conditions on a suitable medium (e.g., Murashige and Skoog).

  • Treatment: Treat the plants with a known concentration of this compound (e.g., 1 µM) for a specific duration (e.g., 24 hours).[1] Control plants should be treated with a mock solution. For isotopic labeling experiments, 13C2-labeled this compound can be used to trace the metabolic conversion.[3][6]

  • Harvesting: Harvest plant tissues (e.g., roots, leaves) at different time points post-treatment.

Metabolite Extraction:
  • Homogenization: Homogenize the harvested plant tissues in a suitable solvent, typically a cold organic solvent like acetonitrile, to quench enzymatic activity.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

LC-MS Analysis:
  • Chromatographic Separation: Inject the extracted metabolites into a liquid chromatography system to separate the different compounds based on their physicochemical properties.

  • Mass Spectrometry Detection: The eluting compounds are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting data to identify and quantify this compound and its metabolites by comparing their retention times and mass spectra to authentic standards.

Visualizing the Pathways

To better understand the complex processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of this compound in plants.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis plant_growth Plant Growth ascr18_treatment This compound Treatment plant_growth->ascr18_treatment harvesting Tissue Harvesting ascr18_treatment->harvesting homogenization Homogenization harvesting->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis ascr18_signaling_pathway cluster_perception Perception & Metabolism cluster_response Plant Defense Response ascr18 This compound receptor Plant Receptor (e.g., NILR1) ascr18->receptor peroxisome Peroxisomal β-oxidation ascr18->peroxisome mapk MAPK Cascade receptor->mapk sa_ja SA/JA Signaling receptor->sa_ja auxin Auxin Signaling Repression receptor->auxin ascr9 Ascr#9 peroxisome->ascr9 nematode_repellence Nematode Repellence ascr9->nematode_repellence defense_genes Defense Gene Expression mapk->defense_genes sa_ja->defense_genes pathogen_resistance Pathogen Resistance auxin->pathogen_resistance defense_genes->pathogen_resistance

References

A Comparative Guide to Ascr#18 Bioassay and its Alternatives for Plant Defense Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Ascr#18 bioassay with alternative methods for validating plant defense-inducing compounds. It is designed to assist researchers in selecting the most appropriate assay for their specific needs, with a focus on statistical validation, experimental protocols, and the underlying biological mechanisms.

Statistical Validation of Bioassays

The robust validation of any bioassay is paramount to ensure the reliability and reproducibility of experimental results. Key statistical parameters that should be assessed include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among independent measurements under the same conditions. This is often expressed as the coefficient of variation (CV).

  • Assay Range: The range of concentrations over which the assay is both accurate and precise.

  • Specificity: The ability of the assay to measure the analyte of interest without interference from other substances.

  • Dilutional Linearity: A demonstration that the assay response is proportional to the concentration of the analyte after dilution.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Statistical methods such as t-tests, analysis of variance (ANOVA), and regression analysis are commonly employed to evaluate these parameters. For dose-response analyses, fitting a four-parameter logistic model is a standard approach.[1][2][3][4][5]

Comparative Analysis of Plant Defense Elicitors

This section compares the performance of this compound with two common alternatives: the synthetic elicitor Benzothiadiazole (BTH) and natural seaweed extracts.

ElicitorSourceTypical ConcentrationReported Efficacy (Example)Mechanism of Action
This compound Nematode-derived pheromone0.01 nM - 1 µMReduction of rust pustules on wheat leaves by 70-81% at 1 µM.[6][7]Induces pattern-triggered immunity (PTI), involving MAPK signaling, salicylic acid (SA) and jasmonic acid (JA) pathways, and repression of auxin signaling.[8][9][10]
Benzothiadiazole (BTH) Synthetic chemical10 - 100 µMSystemic protection of wheat against powdery mildew.[11][12][13][14]Activates Systemic Acquired Resistance (SAR) downstream of salicylic acid, priming the plant for a stronger and faster defense response.[13][14][15]
Seaweed Extracts Natural extracts from various seaweeds (e.g., Ascophyllum nodosum)0.2% (v/v)Significant reduction in the severity of fungal diseases in cucumber.[16][17][18]Contains various bioactive compounds (polysaccharides, phytohormones) that can elicit ISR and SAR through JA/SA signaling pathways.[16][19][20][21]

Note: The efficacy data presented here are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for conducting bioassays with this compound and its alternatives are provided below.

This compound Bioassay Protocol (Arabidopsis thaliana model)
  • Plant Growth: Grow Arabidopsis thaliana seedlings on a suitable sterile medium (e.g., Murashige and Skoog) under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Elicitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations (e.g., 0.01 nM to 1 µM) in sterile water.

  • Treatment: Apply the this compound solution to the plant roots or spray it onto the leaves. A mock treatment with the solvent and water should be used as a control.

  • Incubation: Incubate the treated plants for a specific period (e.g., 24-48 hours) to allow for the induction of defense responses.

  • Pathogen Inoculation: Inoculate the plants with a pathogen of interest (e.g., a bacterial suspension of Pseudomonas syringae or fungal spores).

  • Disease Assessment: After a suitable incubation period, assess the disease symptoms and quantify the pathogen growth. This can be done by measuring lesion size, counting bacterial colony-forming units, or quantifying fungal biomass.

  • Gene Expression Analysis (Optional): Harvest plant tissue at different time points after elicitor treatment to analyze the expression of defense-related genes using techniques like qRT-PCR.

Benzothiadiazole (BTH) Bioassay Protocol

The protocol for a BTH bioassay is similar to that of this compound, with the following key considerations:

  • Elicitor Preparation: BTH is typically dissolved in a carrier solution (e.g., a wettable powder formulation) and then diluted in water to the desired concentrations (e.g., 10-100 µM).

  • Application: BTH is usually applied as a foliar spray.

  • Priming Effect: BTH is known to prime the plant for a stronger defense response. Therefore, the experimental design should account for this by including a challenge with a pathogen or another elicitor after the initial BTH treatment.[13][14]

Seaweed Extract Bioassay Protocol

The protocol for a seaweed extract bioassay follows the same general principles, with these specific points:

  • Elicitor Preparation: Seaweed extracts are often commercially available as liquid concentrates. These should be diluted in water according to the manufacturer's instructions or to the desired experimental concentrations (e.g., 0.2% v/v).

  • Composition: The composition of seaweed extracts can vary depending on the seaweed species and the extraction method. It is important to use a well-characterized extract for reproducible results.[16][19][20][21]

  • Application: Seaweed extracts can be applied as a foliar spray or a soil drench.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for a plant defense bioassay.

Ascr18_Signaling_Pathway Ascr18 This compound Receptor PAMP Receptor (e.g., LRR-RLK) Ascr18->Receptor Perception MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Auxin_Signaling Auxin Signaling (Repression) Receptor->Auxin_Signaling SA_Pathway Salicylic Acid (SA) Pathway MAPK_Cascade->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway MAPK_Cascade->JA_Pathway Defense_Genes Defense Gene Expression SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes PTI Pattern-Triggered Immunity (PTI) Auxin_Signaling->PTI Defense_Genes->PTI Bioassay_Workflow Start Start Plant_Growth Plant Growth (Controlled Environment) Start->Plant_Growth Elicitor_Prep Elicitor Preparation (this compound, BTH, or Seaweed Extract) Plant_Growth->Elicitor_Prep Treatment Elicitor Treatment (Root, Foliar) Elicitor_Prep->Treatment Incubation_Defense Incubation for Defense Induction Treatment->Incubation_Defense Pathogen_Inoculation Pathogen Inoculation Incubation_Defense->Pathogen_Inoculation Incubation_Disease Incubation for Disease Development Pathogen_Inoculation->Incubation_Disease Data_Collection Data Collection (Disease Scoring, Pathogen Quantification, Gene Expression) Incubation_Disease->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling Ascr#18

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ascr#18

This guide provides essential safety, handling, and disposal information for this compound, a nematode-derived ascaroside used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE) and Hazard Information

Proper personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact. The required PPE and key hazard data are summarized below.

Table 1: this compound Hazard and Protection Summary

Parameter Specification Source
CAS Number 1355681-10-5 [1]
Molecular Formula C₁₇H₃₂O₆ [1][2]
Molecular Weight 332.43 g/mol [1][2]
Oral Toxicity Category 4: Harmful if swallowed (H302) [1]
Environmental Hazard Category 1: Very toxic to aquatic life (H400, H410) [1]
Primary Routes of Exposure Dermal, Ocular, Inhalation, Oral [3][4]
Eye Protection Tightly fitting safety goggles or face shield [4][5]
Hand Protection Neoprene or nitrile rubber gloves [6]
Body Protection Laboratory coat or chemical-resistant suit [4][6]

| Respiratory Protection | Use in a well-ventilated area. If dust/aerosols are generated, use a particle-filtering half mask or equivalent respirator. |[1][5] |

Operational and Disposal Plans

Strict protocols must be followed for handling, storage, and disposal of this compound to minimize risks.

Storage and Handling Protocol

Storage:

  • Powder: Store at -20°C in a tightly sealed container[1][7].

  • In Solvent: Store at -80°C. Stock solutions at -80°C should be used within 6 months; at -20°C, use within 1 month[1][7].

  • General Conditions: Keep in a cool, well-ventilated area away from direct sunlight and ignition sources[1].

Handling Methodology:

  • Preparation: Work in a designated area, preferably within a chemical fume hood or an area with appropriate exhaust ventilation[1]. Ensure an eye-wash station is accessible[1].

  • Donning PPE: Before handling, put on all required PPE as specified in Table 1. Sleeves should be worn over the cuffs of gloves[6].

  • Weighing/Measuring: Handle the compound carefully to avoid the formation of dust and aerosols[1].

  • Solution Preparation: To enhance solubility, the tube can be heated to 37°C and sonicated in an ultrasonic bath[7].

  • Post-Handling: After use, wash skin thoroughly[1]. Decontaminate all work surfaces and equipment.

  • Doffing PPE: Wash gloves before removing them. Remove all PPE carefully to avoid contaminating yourself and the surrounding area.

First Aid Protocol (In Case of Exposure)

This protocol outlines immediate steps in the event of accidental exposure to this compound.

Experimental Protocol: First Aid for this compound Exposure

  • If Swallowed:

    • Rinse the mouth thoroughly with water[1].

    • Immediately call a POISON CENTER or physician for guidance[1].

    • Do not eat, drink, or smoke[1].

  • Eye Contact:

    • Remove contact lenses if present[1].

    • Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart to ensure adequate flushing[1].

    • Seek prompt medical attention from a physician[1].

  • Skin Contact:

    • Rinse the affected skin area thoroughly with large amounts of water[1].

    • Remove any contaminated clothing and shoes[1].

    • Call a physician if irritation develops[1].

  • Inhalation:

    • Relocate the individual to fresh air immediately[1].

    • If breathing is difficult, provide oxygen and seek medical attention.

Disposal Plan
  • Collect Spillage: Any spills should be carefully collected to prevent environmental release[1].

  • Waste Container: Place this compound waste and contaminated materials (e.g., gloves, pipette tips) into a designated, sealed container.

  • Approved Disposal: Dispose of the contents and the container at an approved waste disposal facility, following all local, state, and federal regulations[1].

  • Environmental Precaution: Avoid releasing the substance into the environment, as it is very toxic to aquatic life[1].

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to final disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receive Receive & Verify this compound PrepArea Prepare Ventilated Work Area Receive->PrepArea DonPPE Don Required PPE PrepArea->DonPPE Handle Handle this compound (Weighing, Solution Prep) DonPPE->Handle Decon Decontaminate Surfaces & Equipment Handle->Decon DoffPPE Doff PPE Correctly Decon->DoffPPE Disposal Dispose of Waste in Approved Container DoffPPE->Disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.